Product packaging for Methyl 4-fluoro-1H-indole-7-carboxylate(Cat. No.:CAS No. 313337-35-8)

Methyl 4-fluoro-1H-indole-7-carboxylate

Cat. No.: B1322420
CAS No.: 313337-35-8
M. Wt: 193.17 g/mol
InChI Key: HEQXLRSGYSDTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-fluoro-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B1322420 Methyl 4-fluoro-1H-indole-7-carboxylate CAS No. 313337-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQXLRSGYSDTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625894
Record name Methyl 4-fluoro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313337-35-8
Record name Methyl 4-fluoro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The document details established and potential synthetic routes, complete with experimental protocols and comparative data. Furthermore, it explores the biological relevance of fluoro-indole carboxylates, visualizing key signaling pathways where such compounds may exert their effects.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into the indole scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, with its fluorine substitution at the 4-position and a methyl ester at the 7-position, represents a valuable building block for the synthesis of novel therapeutic agents. This guide outlines three primary synthetic approaches to this target molecule: direct esterification, the Fischer indole synthesis, and the Leimgruber-Batcho indole synthesis.

Synthetic Routes and Methodologies

A comparative summary of the synthetic routes is presented below, followed by detailed experimental protocols for each method.

Table 1: Comparison of Synthetic Routes for this compound
Synthetic Route Key Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Direct Esterification 4-fluoro-1H-indole-7-carboxylic acid(Trimethylsilyl)diazomethane, Methanol, Benzene83% (over two steps)High-yielding final step, straightforward.Requires the precursor carboxylic acid, use of diazomethane.
Fischer Indole Synthesis (Proposed) 2-Fluoro-5-methoxycarbonyl-phenylhydrazine, Methyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA)VariableConvergent, well-established for indole synthesis.Requires synthesis of the specific hydrazine precursor, potential for side products.
Leimgruber-Batcho Synthesis (Proposed) Methyl 4-fluoro-2-methyl-3-nitrobenzoateDMFDMA, Pyrrolidine, Reducing agent (e.g., H₂/Pd-C)Good to highHigh yields, mild conditions, good for electron-deficient systems.Multi-step, requires synthesis of the specific nitrotoluene precursor.

Experimental Protocols

Route 1: Direct Esterification of 4-fluoro-1H-indole-7-carboxylic acid

This method is a direct and high-yielding final step, provided the precursor carboxylic acid is available.

Experimental Protocol:

To a suspension of 4-fluoro-1H-indole-7-carboxylic acid in a solvent mixture of methanol (18 mL) and benzene (62 mL), (trimethylsilyl)diazomethane (8.8 mL, 17.6 mmol, 2 M hexane solution) was slowly added. The reaction mixture was stirred at room temperature for 30 minutes. The reaction was then quenched with an excess of acetic acid. The reaction solution was concentrated in vacuum, and the resulting crude product was purified by flash column chromatography using a gradient elution (hexane to 10% ethyl acetate/hexane) to afford this compound as a white solid (1.04 g, 83% yield over two steps from the corresponding acid).[1]

Table 2: Quantitative Data for Direct Esterification

Reactant Molar Mass ( g/mol ) Amount Moles
4-fluoro-1H-indole-7-carboxylic acid179.14(Not specified)(Not specified)
(Trimethylsilyl)diazomethane114.228.8 mL (2 M in hexane)17.6 mmol
Methanol32.0418 mL-
Benzene78.1162 mL-
Product Molar Mass ( g/mol ) Yield Purity
This compound193.171.04 g (83%)Not specified
Route 2: Proposed Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This proposed route involves the acid-catalyzed cyclization of a substituted phenylhydrazone.

Step 1: Synthesis of 2-Fluoro-5-methoxycarbonylphenylhydrazine (Precursor)

A potential route to this precursor involves the diazotization of methyl 3-amino-2-fluorobenzoate, followed by reduction.

Step 2: Fischer Indole Synthesis

Proposed Experimental Protocol:

A mixture of 2-fluoro-5-methoxycarbonylphenylhydrazine and an equimolar amount of methyl pyruvate in a suitable solvent (e.g., ethanol, acetic acid) would be treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride). The reaction mixture would be heated to reflux and monitored by TLC. Upon completion, the reaction would be cooled, neutralized, and the product extracted. Purification by column chromatography would be expected to yield this compound.

Table 3: Proposed Reactants and Conditions for Fischer Indole Synthesis

Reactant/Reagent Proposed Role Notes
2-Fluoro-5-methoxycarbonyl-phenylhydrazineStarting materialPrecursor to be synthesized.
Methyl pyruvateCarbonyl componentProvides the C2 and C3 atoms of the indole ring.
Sulfuric Acid / PPAAcid catalystPromotes the cyclization reaction.
Ethanol / Acetic AcidSolventA polar protic solvent is typically used.
Route 3: Proposed Leimgruber-Batcho Indole Synthesis

This method is particularly effective for the synthesis of indoles from electron-deficient starting materials and generally proceeds in high yields under mild conditions.

Step 1: Synthesis of Methyl 4-fluoro-2-methyl-3-nitrobenzoate (Precursor)

This precursor could potentially be synthesized from 4-fluoro-2-methyl-3-nitrobenzoic acid via esterification.

Step 2: Leimgruber-Batcho Indole Synthesis

Proposed Experimental Protocol:

Methyl 4-fluoro-2-methyl-3-nitrobenzoate would be reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine in a suitable solvent like DMF at an elevated temperature to form the enamine intermediate. This intermediate, often a colored compound, could be isolated or used directly in the next step. The enamine would then be subjected to reductive cyclization using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or Raney nickel. This step would reduce the nitro group and facilitate cyclization to the indole ring, yielding this compound after workup and purification.

Table 4: Proposed Reactants and Conditions for Leimgruber-Batcho Synthesis

Reactant/Reagent Proposed Role Notes
Methyl 4-fluoro-2-methyl-3-nitrobenzoateStarting materialPrecursor to be synthesized.
DMFDMA / PyrrolidineReagents for enamine formationForms the key enamine intermediate.
H₂ / Pd-C or Raney NiReducing agentEffects the reductive cyclization.
DMFSolventA common solvent for the enamine formation step.

Visualized Workflows and Pathways

General Experimental Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a target compound in a research laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Starting Materials and Reagents setup Set up Reaction under Inert Atmosphere (if needed) reagents->setup 1. glassware Assemble and Dry Glassware glassware->setup addition Add Reagents and Solvents setup->addition 2. monitoring Monitor Reaction Progress (TLC, LC-MS) addition->monitoring 3. quench Quench Reaction monitoring->quench 4. extraction Liquid-Liquid Extraction quench->extraction 5. drying Dry Organic Layer extraction->drying 6. concentration Concentrate in vacuo drying->concentration 7. purify Purify Crude Product (e.g., Column Chromatography) concentration->purify 8. characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize 9. G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Indole Derivative (e.g., Methyl 4-fluoro-1H- indole-7-carboxylate) Indole->PI3K Inhibits Indole->AKT Inhibits Indole->mTORC1 Inhibits G vDNA Viral DNA Integrase HIV-1 Integrase vDNA->Integrase Binds to Processing 3'-Processing Integrase->Processing Catalyzes Integration Strand Transfer (Integration) Processing->Integration Leads to hDNA Host DNA hDNA->Integration Provirus Provirus Integration->Provirus Forms Indole Indole Carboxylate Inhibitor Indole->Integrase Inhibits (Chelates Mg2+)

References

An In-depth Technical Guide to Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-1H-indole-7-carboxylate is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, serving as a vital resource for researchers engaged in the development of novel therapeutics.

Chemical Properties and Data

This compound, with the CAS Number 313337-35-8, possesses the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol . While specific experimental data such as melting and boiling points are not widely reported in publicly available literature, its fundamental properties can be summarized as follows.

PropertyValueSource
CAS Number 313337-35-8[1]
Molecular Formula C₁₀H₈FNO₂[1]
Molecular Weight 193.17 g/mol [1]
Physical Form Solid (predicted)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of its carboxylic acid precursor, 4-fluoro-1H-indole-7-carboxylic acid. A documented method involves the use of (trimethylsilyl)diazomethane as the methylating agent.

Protocol: Methyl Esterification of 4-fluoro-1H-indole-7-carboxylic acid

This protocol describes the conversion of 4-fluoro-1H-indole-7-carboxylic acid to its corresponding methyl ester.

Materials:

  • 4-fluoro-1H-indole-7-carboxylic acid

  • Methanol

  • Benzene

  • (Trimethylsilyl)diazomethane (2M solution in hexane)

  • Acetic acid

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Prepare a suspension of 4-fluoro-1H-indole-7-carboxylic acid in a solvent mixture of methanol and benzene.

  • Slowly add a 2M solution of (trimethylsilyl)diazomethane in hexane to the suspension.

  • Stir the reaction mixture at room temperature for approximately 30 minutes.

  • Quench the reaction by adding an excess of acetic acid.

  • Concentrate the reaction solution under vacuum.

  • Purify the resulting crude product using flash column chromatography with a gradient elution of hexane and ethyl acetate to yield this compound as a white solid.

Below is a visual representation of the general synthesis workflow.

G cluster_synthesis Synthesis Workflow start 4-fluoro-1H-indole-7-carboxylic acid reagents Methanol, Benzene, (Trimethylsilyl)diazomethane reaction Esterification Reaction (Room Temperature, 30 min) start->reaction reagents->reaction quench Quenching with Acetic Acid reaction->quench workup Concentration and Purification (Chromatography) quench->workup product This compound workup->product G cluster_biological Potential Biological Investigation Pathways compound This compound target_class1 Kinase Families compound->target_class1 target_class2 GPCRs (e.g., 5-HT Receptors) compound->target_class2 target_class3 Enzymes (e.g., Reverse Transcriptase) compound->target_class3 pathway1 Cancer Signaling Pathways target_class1->pathway1 pathway2 Neurological Signaling target_class2->pathway2 pathway3 Infectious Disease Mechanisms target_class3->pathway3

References

In-Depth Technical Guide to Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Methyl 4-fluoro-1H-indole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details available physicochemical data, outlines experimental protocols for its synthesis and property determination, and explores its potential biological significance.

Core Physical and Chemical Properties

This compound is a fluorinated indole derivative. The presence of the fluorine atom and the methyl ester group at specific positions on the indole scaffold significantly influences its chemical reactivity, metabolic stability, and potential biological activity.

PropertyValueReference
Molecular Formula C₁₀H₈FNO₂[1][2][3]
Molecular Weight 193.17 g/mol [2]
Appearance White solid[1]
Purity Typically ≥97%[3]
CAS Number 313337-35-8[1][2][3]

Further experimental determination is required for properties such as melting point, boiling point, and solubility in various solvents.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor.[1]

Materials:

  • 4-fluoro-1H-indole-7-carboxylic acid

  • Methanol

  • Benzene

  • (Trimethylsilyl)diazomethane (2 M in hexane)

  • Acetic acid

  • Hexane

  • Ethyl acetate

Procedure:

  • A suspension of 4-fluoro-1H-indole-7-carboxylic acid is prepared in a solvent mixture of methanol and benzene.

  • (Trimethylsilyl)diazomethane (2 M solution in hexane) is slowly added to the suspension.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched by the addition of excess acetic acid.

  • The reaction solution is concentrated under vacuum.

  • The resulting crude product is purified by flash column chromatography using a gradient elution from hexane to 10% ethyl acetate in hexane.

  • This process yields this compound as a white solid.[1]

Experimental Workflow for Synthesis

G start Start with 4-fluoro-1H-indole-7-carboxylic acid suspend Suspend in Methanol and Benzene start->suspend add_reagent Slowly add (Trimethylsilyl)diazomethane suspend->add_reagent stir Stir at Room Temperature for 30 minutes add_reagent->stir quench Quench with excess Acetic Acid stir->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Obtain pure This compound purify->product

A flowchart illustrating the synthesis of this compound.
Determination of Physical Properties: Standard Methodologies

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Boiling Point Determination: For a non-volatile solid, boiling point determination would require specialized equipment and is often not a primary characterization parameter.

Solubility Determination: A qualitative and quantitative assessment of solubility can be performed by systematically dissolving a known mass of the compound in a measured volume of various solvents at a controlled temperature. Solvents of varying polarities, such as water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO), should be tested.

Potential Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, the broader class of indole derivatives is well-recognized for a wide range of pharmacological properties, including antimicrobial and anticancer activities.[4][5] The introduction of a fluorine atom can further enhance these properties.

Antimicrobial and Anticancer Potential: Indole-based compounds have been shown to exhibit significant antimicrobial and anticancer properties.[4] For instance, certain indole carboxamide derivatives have demonstrated notable activity against various bacterial strains, and some indole carboxylic acid esters have shown potent anticancer activity against both hematological and solid tumor cells.

Illustrative Signaling Pathway for Indole Derivatives in Cancer: Indole derivatives have been reported to modulate various signaling pathways implicated in cancer progression. A generalized pathway that could be investigated for this compound is the inhibition of protein kinases involved in cell proliferation and survival.

G compound Indole Derivative (e.g., this compound) receptor Receptor Tyrosine Kinase compound->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation Promotion

A potential signaling pathway modulated by indole derivatives in cancer cells.

References

Methyl 4-fluoro-1H-indole-7-carboxylate CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 313337-35-8

This technical guide provides a comprehensive overview of Methyl 4-fluoro-1H-indole-7-carboxylate, a fluorinated indole derivative of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical properties, synthesis, and potential applications, while also highlighting areas where further research is needed.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. The presence of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

PropertyValueSource
CAS Number 313337-35-8[1]
Molecular Formula C₁₀H₈FNO₂[2]
Molecular Weight 193.17 g/mol [2]
Appearance Solid (form not specified in available literature)N/A
Purity Typically >97% from commercial suppliersN/A

Synthesis and Experimental Protocols

While detailed and varied experimental protocols for the synthesis and application of this compound are not extensively reported in publicly available literature, its use as a reactant has been documented.

Experimental Protocol: N-Alkylation of this compound

This protocol describes the N-alkylation of this compound as part of the synthesis of bicyclic carboxamides with potential therapeutic applications.[1]

Materials:

  • This compound (1 equivalent)

  • N,N-Dimethylformamide (DMF) to make a 0.1 M solution

  • Sodium tert-pentoxide (1.5 equivalents)

  • 1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.2 equivalents)

  • Ice bath

  • Syringe

Procedure:

  • A solution of this compound in DMF (0.1 M) is prepared and cooled to 0°C using an ice bath.

  • Sodium tert-pentoxide is added to the cooled solution, and the mixture is stirred at 0°C for 30 minutes.

  • Following the 30-minute stirring period, 1-(bromomethyl)-4-(trifluoromethoxy)benzene is added dropwise to the reaction mixture via a syringe.[1]

This reaction demonstrates a common synthetic transformation of the indole nitrogen, highlighting the utility of this compound as a chemical intermediate.

Synthetic Workflow

The following diagram illustrates a general synthetic workflow where this compound can be utilized as a key intermediate for the synthesis of more complex molecules.

G A 4-Fluoro-1H-indole-7-carboxylic acid B This compound (CAS: 313337-35-8) A->B Esterification C N-Alkylated Indole Intermediate B:e->C:w N-Alkylation (e.g., with an arylmethyl halide) D Hydrolysis C->D Ester Hydrolysis (e.g., with LiOH) E Amide Coupling D->E Amide Bond Formation (e.g., with an amine and coupling agent) F Final Bicyclic Carboxamide Product E->F

Caption: Synthetic pathway from 4-fluoro-1H-indole-7-carboxylic acid to a final product, highlighting the role of this compound as an intermediate.

Biological Activity and Applications in Drug Discovery

There is a notable scarcity of published research specifically detailing the biological activities of this compound. However, the broader class of fluorinated indole derivatives is of significant interest in drug discovery.

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[3] Fluorination is a common strategy employed to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[2]

Derivatives of indole-2-carboxylic acid, a related isomer, have been investigated for a range of therapeutic applications, including:

  • Antiviral activity , particularly as inhibitors of the HIV-1 integrase strand transfer.

  • Anticancer activity , with some derivatives designed to target proteins like 14-3-3η in liver cancer.

  • Antitubercular activity , showing potent growth inhibition of Mycobacterium tuberculosis.

Furthermore, other indole derivatives have shown promise as antimicrobial and antifungal agents.[3] While this provides a context for the potential of fluorinated indoles, it is important to note that these activities have not been specifically reported for this compound. The lack of specific data for this compound highlights a potential area for future research and drug discovery efforts.[3]

Signaling Pathways

Currently, there is no available information in the scientific literature that links this compound to specific signaling pathways. The utility of this compound, as suggested by its appearance in patent literature, is primarily as a building block for the synthesis of more complex molecules that may, in turn, be designed to interact with biological targets such as G protein-coupled receptors like the EP2 and EP4 receptors.[1]

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of complex heterocyclic molecules for potential therapeutic use. While its own biological activity is not well-documented, its structural features make it a compound of interest for medicinal chemists. The provided experimental protocol for its N-alkylation serves as a practical example of its application in synthesis. Further research is warranted to explore the biological properties of this compound and its derivatives, which could unveil novel therapeutic agents.

References

Biological Activity of Fluorinated Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful tool in drug design. Fluorination can significantly modulate the physicochemical and biological properties of indole derivatives, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2] This technical guide provides a comprehensive overview of the biological activities of fluorinated indole derivatives, with a focus on their anticancer, antimicrobial, and neurological applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry.

Anticancer Activity

Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several fluorinated indole derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and survival. A notable example is Sunitinib, a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1][3] Sunitinib's mechanism of action involves the inhibition of several RTKs, including VEGFRs and PDGFRs, thereby suppressing tumor angiogenesis and proliferation.[4]

Antiproliferative Activity

Numerous studies have reported the antiproliferative effects of novel fluorinated indole derivatives against a range of cancer cell lines. For instance, certain indole-2-carbohydrazide derivatives bearing fluorine substituents have shown enhanced antitumor properties against HepG2 (liver) and MCF7 (breast) cancer cell lines.[4] Similarly, a series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated for their anticancer activity, with one compound demonstrating significant inhibitory activity against A498 renal cancer cells.[5] Another study highlighted an indole derivative with penta-heterocyclic substitutions, compound 10b, as a potent derivative against A549 and K562 cells with IC50 values of 120 nM and 10 nM, respectively.[6]

Modulation of EGFR and p53-MDM2 Pathways

Some fluorinated indole derivatives exert their anticancer effects by modulating key signaling pathways. For example, compound 10b, an indole derivative with penta-heterocyclic substitutions, was found to suppress the growth of A549 and K562 cells by modulating the EGFR and p53-MDM2 mediated pathways.[6]

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineActivity MetricValueReference
Indole-2-carbohydrazide derivative (67a)HepG2IC501.13 ± 0.06 µM[4]
Indole-2-carbohydrazide derivative (67a)MCF7IC501.44 ± 0.11 µM[4]
Indole derivative with penta-heterocycles (10b)A549IC50120 nM[6]
Indole derivative with penta-heterocycles (10b)K562IC5010 nM[6]
3,5-diaryl-4,5-dihydroisoxazole derivative (4b)Jurkat, HL-60, HCT-116, HeLa, A549, A2780IC50< 7 µM[7]
3,5-diaryl-4,5-dihydroisoxazole derivative (4e)JurkatIC507.2 µM[7]
3,5-diaryl-4,5-dihydroisoxazole derivative (4e)HL-60IC507.8 µM[7]
Experimental Protocols

Synthesis of Trifluoromethyl-Containing Auxin Derivatives (General Procedure): [8]

  • A solution of the appropriate indole (1.0 mmol) and ethyl trifluoropyruvate (1.1 mmol) in 1,4-dioxane (2.0 mL) is refluxed for 16 hours under an argon atmosphere.

  • The solvent is removed in vacuo, and the crude product is purified by silica gel chromatography to afford the corresponding ethyl 2-(indol-3-yl)-3,3,3-trifluoro-2-hydroxypropanoate derivative.

  • To a solution of the hydroxy ester in an appropriate solvent, thionyl chloride is added, and the mixture is stirred to facilitate chlorination of the hydroxyl group.

  • The resulting chloro derivative is then reduced using sodium borohydride to yield the 3-trifluoroethyl ester.

  • Finally, acidic hydrolysis of the ester in 1,4-dioxane overnight affords the target trifluoromethyl-containing indoleacetic acid derivative.

Signaling Pathway Diagram

anticancer_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) Proliferation Cell Proliferation RTK->Proliferation Angiogenesis Angiogenesis RTK->Angiogenesis Fluorinated_Indole Fluorinated Indole Derivative (e.g., Sunitinib) Fluorinated_Indole->RTK Inhibition Apoptosis Apoptosis Fluorinated_Indole->Apoptosis Induction Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Fluorinated Indole Derivatives.

Antimicrobial Activity

Fluorinated indole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi.

Antibacterial Activity

Studies have shown that certain fluorine-substituted indole-based imidazolines possess antibacterial activity. For example, a fluorine-substituted 2-(2-imidazolyl)indole was identified as the most potent antibacterial compound against E. coli and S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 80 μg/mL.[9] Furthermore, novel fluorinated benzothiophene-indole hybrids have demonstrated antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains.[10] In some cases, the antibacterial activity is influenced by the position of the fluorine substituent on the indole ring.[10]

Antifungal Activity

In addition to their antibacterial properties, some fluorinated indole derivatives have shown antifungal activity. A series of 2- or 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole derivatives were evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger.[9]

Antiviral Activity

Fluorinated indole derivatives have shown significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). Certain fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells at low concentrations.[11] Some of these compounds exhibited extraordinary antiviral activity in the picomolar range.[11]

Quantitative Data on Antimicrobial Activity
Compound ClassMicroorganismActivity MetricValueReference
Fluorine-substituted 2-(2-imidazolyl)indole (2b)E. coliMIC80 µg/mL[9]
Fluorine-substituted 2-(2-imidazolyl)indole (2b)S. aureusMIC80 µg/mL[9]
Fluorinated benzothiophene-indole hybrid (3d)MRSA (USA Lac * lux)MIC0.75 µg/mL[10]
Fluorinated benzothiophene-indole hybrid (3d)MRSA (JE2)MIC0.75 µg/mL[10]
Fluorinated indole-carboxamide (22)HIV-1EC500.14 nM[11]
Fluorinated indole-carboxamide (23n)HIV-1EC500.0058 nM[11]
Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing (General Procedure): [9]

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • The microbial suspension is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated at 37°C for 24 hours (for bacteria) or at a suitable temperature and duration for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

antimicrobial_workflow Start Start: Microbial Culture Prepare_Compounds Prepare Serial Dilutions of Fluorinated Indoles Start->Prepare_Compounds Inoculate Inoculate Microtiter Plates with Microbial Suspension Prepare_Compounds->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC (Visual Inspection) Incubate->Read_Results End End: Report MIC Values Read_Results->End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Neurological Activity

The incorporation of fluorine into indole-based structures has also been explored for the development of agents targeting the central nervous system (CNS), particularly for neurodegenerative diseases like Alzheimer's disease.

Modulation of Serotonin Receptors

Fluorinated indole derivatives have been designed as antagonists for the 5-HT6 receptor, which is implicated in cognitive dysfunction. The 6-fluoro-1H-indole moiety has been utilized in the design of potent 5-HT6 receptor antagonists.[12]

Inhibition of Amyloid-Beta Aggregation

Organofluorine molecules, including fluorinated indole derivatives, have been investigated as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[13] Some 5'-halogen substituted 3,3,3-trifluoro-hydroxylindolyl-propionic acid esters have shown the potential to act as disassembly agents against preformed Aβ fibrils.[13] The presence of fluorine can enhance the lipophilicity of molecules, potentially facilitating their crossing of the blood-brain barrier.[2][13]

Monoamine Oxidase (MAO) Inhibition

Certain indole derivatives have been designed as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. Some of these compounds have demonstrated neuroprotective effects.[12]

Logical Relationship Diagram

neuro_activity_logic Fluorinated_Indole Fluorinated Indole Derivative BBB_Penetration Enhanced Blood-Brain Barrier Penetration Fluorinated_Indole->BBB_Penetration due to lipophilicity Target_Engagement Target Engagement in CNS BBB_Penetration->Target_Engagement Therapeutic_Effect Potential Therapeutic Effect for Neurodegenerative Diseases Target_Engagement->Therapeutic_Effect

Caption: Rationale for Fluorinated Indoles in CNS Drug Discovery.

Conclusion

Fluorinated indole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic introduction of fluorine atoms can significantly enhance their therapeutic potential, leading to the development of novel drug candidates for the treatment of cancer, infectious diseases, and neurological disorders. This technical guide has provided a comprehensive overview of the current state of research in this field, highlighting key findings, quantitative data, and experimental methodologies. Continued exploration of the synthesis and biological evaluation of fluorinated indole derivatives is warranted to unlock their full therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 4-fluoro-1H-indole-7-carboxylate. The information presented is intended to support research and development activities in medicinal chemistry and related fields where indole derivatives are of significant interest.

Spectroscopic Data

Precise spectroscopic data for this compound is essential for its unambiguous identification and characterization. While direct spectral acquisitions are not publicly available in broad databases, the following data can be inferred from synthetic procedures and analysis of its precursor, 4-fluoro-1H-indole-7-carboxylic acid. The expected spectral characteristics are summarized below.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Peaks/Signals
¹H NMR Signals corresponding to the indole ring protons, the methyl ester protons, and the N-H proton. Aromatic protons will likely exhibit splitting patterns influenced by the fluorine atom.
¹³C NMR Resonances for all carbon atoms in the molecule, including the indole ring, the carboxylate carbon, and the methyl ester carbon. The carbon atoms attached to or near the fluorine atom will show characteristic splitting (C-F coupling).
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈FNO₂). Fragmentation patterns would be characteristic of an indole methyl ester.
IR Absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching.

For comparative purposes, spectral data for the precursor, 4-fluoro-1H-indole-7-carboxylic acid, is available and can be a useful reference.[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 4-fluoro-1H-indole-7-carboxylic acid.

Synthesis of this compound

A detailed and practical synthesis has been reported, providing the target compound in high yield.

Reaction Scheme:

G cluster_0 Esterification start 4-fluoro-1H-indole-7-carboxylic acid reagent (Trimethylsilyl)diazomethane Methanol/Benzene start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

Detailed Protocol:

To a suspension of 4-fluoro-1H-indole-7-carboxylic acid in a solvent mixture of methanol and benzene, a solution of (trimethylsilyl)diazomethane in hexane is slowly added. The reaction mixture is stirred at room temperature. The reaction is then quenched with excess acetic acid. Following concentration under vacuum, the crude product is purified by flash column chromatography to yield this compound as a solid.

Potential Applications and Signaling Pathways

Indole derivatives are a well-established class of compounds with a broad range of biological activities and are core structures in many pharmaceutical agents. While the specific biological activity and signaling pathway modulation of this compound are not extensively documented, related fluorinated indole compounds have shown potential in various therapeutic areas. For instance, fluorinated tryptamine derivatives have been synthesized and evaluated for their effects on serotonergic systems.[2] The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to enhanced biological activity.

The general workflow for investigating the biological potential of a novel indole derivative like this compound would typically involve the following logical progression:

G cluster_workflow Drug Discovery Workflow A Synthesis and Purification B Spectroscopic Characterization A->B C In vitro Biological Screening (e.g., enzyme assays, receptor binding) B->C D Identification of Active Compounds C->D E Mechanism of Action Studies (Signaling Pathway Analysis) D->E F Lead Optimization D->F E->F G Preclinical Development F->G

Caption: A generalized workflow for the investigation of novel compounds.

References

The Discovery and History of 4-Fluoroindole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindole, a halogenated derivative of the indole scaffold, has emerged as a crucial building block in medicinal chemistry and materials science.[1] The strategic introduction of a fluorine atom at the 4-position of the indole ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has led to the extensive exploration of 4-fluoroindole derivatives in drug discovery, with applications in the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 4-fluoroindole and its derivatives.

Historical Perspective and Discovery

The first synthesis of 4-fluoroindole was reported in 1964 by Bentov and colleagues in the Israel Journal of Chemistry.[3] Their work laid the foundation for the exploration of fluorinated indoles and their potential applications. The synthesis started from 2-fluoro-6-nitrotoluene, marking a key milestone in the history of this compound class.[4] Since this initial discovery, numerous synthetic methodologies have been developed to access 4-fluoroindole and its derivatives, driven by the growing interest in their utility as pharmaceutical intermediates.[5]

Synthetic Methodologies

Several synthetic routes to 4-fluoroindole have been established, with the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and methods starting from substituted nitrotoluenes being the most prominent.

The Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer indole synthesis can be adapted for the preparation of 4-fluoroindole.[6] The general mechanism involves the acid-catalyzed reaction of a (4-fluorophenyl)hydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[7]

Experimental Protocol: Fischer Indole Synthesis of 4-Fluoroindole (General Procedure)

  • Hydrazone Formation: (4-Fluorophenyl)hydrazine is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid) in a suitable solvent, such as ethanol or acetic acid. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.

  • Indolization: The formed hydrazone is then treated with an acid catalyst, which can be a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride).[6][7] The reaction mixture is heated to elevated temperatures to induce the cyclization and formation of the 4-fluoroindole ring system.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is typically extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by techniques such as column chromatography or recrystallization.

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis provides an efficient alternative to the Fischer method, particularly for large-scale preparations.[1][8] This two-step process begins with the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[8]

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Fluoroindole [1]

  • Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

    • To a reaction flask, add 2-fluoro-6-nitrotoluene.

    • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Use dimethylformamide (DMF) as the solvent.

    • Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

  • Step 2: Reductive Cyclization to 4-Fluoroindole

    • Dissolve the crude enamine from the previous step in a suitable solvent, such as methanol or ethyl acetate.

    • Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas, ammonium formate), or Raney nickel.[9]

    • The reduction of the nitro group to an amine is followed by spontaneous cyclization to form the indole ring.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

    • The resulting crude 4-fluoroindole is then purified by column chromatography or other suitable methods.

Spectroscopic and Physicochemical Data

The structural characterization of 4-fluoroindole is confirmed by various spectroscopic techniques.

Property Value
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
CAS Number 387-43-9
Melting Point 30-32 °C
Boiling Point 90 °C at 0.4 mmHg

Table 1: Physicochemical Properties of 4-Fluoroindole.

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.22 (br s, 1H), 7.21-7.07 (m, 3H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 156.62 (d, J = 246.9 Hz), 138.57 (dd, J = 11.3, 6.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (dd, J = 7.7, 1.4 Hz), 117.20 (dd, J = 77.8, 22.7 Hz), 107.22 (dd, J = 5.9, 3.6 Hz), 104.63 (dd, J = 75.5, 19.0 Hz), 98.85
IR Spectroscopy Data available in public databases such as PubChem.
Mass Spectrometry Data available in public databases such as PubChem.

Table 2: Spectroscopic Data for 4-Fluoroindole.

Biological Applications and Drug Discovery

The 4-fluoroindole scaffold is a privileged structure in drug discovery, with its derivatives showing a wide range of biological activities. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the overall pharmacokinetic profile of a drug candidate.

Anticancer Activity

Numerous studies have explored the potential of 4-fluoroindole derivatives as anticancer agents. The specific mechanisms of action vary, but they often involve the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival. While specific IC₅₀ values for a wide range of 4-fluoroindole derivatives are dispersed throughout the literature, Table 3 provides examples of the anticancer activity of some indole derivatives, highlighting the therapeutic potential of this class of compounds.

Compound Class Cell Line IC₅₀ (µM) Reference
2-Phenylindole derivativesMurine Melanoma (B16F10)23.81 - 60.11[10]
Spirooxindole derivativesBreast Cancer (MCF-7)3.88 - 5.83[10]
Indole-based Caffeic Acid AmidesVarious50.98 - 136.8[10]

Table 3: Examples of Anticancer Activity of Indole Derivatives.

Selective Serotonin Reuptake Inhibitors (SSRIs)

4-Fluoroindole derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[5] SSRIs function by blocking the reuptake of the neurotransmitter serotonin from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission. The 4-fluoroindole moiety can contribute to the binding affinity and selectivity of these compounds for the serotonin transporter (SERT).

Tryptophan Dioxygenase (TDO) Inhibitors

Tryptophan dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[11] In the tumor microenvironment, the upregulation of TDO leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, facilitating tumor immune evasion.[11] 4-Fluoroindole-based compounds have been developed as potent TDO inhibitors, with the aim of restoring anti-tumor immunity.[11]

Compound Target IC₅₀ (nM)
6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indoleTDO280
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indoleTDO620

Table 4: IC₅₀ Values of 6-Fluoroindole-based TDO Inhibitors. [12]

Visualizations of Pathways and Workflows

Synthetic Workflow: Leimgruber-Batcho Synthesis of 4-Fluoroindole

Leimgruber_Batcho_Synthesis start 2-Fluoro-6-nitrotoluene intermediate (E)-2-(2-fluoro-6-nitrophenyl)- N,N-dimethylvinanamine start->intermediate Condensation product 4-Fluoroindole intermediate->product Reductive Cyclization reagent1 DMF-DMA, DMF reagent1->start reagent2 Pd/C, H₂ (or other reducing agent) reagent2->intermediate

Caption: Workflow of the Leimgruber-Batcho synthesis of 4-fluoroindole.

Signaling Pathway: Mechanism of Action of a 4-Fluoroindole-based SSRI

SSRI_Mechanism Mechanism of a 4-Fluoroindole-based SSRI cluster_synapse Synaptic Cleft serotonin Serotonin sert SERT (Serotonin Transporter) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binds ssri 4-Fluoroindole SSRI ssri->sert Blocks presynaptic Presynaptic Neuron presynaptic->serotonin postsynaptic Postsynaptic Neuron sert->presynaptic receptor->postsynaptic Signal Transduction

Caption: Inhibition of serotonin reuptake by a 4-fluoroindole-based SSRI.

Signaling Pathway: Inhibition of Tryptophan Dioxygenase (TDO)

TDO_Inhibition TDO Inhibition by a 4-Fluoroindole Derivative tryptophan Tryptophan tdo TDO (Tryptophan Dioxygenase) tryptophan->tdo Substrate kynurenine Kynurenine immunosuppression Immunosuppression (Tumor Immune Evasion) kynurenine->immunosuppression Leads to tdo->kynurenine Catalyzes inhibitor 4-Fluoroindole TDO Inhibitor inhibitor->tdo Inhibits

Caption: Mechanism of TDO inhibition by a 4-fluoroindole derivative.

Conclusion

4-Fluoroindole and its derivatives represent a cornerstone in modern medicinal chemistry. From its initial synthesis over half a century ago, this versatile scaffold has been instrumental in the development of a diverse array of biologically active compounds. The unique properties conferred by the fluorine atom continue to make 4-fluoroindole an attractive starting point for the design of novel therapeutics targeting a wide range of diseases. Future research in this area is poised to uncover new applications and further solidify the importance of 4-fluoroindole in the advancement of pharmaceutical sciences.

References

Unlocking the Potential of Methyl 4-fluoro-1H-indole-7-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the largely unexplored potential of Methyl 4-fluoro-1H-indole-7-carboxylate. While direct research on this specific molecule is limited, its structural features, particularly the presence of a fluorine atom at the 4-position and a carboxylate group at the 7-position of the indole scaffold, suggest a wealth of opportunities in medicinal chemistry and materials science. This document outlines promising research avenues, proposes potential synthetic methodologies, and details experimental protocols based on established knowledge of analogous fluorinated indole derivatives.

Core Chemical Information

PropertyData
IUPAC Name This compound
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.18 g/mol
CAS Number Not readily available
Canonical SMILES COC(=O)c1cccc2c1[nH]cc2F

Potential Research Areas

The indole nucleus is a "privileged" scaffold in drug discovery, forming the core of numerous approved drugs and biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Based on the activities of structurally related compounds, the following areas represent fertile ground for the investigation of this compound and its derivatives.

Oncology

Indole derivatives are well-represented in the landscape of anticancer agents. The 4-fluoro substitution on the indole ring could enhance cell permeability and metabolic stability, potentially leading to more potent and selective anticancer compounds.

Potential Targets and Mechanisms:

  • Tubulin Polymerization Inhibition: Many indole-based compounds exhibit anticancer activity by disrupting microtubule dynamics.

  • Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases implicated in cancer signaling pathways.

  • HDAC Inhibition: 4-Fluoroindole has been used as a reactant for the preparation of histone deacetylase (HDAC) inhibitors, suggesting that derivatives of this compound could be explored for this activity.

Infectious Diseases

The indole core is a common feature in molecules with antimicrobial and antiviral properties.

Potential Applications:

  • Antimicrobial Agents: 7-Fluoroindole has been shown to inhibit biofilm formation in pathogenic bacteria like P. aeruginosa.[1] This suggests that 4-fluoroindole derivatives could also interfere with bacterial signaling and virulence.

  • Antiviral Agents: Indole derivatives have been investigated as inhibitors of various viral targets, including HIV-1 attachment and reverse transcriptase.[2]

Neuropharmacology

The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of numerous neurologically active drugs.

Potential Targets:

  • Serotonin Reuptake Inhibition: 4-Fluoroindole is a known reactant for the preparation of potent selective serotonin reuptake inhibitors (SSRIs). The 4-fluoro-1H-indole-7-carboxylate scaffold could be a starting point for novel antidepressant or anxiolytic agents.

  • Serotonergic Receptor Modulation: Fluorinated 5,6-dihydroxytryptamine derivatives, which contain a fluoroindole core, have shown high affinity for the serotonergic uptake system.[3]

Proposed Synthetic Strategies

As there is no established synthesis for this compound in the public domain, a proposed synthetic route is outlined below. This strategy is based on well-established indole synthesis methodologies.

G A 2-Fluoro-6-nitrotoluene B 2-Fluoro-6-nitrobenzaldehyde A->B Oxidation (e.g., MnO2) C Methyl (E)-2-cyano-3-(2-fluoro-6-nitrophenyl)acrylate B->C Knoevenagel Condensation (Methyl cyanoacetate, piperidine) D This compound C->D Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Cyclization (Leimgruber-Batcho Indole Synthesis)
  • Reaction Setup: In a round-bottom flask, dissolve Methyl (E)-2-cyano-3-(2-fluoro-6-nitrophenyl)acrylate in a suitable solvent such as acetic acid or ethanol.

  • Reduction: Add a reducing agent, for example, iron powder in acetic acid or perform catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.

  • Extraction: If necessary, neutralize the acid and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Suggested Initial Biological Screening

A logical workflow for the initial biological evaluation of this compound and its derivatives is proposed below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Initial Biological Screening cluster_2 Hit Identification & Lead Optimization A This compound (Parent Compound) B Derivative Library Synthesis (e.g., N-alkylation, amide formation) A->B C Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->C D Antimicrobial Assays (e.g., MIC against bacterial strains) B->D E Receptor Binding Assays (e.g., Serotonin transporter) B->E F Identification of Active Compounds C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H In vivo Efficacy and Toxicity Studies G->H

Caption: Workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics and functional materials. The strategic placement of the fluoro and carboxylate groups on the indole ring provides a unique starting point for chemical modification and biological investigation. This guide provides a foundational framework to inspire and direct future research into this intriguing molecule. The synthesis of a focused library of derivatives and their subsequent screening in the proposed biological assays will be crucial in unlocking the full potential of this compound. Further research could also explore its applications in materials science, for instance, as a building block for organic semiconductors or fluorescent probes.[2]

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-fluoro-1H-indole-7-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogs to propose a viable synthetic route and predict its spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery by providing detailed experimental protocols, comparative data tables, and logical frameworks for the synthesis and characterization of this and similar molecules.

Chemical Structure and Properties

This compound is a fluorinated derivative of an indole carboxylate. The presence of the fluorine atom at the 4-position and the methyl carboxylate group at the 7-position of the indole ring is expected to significantly influence its electronic properties, reactivity, and biological activity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols

Proposed Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Fischer Esterification 3-Fluoro-6-nitrotoluene 3-Fluoro-6-nitrotoluene Enamine_Intermediate (E)-2-(3-Fluoro-6-nitrophenyl)-N,N-dimethylvinanamine 3-Fluoro-6-nitrotoluene->Enamine_Intermediate DMF, Heat DMF-DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Indole_Acid 4-Fluoro-1H-indole-7-carboxylic acid Enamine_Intermediate->Indole_Acid Fe / Acetic Acid or H₂ / Pd/C Target_Molecule This compound Indole_Acid->Target_Molecule Methanol (MeOH), H₂SO₄ (cat.)

Experimental Protocols:

Step 1: Synthesis of (E)-2-(3-Fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a solution of 3-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-1H-indole-7-carboxylic acid

  • Dissolve the crude enamine intermediate from the previous step in a mixture of ethanol and glacial acetic acid.

  • Add iron powder (excess) portion-wise to the solution while stirring.

  • Heat the mixture to reflux and continue stirring for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 4-fluoro-1H-indole-7-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Fischer Esterification)[1]

  • Suspend 4-fluoro-1H-indole-7-carboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0 - 11.0br s-N-H (indole)
~7.5 - 7.7m-H-5
~7.2 - 7.4m-H-2, H-3
~6.8 - 7.0tJ(H,F) ≈ 9-10H-6
~3.9s--OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~155 (d, J(C,F) ≈ 240 Hz)C-4
~138C-7a
~125C-3a
~123C-2
~120 (d, J(C,F) ≈ 10 Hz)C-5
~115 (d, J(C,F) ≈ 5 Hz)C-7
~108 (d, J(C,F) ≈ 20 Hz)C-6
~102C-3
~52-OCH₃

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[2]

    • 2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)Functional Group
~3300N-H stretch (indole)
~1700C=O stretch (ester)
~1250C-O stretch (ester)
~1100C-F stretch

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data

TechniqueExpected m/z
High-Resolution MS (HRMS) [M+H]⁺ ≈ 194.0617

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.

G Synthesis Synthesis Purification Purification Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic_Analysis->NMR MS Mass Spectrometry (HRMS) Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Data_Integration Data Integration and Structure Confirmation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Final_Structure This compound Data_Integration->Final_Structure

Conclusion

While direct experimental data for this compound is sparse, a robust strategy for its synthesis and structural elucidation can be formulated based on established chemical principles and data from analogous compounds. The proposed synthetic pathway offers a reliable method for obtaining the target molecule, and the predicted spectroscopic data provides a solid foundation for its characterization. This guide serves as a practical starting point for researchers aiming to synthesize and study this and other novel indole derivatives for applications in drug discovery and materials science.

References

Theoretical Exploration of 4-Fluoro-1H-indole-7-carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this scaffold, such as the introduction of a fluorine atom at the 4-position and a carboxylate group at the 7-position, can significantly modulate the molecule's physicochemical and pharmacological properties. Theoretical and computational studies are indispensable tools for understanding these modifications at a molecular level, providing crucial insights that guide the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of the theoretical methodologies applied to study 4-fluoro-1H-indole-7-carboxylates and related derivatives, aimed at researchers, scientists, and drug development professionals.

Computational Methodologies: A Theoretical Protocol

The investigation of 4-fluoro-1H-indole-7-carboxylates relies on a suite of computational techniques, primarily centered around Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations. These methods allow for the prediction of molecular structure, stability, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, vibrational frequencies, and a variety of electronic properties. A typical DFT workflow is outlined below.

Workflow for DFT Calculations:

DFT_Workflow cluster_input Input Preparation cluster_calc Core Calculation cluster_analysis Post-Processing & Analysis node_input 1. Build Initial Structure (e.g., 4-fluoro-1H-indole-7-carboxylate) node_method 2. Select Method & Basis Set (e.g., B3LYP / 6-311++G(d,p)) node_input->node_method node_opt 3. Geometry Optimization (Find lowest energy conformation) node_method->node_opt node_freq 4. Frequency Calculation (Confirm minimum energy, obtain IR/Raman spectra) node_opt->node_freq node_props 5. Electronic Properties (HOMO-LUMO, MEP) node_freq->node_props node_nbo 6. Advanced Analysis (NBO, QTAIM) node_props->node_nbo

DFT calculation workflow for molecular property prediction.

Detailed Protocol:

  • Structure Preparation: An initial 3D structure of the 4-fluoro-1H-indole-7-carboxylate is built using molecular modeling software.

  • Method Selection: The choice of a functional and basis set is critical. For indole derivatives, hybrid functionals like B3LYP are commonly used.[1][2] Basis sets such as 6-311++G(d,p) provide a good balance of accuracy and computational cost for molecules of this size.[1][2][3]

  • Geometry Optimization: The initial structure is optimized to find its most stable conformation (a minimum on the potential energy surface).

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra.[1][3]

  • Electronic Property Calculation: From the optimized geometry, key electronic properties are derived. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for assessing chemical reactivity.[4] The Molecular Electrostatic Potential (MEP) map is also generated to identify sites susceptible to electrophilic and nucleophilic attack.[4]

  • Advanced Analysis: Natural Bond Orbital (NBO) analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.[4][5] The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize non-covalent interactions and hydrogen bonds.[6][7]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is vital for understanding potential mechanisms of action and for structure-based drug design.

Workflow for Molecular Docking:

Docking_Workflow cluster_dock Docking Simulation cluster_post Analysis node_ligand 1. Ligand Preparation (Optimize geometry, assign charges) node_grid 3. Grid Box Generation (Define binding site on protein) node_run 4. Run Docking Algorithm (e.g., AutoDock Vina) node_ligand->node_run node_protein 2. Protein Preparation (Remove water, add hydrogens, assign charges) node_protein->node_run node_grid->node_run node_analyze 5. Analyze Poses (Binding energy, RMSD) node_run->node_analyze node_visualize 6. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) node_analyze->node_visualize MD_Workflow node_start 1. System Setup (Start with docked complex, solvate with water, add ions) node_min 2. Energy Minimization (Remove steric clashes) node_start->node_min node_equil 3. Equilibration (Heat system to physiological temp/pressure - NVT, NPT) node_min->node_equil node_prod 4. Production Run (Simulate for nanoseconds to microseconds) node_equil->node_prod node_traj 5. Trajectory Analysis (RMSD, RMSF, hydrogen bonds over time) node_prod->node_traj

References

Commercial Availability and Technical Guide for Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of Methyl 4-fluoro-1H-indole-7-carboxylate (CAS No. 313337-35-8). This fluorinated indole derivative is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with purities of 97% or higher.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
001CHEMICAL313337-35-8N/AC10H8FNO2193.17
Aceschem313337-35-8≥98%C10H8FNO2193.17
Ambeed313337-35-8N/AC10H8FNO2N/A
Capot Chemical313337-35-8N/AC10H8FNO2193.17
CymitQuimica313337-35-8N/AC10H8FNO2N/A
PharmaBlock313337-35-8N/AC10H8FNO2N/A

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
CAS Number 313337-35-8
Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
Synonyms 4-Fluoro-1H-indole-7-carboxylic acid methyl ester

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of complex molecules with therapeutic potential. Its fluorinated indole scaffold is a desirable feature in drug design, often leading to improved metabolic stability and binding affinity.

Intermediate in the Synthesis of EP2 and EP4 Receptor Modulators

This compound has been utilized as a starting material in the synthesis of bicyclic carboxamides that act as modulators of the EP2 and EP4 receptors.[1] These receptors are implicated in a variety of diseases, including inflammatory conditions and cancer.[1]

Precursor for a Bifunctional HIV-1 Entry Inhibitor

This compound is a key precursor in the synthesis of a bifunctional HIV-1 entry inhibitor.[2] The indole moiety is acylated and subsequently coupled with other functionalities to create a molecule that targets both the gp120 and gp41 subunits of the viral envelope protein, thereby preventing its entry into host cells.[2]

Experimental Protocols

N-Alkylation of this compound[1]

This protocol describes the N-alkylation of the indole ring, a common step in the elaboration of this scaffold for structure-activity relationship (SAR) studies.

Materials:

  • This compound (1 equivalent)

  • Dimethylformamide (DMF) (0.1 M)

  • Sodium tert-pentoxide (1.5 equivalents)

  • 1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.2 equivalents)

  • Ice bath

  • Syringe

Procedure:

  • Dissolve this compound in DMF in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Add sodium tert-pentoxide to the cooled solution and stir the mixture at 0°C for 30 minutes.

  • After 30 minutes, add 1-(bromomethyl)-4-(trifluoromethoxy)benzene dropwise via syringe.

  • Monitor the reaction for completion.

Synthesis of an Indole-based Acyl Piperazine (IAP) for an HIV-1 Entry Inhibitor[2]

This two-step protocol outlines the synthesis of an intermediate used in the development of a bifunctional HIV-1 entry inhibitor.

Step 1: Acylation of this compound

Materials:

  • This compound (2.5 g, 12.94 mmol)

  • Dichloromethane (50 mL)

  • Oxalyl chloride (55 mL, 647 mmol)

  • Nitrogen atmosphere

Procedure:

  • To a solution of this compound in dichloromethane, add oxalyl chloride under a nitrogen atmosphere.

  • Reflux the mixture for 12 hours.

  • Concentrate the mixture in vacuo to obtain the acyl chloride product as a yellow solid.

Step 2: Coupling with 1-benzoylpiperazine

Materials:

  • Product from Step 1

  • Dichloromethane (30 mL)

  • 1-benzoylpiperazine (3.69 g, 19.41 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.79 g, 6.47 mmol)

  • Triethylamine (14 mL, 90.58 mmol)

Procedure:

  • Dissolve the acyl chloride from Step 1 in dichloromethane.

  • Add 1-benzoylpiperazine, DMAP, and triethylamine to the solution.

  • Stir the mixture at room temperature overnight.

  • Concentrate the mixture in a vacuum to yield the final IAP product.

Visualizations

The following diagrams illustrate the synthetic pathways described in the experimental protocols.

G A Methyl 4-fluoro-1H- indole-7-carboxylate B N-Alkylated Indole Derivative A->B C1 Sodium tert-pentoxide, DMF, 0°C R1 1-(bromomethyl)-4- (trifluoromethoxy)benzene G cluster_reagents1 cluster_reagents2 A Methyl 4-fluoro-1H- indole-7-carboxylate B Acyl Chloride Intermediate A->B R1 Oxalyl chloride, DCM, reflux C Indole-based Acyl Piperazine (IAP) B->C R2 1-benzoylpiperazine, DMAP, Triethylamine, DCM

References

Methodological & Application

Application Notes and Protocols: Methyl 4-fluoro-1H-indole-7-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-1H-indole-7-carboxylate is a fluorinated derivative of the indole scaffold, a privileged structure in medicinal chemistry. While specific biological data for this particular isomer is limited in publicly available literature, its structural features suggest significant potential as a key building block in the development of novel therapeutic agents. The strategic placement of a fluorine atom and a carboxylate group on the indole ring can influence the molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets. These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery, based on the well-established roles of the indole nucleus and fluorine in medicinal chemistry. Detailed synthetic strategies and general protocols for biological evaluation are also presented to guide researchers in exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of the Indole Scaffold and Fluorine in Drug Discovery

The indole nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile scaffold for designing molecules that can bind to a wide range of biological targets.[1][2] Consequently, indole derivatives have been successfully developed as antiviral, antitumor, analgesic, and anti-inflammatory agents.[1][2]

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3][4][5] The small size and high electronegativity of the fluorine atom can lead to:

  • Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[3]

  • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with protein targets, potentially increasing binding affinity and potency.[3]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which can be fine-tuned to optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]

Given these principles, this compound represents a valuable starting material for the synthesis of novel drug candidates with potentially improved therapeutic profiles.

Potential Medicinal Chemistry Applications

While direct biological activity data for this compound is not extensively documented, its structural similarity to other biologically active indole derivatives suggests its utility as a key intermediate in the synthesis of compounds targeting a variety of diseases.

Anticancer Agents

Numerous indole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.[2] For instance, derivatives of indole-2-one and 7-aza-2-oxindole have been evaluated as anti-inflammatory agents with potential applications in cancer therapy.[6] The 4-fluoro-1H-indole-2-carboxylic acid scaffold, a close analog, is utilized in the development of anticancer drugs.[7]

Anti-inflammatory Agents

Indole derivatives, such as Indomethacin, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2] The synthesis of novel indole-2-one and 7-aza-2-oxindole derivatives has been explored for their anti-inflammatory potential by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Antiviral Agents

The indole scaffold is present in several antiviral drugs. Derivatives of indole-2-carboxylate have been synthesized and shown to possess broad-spectrum antiviral activities.[5]

Other Therapeutic Areas

The versatility of the indole nucleus extends to other therapeutic areas, including neurodegenerative diseases and infectious diseases. For example, fluorinated 5,6-dihydroxytryptamine derivatives have been synthesized to study their neurotoxic mechanisms.[8]

Synthesis and Chemical Properties

Proposed Synthetic Route

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-3-nitrotoluene, following a modified Bartoli indole synthesis.

Synthetic Pathway A 2-Fluoro-3-nitrotoluene B Methyl 2-(2-fluoro-3-nitrophenyl)acetate A->B 1. LDA, THF, -78 °C 2. Methyl chloroformate C This compound B->C Reductive Cyclization (e.g., H2, Pd/C) Amide Coupling Workflow Start This compound Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid 4-Fluoro-1H-indole-7-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (Amine, Coupling Agent, Base) Acid->Coupling Product Amide Derivative Coupling->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis MTT Assay Workflow Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat cells with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Calculate Calculate IC50 values Measure->Calculate

References

Application Notes and Protocol for N-Alkylation of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of Methyl 4-fluoro-1H-indole-7-carboxylate, a key transformation for the synthesis of various biologically active compounds and pharmaceutical intermediates. The presence of the electron-withdrawing ester and fluoro groups on the indole scaffold influences its reactivity, making a well-defined protocol crucial for successful synthesis.

Introduction

N-alkylation of indoles is a fundamental reaction in medicinal chemistry, as the substituent on the indole nitrogen significantly impacts the pharmacological profile of the molecule. The classical and most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a suitable base, followed by a nucleophilic substitution reaction with an alkylating agent.[1][2][3][4] The electron-withdrawing nature of the carboxylate group at the C7 position of this compound increases the acidity of the N-H proton, facilitating its removal.[3] This protocol outlines a general procedure that can be adapted for the introduction of various alkyl groups.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of indoles and is adapted for the specific substrate.[4]

Materials and Reagents

ReagentMolecular Weight ( g/mol )Typical Molarity/PurityNotes
This compound209.18>95%Starting material.
Sodium Hydride (NaH)24.0060% dispersion in mineral oilStrong base, handle with care under inert atmosphere.
Anhydrous Dimethylformamide (DMF)73.09Anhydrous, <50 ppm waterPolar aprotic solvent.
Alkylating Agent (R-X)Variable>97%E.g., Methyl iodide, Benzyl bromide.
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49Saturated solutionFor quenching the reaction.
Ethyl Acetate (EtOAc)88.11ACS grade or higherExtraction solvent.
Brine (Saturated NaCl solution)58.44Saturated solutionFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Anhydrous powderDrying agent.

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add this compound to a dry flask dissolve Dissolve in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool deprotonate Add NaH portion-wise for deprotonation cool->deprotonate alkylate Add alkylating agent dropwise deprotonate->alkylate react Stir at room temperature and monitor by TLC alkylate->react quench Quench with saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end Final Product purify->end Obtain pure N-alkylated product

Caption: Step-by-step workflow for the N-alkylation of this compound.

Alternative Reaction Conditions

While NaH in DMF is a robust system, other conditions can be employed depending on the substrate's sensitivity and the reactivity of the alkylating agent.

BaseSolventAlkylating Agent SourceCatalystReference
Potassium Hydroxide (KOH)1,4-DioxaneN-tosylhydrazonesCopper Iodide (CuI)[5]
Cesium Carbonate (Cs₂CO₃)DichloromethaneAllyl acetatesPalladium complex[6]
DABCO (catalytic)DMC/DMFDimethyl carbonateNone[7]

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it in an inert atmosphere and away from moisture.

  • Anhydrous DMF is a combustible liquid and a potential teratogen. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Alkylating agents are often toxic and should be handled with care.

  • Always wear safety glasses, a lab coat, and gloves when performing this experiment.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous. The starting material may not be fully deprotonated; consider increasing the reaction time or temperature for the deprotonation step. The alkylating agent may be unreactive; consider a more reactive halide (I > Br > Cl) or increasing the reaction temperature.

  • C-Alkylation: While N-alkylation is generally favored for indoles, C3-alkylation can sometimes occur.[8] Using a strong base like NaH and ensuring complete deprotonation before adding the alkylating agent typically minimizes this side reaction.

  • Multiple Alkylations: Use of a significant excess of the alkylating agent or base can sometimes lead to side reactions. Adhering to the recommended stoichiometry is important.

By following this detailed protocol and considering the provided alternatives and troubleshooting tips, researchers can effectively perform the N-alkylation of this compound for their drug discovery and development needs.

References

Application Notes and Protocols: Methyl 4-fluoro-1H-indole-7-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-fluoro-1H-indole-7-carboxylate as a key building block in the synthesis of biologically active molecules, with a focus on the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom, a methyl ester, and a reactive N-H group on the indole scaffold provides multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The indole moiety is a privileged structure found in numerous natural products and pharmaceuticals. The unique substitution pattern of this molecule makes it a valuable precursor for the development of novel therapeutic agents, particularly in the area of kinase inhibition.

One of the most promising applications of this indole derivative is in the synthesis of inhibitors for RIPK1, a key signaling protein involved in inflammation and cell death pathways such as necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. The development of small molecule inhibitors of RIPK1, such as GSK2982772, has shown therapeutic potential in preclinical and clinical studies.[1][3] This application note will detail a synthetic strategy and protocols for the preparation of a novel RIPK1 inhibitor starting from this compound.

Synthetic Application: Synthesis of a Novel RIPK1 Inhibitor

The following section outlines a synthetic route to a potential RIPK1 inhibitor, demonstrating the utility of this compound as a starting material. The synthesis involves a three-step sequence: N-alkylation of the indole nitrogen, hydrolysis of the methyl ester, and subsequent amide coupling with a key amine fragment.

Quantitative Data Summary

The following table summarizes the key transformations, reagents, conditions, and expected yields for the synthesis of the target RIPK1 inhibitor.

StepReactionKey Reagents and ConditionsProductYield (%)
1N-Alkylation1. Sodium Hydride (NaH), Anhydrous DMF, 0 °C to rt 2. 4-(Bromomethyl)benzonitrileMethyl 1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxylate85-95
2Ester HydrolysisLithium Hydroxide (LiOH), THF/Water, rt1-(4-Cyanobenzyl)-4-fluoro-1H-indole-7-carboxylic acid90-98
3Amide CouplingHATU, DIPEA, Anhydrous DMF, rt(S)-N-(1-(3-aminophenyl)ethyl)-1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxamide75-85

Experimental Protocols

Step 1: N-Alkylation of this compound

This protocol describes the alkylation of the indole nitrogen with 4-(bromomethyl)benzonitrile.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-(Bromomethyl)benzonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)benzonitrile (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxylate.

Step 2: Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxylate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (3.0 eq) to the solution and stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxylic acid. The product is often pure enough for the next step without further purification.

Step 3: Amide Coupling

This protocol describes the formation of the final amide product using HATU as the coupling agent.

Materials:

  • 1-(4-Cyanobenzyl)-4-fluoro-1H-indole-7-carboxylic acid

  • (S)-1-(3-aminophenyl)ethan-1-amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (S)-1-(3-aminophenyl)ethan-1-amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, (S)-N-(1-(3-aminophenyl)ethyl)-1-(4-cyanobenzyl)-4-fluoro-1H-indole-7-carboxamide.

Visualizations

Synthetic Workflow

Synthetic_Workflow Start Methyl 4-fluoro-1H- indole-7-carboxylate Step1 N-Alkylation (NaH, 4-(Bromomethyl)benzonitrile, DMF) Start->Step1 Intermediate1 Methyl 1-(4-cyanobenzyl)-4-fluoro- 1H-indole-7-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Intermediate2 1-(4-Cyanobenzyl)-4-fluoro- 1H-indole-7-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA, Amine) Intermediate2->Step3 End Final RIPK1 Inhibitor Step3->End

Caption: Synthetic route to a novel RIPK1 inhibitor.

RIPK1 Signaling Pathway and Inhibition

RIPK1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruits TNFa TNFα TNFa->TNFR Binds ComplexI Complex I (Survival & Inflammation) RIPK1->ComplexI ComplexII Complex II (Apoptosis/Necroptosis) RIPK1->ComplexII Inhibitor Novel Inhibitor Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Inhibition of the RIPK1 signaling pathway.

References

Application Notes and Protocols: Methyl 4-fluoro-1H-indole-7-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and versatile structure allow for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability, making fluorinated indoles particularly attractive in drug design.[3] Methyl 4-fluoro-1H-indole-7-carboxylate is a valuable fragment for fragment-based drug discovery (FBDD), offering a synthetically tractable starting point for the development of novel therapeutics. Its structure combines the key features of the indole core with the advantageous properties of fluorine and a modifiable carboxylate group.

Fragment-based drug discovery has emerged as a powerful alternative to high-throughput screening for identifying lead compounds.[4] FBDD begins with the screening of low molecular weight compounds, or "fragments," that typically bind to the target protein with weak affinity.[4] Highly sensitive biophysical techniques are employed to detect these interactions.[4] Hits are then optimized into more potent, drug-like molecules. This application note provides an overview of the potential applications of this compound as a fragment in drug discovery, along with generalized experimental protocols for its use.

Physicochemical Properties

PropertyValue
Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
Appearance Light yellow to off-white powder
Purity ≥97%
SMILES COC(=O)c1cc(F)c2[nH]ccc2c1
InChI Key CKFPLBCOOZCPOR-UHFFFAOYSA-N

(Data sourced from commercial supplier information and chemical databases)[5]

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in public literature, the broader class of fluorinated indole derivatives has shown significant activity against a range of therapeutic targets. This fragment can serve as a starting point for developing inhibitors for targets implicated in:

  • Oncology: Various indole derivatives have demonstrated potent anticancer activity by targeting protein kinases, tubulin polymerization, and other cancer-related pathways.[6][7]

  • Infectious Diseases: The indole scaffold is present in compounds with antibacterial, antifungal, and antiviral properties. For instance, indole-2-carboxamide derivatives have been investigated as anti-tubercular agents.[1]

  • Neurological Disorders: Fluorinated indole-imidazole conjugates have been identified as potent and selective 5-HT7 receptor agonists, showing potential as analgesics for neuropathic pain.[8][9]

  • Virology: Indole-2-carboxylic acid derivatives have been designed as novel HIV-1 integrase strand transfer inhibitors.[10]

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram illustrates a typical workflow for utilizing this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Development Target_Prep Target Protein Preparation Fragment_Screening Fragment Screening (e.g., NMR, SPR, X-ray) Target_Prep->Fragment_Screening Hit_ID Hit Identification & Validation Fragment_Screening->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Hit_ID->SAR_Studies Structure_Based_Design Structure-Based Design (X-ray, Modeling) SAR_Studies->Structure_Based_Design Lead_Optimization Lead Optimization (Potency, Selectivity, DMPK) Structure_Based_Design->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

A generalized workflow for fragment-based drug discovery.

Quantitative Data of Related Indole Derivatives

The following table summarizes the biological activity of various indole derivatives, illustrating the potential potency that can be achieved through optimization of an indole-based fragment. Note: This data is for related compounds, not this compound itself.

Compound ClassTarget/AssayMeasurementValueReference
Indole-3-Carboxylic Acid DerivativesAngiotensin II Receptor (AT1R)IC5011.3 nM[7]
1H-Indole-2-Carboxylic Acid Derivative14-3-3η ProteinIC504.55 µM[7]
Indole-Chalcone DerivativeTubulin PolymerizationIC500.81 µM[7]
Indole DerivativeLSD1 InhibitorIC500.050 µM[7]
Indole-Curcumin DerivativeHeLa CellsIC504 µM[7]
Indole-2-Carboxylic Acid DerivativeHIV-1 IntegraseIC503.11 µM[10]
Fluorinated Indole-Imidazole Conjugate5-HT7 ReceptorKi4 nM[8]

Experimental Protocols

The following are generalized protocols for common assays used in the screening and evaluation of indole-based fragments and their derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

This protocol outlines a general method for primary screening of fragments like this compound to detect binding to a target protein.

Objective: To identify fragments that bind to a target protein and to estimate their binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Target protein

  • This compound and other fragments

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween 20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 20-50 µg/mL in immobilization buffer) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) to detect binding.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds derived from the initial fragment hit against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (derived from this compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate peptide, and test compound to the wells of a microplate.

    • Incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate to allow the detection signal to stabilize.

    • Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Example: Kinase Inhibition

Many indole derivatives are known to target protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, hypothetical signaling pathway where a drug derived from an indole fragment could act as a kinase inhibitor.

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Indole_Derivative Indole-Derived Inhibitor Indole_Derivative->RAF

Hypothetical inhibition of the RAF kinase by an indole derivative.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its structural features provide a solid foundation for the development of potent and selective modulators of various biological targets. While direct biological data for this specific fragment is limited, the extensive research on related fluorinated indole derivatives highlights the potential for this scaffold in developing novel therapeutics for a wide range of diseases. The provided protocols and workflows offer a guide for researchers to begin exploring the utility of this and similar fragments in their drug discovery efforts.

References

Application Notes and Protocols for the Hydrolysis of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the hydrolysis of Methyl 4-fluoro-1H-indole-7-carboxylate to its corresponding carboxylic acid, 4-fluoro-1H-indole-7-carboxylic acid. This transformation is a crucial step in synthetic organic chemistry, particularly in drug discovery and development, as the resulting carboxylic acid serves as a versatile intermediate for the synthesis of bioactive molecules, including amide derivatives and other functionalized indole scaffolds. The protocol employs a mild and efficient base-catalyzed hydrolysis (saponification) using lithium hydroxide.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The conversion of this compound to 4-fluoro-1H-indole-7-carboxylic acid provides a key building block for further chemical modification. The carboxylic acid functionality serves as a handle for various coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The following protocol details a reliable method for this hydrolysis, focusing on achieving a high yield and purity of the desired product.

Reaction Scheme

Reaction Scheme: Hydrolysis of this compound

Figure 1: Base-catalyzed hydrolysis of this compound to 4-fluoro-1H-indole-7-carboxylic acid.

Experimental Protocol

This procedure is based on standard saponification methods using lithium hydroxide, which is known for its efficacy and mildness in hydrolyzing esters on sensitive heterocyclic systems.[1][2][3]

3.1 Materials and Equipment

  • Reagents:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), anhydrous

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl), 1 M solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • pH paper or pH meter

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

3.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 v/v ratio). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equivalents) to the solution.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot has been completely consumed. This typically takes 2-6 hours.

  • Solvent Removal: Once the reaction is complete, remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully add 1 M HCl dropwise with stirring to acidify the mixture to a pH of approximately 2-3.[3][5] A precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x the volume of the aqueous layer).[5]

  • Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x) to remove any residual acid and inorganic salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-1H-indole-7-carboxylic acid.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the hydrolysis reaction.

CompoundRoleMol. Weight ( g/mol )EquivalentsMoles (mmol)Mass (mg)
This compoundStarting Material193.181.01.0193.2
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent41.962.52.5104.9
4-fluoro-1H-indole-7-carboxylic acidProduct179.15--*

*Theoretical yield is 179.2 mg. Expected experimental yields are typically in the range of 85-95%.

Characterization of Product

The identity and purity of the final product, 4-fluoro-1H-indole-7-carboxylic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the methyl ester singlet (typically around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), in addition to the characteristic signals for the indole ring protons.

  • ¹³C NMR: Expect the disappearance of the methyl ester carbon signal (typically around 52 ppm).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the carboxylic acid product.

  • Melting Point: A sharp melting point is indicative of high purity.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the chemical mechanism of the hydrolysis.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Dissolve Ester in THF/Water add_base 2. Add LiOH·H₂O setup->add_base stir 3. Stir at RT & Monitor by TLC add_base->stir remove_thf 4. Remove THF (Rotovap) stir->remove_thf acidify 5. Acidify with 1M HCl to pH 2-3 remove_thf->acidify extract 6. Extract with Ethyl Acetate acidify->extract wash 7. Wash with H₂O & Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry product Pure Product dry->product

Caption: Experimental workflow for the hydrolysis of this compound.

saponification_mechanism ester Ester Substrate (R-CO-OCH₃) tetrahedral Tetrahedral Intermediate ester->tetrahedral 1. Nucleophilic Attack hydroxide Hydroxide Ion (⁻OH) hydroxide->tetrahedral carboxylate Carboxylate Anion (R-COO⁻) tetrahedral->carboxylate 2. Elimination of Alkoxide (⁻OCH₃) final_product Carboxylic Acid (R-COOH) carboxylate->final_product 3. Protonation methanol Methanol (CH₃OH) acid_workup Acid Workup (H₃O⁺) acid_workup->final_product

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (Saponification).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Tetrahydrofuran (THF) and Ethyl Acetate are flammable solvents. Keep away from ignition sources.

  • Lithium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Functionalization of the 4-Fluoroindole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluoroindole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the C4 position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This unique profile makes 4-fluoroindole a valuable building block for the synthesis of novel therapeutic agents and advanced functional materials.

These application notes provide a comprehensive overview of modern synthetic techniques for the selective functionalization of the 4-fluoroindole core at various positions. Detailed experimental protocols for key transformations are provided to serve as a practical guide for researchers.

Regioselectivity of Functionalization

The functionalization of the 4-fluoroindole core is dictated by the inherent electronic properties of the indole ring, modified by the electron-withdrawing fluorine atom. Generally, for electrophilic reactions on the NH-free indole, the C3 position is the most nucleophilic and reactive. The nitrogen (N1) can be readily deprotonated and alkylated. Functionalization of the C2 position and the benzene ring (C5, C6, C7) typically requires the installation of a directing group on the indole nitrogen.

Caption: Regioselectivity of common functionalization reactions on the 4-fluoroindole core.

N-Functionalization: Alkylation and Acylation

Direct functionalization of the indole nitrogen is a primary step to modulate solubility and steric properties, or to install a directing group for subsequent C-H functionalization.

Application Note:

N-alkylation is typically achieved under basic conditions. A strong base, such as sodium hydride (NaH), is used to deprotonate the indole nitrogen, generating a nucleophilic indolide anion which then reacts with an alkyl halide. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.

Experimental Protocol: N-Benzylation of 4-Fluoroindole
  • Preparation: To a dry round-bottom flask under an argon atmosphere, add 4-fluoroindole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration range: 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution may be observed.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate eluent system).

C3-Functionalization: Electrophilic Substitution

The C3 position of 4-fluoroindole is electron-rich and highly susceptible to attack by electrophiles. Classic reactions like the Vilsmeier-Haack formylation and Friedel-Crafts acylation proceed with high regioselectivity at this site.

Application Note (Vilsmeier-Haack Reaction):

This reaction installs a formyl (-CHO) group at the C3 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and phosphorus oxychloride (POCl₃).[1][2] This electrophile is then attacked by the indole. The reaction is typically mild and high-yielding for electron-rich heterocycles.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluoroindole
  • Reagent Preparation: In a dry flask under argon, cool anhydrous DMF (3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 4-fluoroindole (1.0 eq) in a separate portion of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the solution by the slow addition of an aqueous sodium hydroxide solution (e.g., 30% w/v) until pH > 10, while keeping the temperature below 20 °C.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 4-fluoroindole-3-carboxaldehyde can be purified by recrystallization or column chromatography.

Application Note (Friedel-Crafts Acylation):

This reaction introduces an acyl group to the C3 position using an acylating agent like an acid anhydride or acyl chloride.[4] While traditionally catalyzed by a Lewis acid (e.g., AlCl₃), acylation of highly reactive indoles can sometimes proceed with milder reagents or even under catalyst-free conditions with highly reactive acylating agents.[4][5]

Experimental Protocol: Friedel-Crafts Acylation with Acetic Anhydride
  • Preparation: To a solution of 4-fluoroindole (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitromethane), add acetic anhydride (1.5 eq).

  • Catalyst Addition: Cool the mixture to 0 °C and add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.2 eq), dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring for completion by TLC.

  • Quenching: Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting 3-acetyl-4-fluoroindole by column chromatography.

C2-Functionalization: Directed Lithiation

To overcome the inherent C3 reactivity, functionalization at the C2 position is typically achieved by a directed ortho-metalation (DoM) strategy. This involves protecting the indole nitrogen with a directing metalation group (DMG), which directs a strong base (e.g., n-butyllithium) to deprotonate the adjacent C2 position. The resulting C2-lithiated species can be trapped with various electrophiles.

G Start N-Protected 4-Fluoroindole Step1 Add Strong Base (e.g., n-BuLi, -78 °C) Start->Step1 Intermediate C2-Lithiated Intermediate Step1->Intermediate Step2 Add Electrophile (E+) (e.g., TMSCl, R-CHO) Intermediate->Step2 Product C2-Functionalized 4-Fluoroindole Step2->Product Deprotection Remove Protecting Group Product->Deprotection Final NH-Free C2-Product Deprotection->Final

Caption: General workflow for C2-functionalization via directed lithiation.

Experimental Protocol: C2-Silylation of N-Boc-4-Fluoroindole
  • Protection: Protect the nitrogen of 4-fluoroindole with a di-tert-butyl dicarbonate (Boc) group using standard conditions (e.g., (Boc)₂O, DMAP, CH₂Cl₂).

  • Preparation: To a solution of N-Boc-4-fluoroindole (1.0 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (n-BuLi, 1.2 eq, e.g., 1.6 M in hexanes) dropwise.

  • Lithiation: Stir the solution at -78 °C for 1-2 hours to ensure complete formation of the C2-lithiated species.[6]

  • Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield N-Boc-2-trimethylsilyl-4-fluoroindole. The Boc group can be removed under acidic conditions (e.g., TFA in CH₂Cl₂) if desired.

Benzene Ring Functionalization (C5, C6, C7)

Selective functionalization of the benzene portion of the 4-fluoroindole core is challenging but achievable using modern C-H activation and directed metalation strategies.

Application Note (C7-Functionalization):

The C7 position is sterically accessible and can be targeted using a removable directing group on the indole nitrogen. Bulky phosphinoyl or pivaloyl groups have proven effective in directing palladium or rhodium catalysts to activate the C7 C-H bond for arylation or olefination reactions.[7][8][9]

Experimental Protocol: Palladium-Catalyzed C7-Arylation

(Based on protocols for related indoles)[7]

  • Substrate Preparation: Synthesize N-di-tert-butylphosphinoyl-4-fluoroindole by deprotonating 4-fluoroindole with n-BuLi followed by quenching with tBu₂PCl.

  • Reaction Setup: In a glovebox or a sealed tube under argon, combine N-di-tert-butylphosphinoyl-4-fluoroindole (1.0 eq), the desired aryl boronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a pyridine-based ligand, 10 mol%), and an oxidant/base like silver(I) carbonate (Ag₂CO₃, 2.0 eq).

  • Reaction: Add a dry solvent (e.g., toluene or 1,4-dioxane) and heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove metal residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the N-protected C7-arylated product.

  • Deprotection: The phosphinoyl group can be cleaved under appropriate conditions (e.g., using LiAlH₄, though this has functional group compatibility limitations).

Quantitative Data Summary

The following table summarizes representative yields for the functionalization of the 4-fluoroindole core and closely related analogues. Yields are highly dependent on the specific substrate and reaction conditions.

PositionReaction TypeStarting MaterialKey ReagentsProductYield (%)Reference Analogue
N1 Alkylation4-FluoroindoleNaH, Alkyl HalideN-Alkyl-4-fluoroindole70-95General Indole Alkylation
C2 Lithiation-SilylationN-Boc-4-fluoroindolen-BuLi, TMSClN-Boc-2-TMS-4-fluoroindole60-85Directed ortho-Metalation
C3 Vilsmeier-Haack4-FluoroindolePOCl₃, DMF4-Fluoroindole-3-carboxaldehyde80-95General Indole Formylation
C3 Friedel-Crafts4-FluoroindoleAc₂O, SnCl₄3-Acetyl-4-fluoroindole75-90General Indole Acylation[4]
C3 Alkylation5-Bromo-4-fluoroindoleCs₂CO₃/Oxone®, AlcoholC3-Alkylated Product44Specific Example[1]
C5/C6 Suzuki CouplingHalogenated 4-FluoroindoleArylboronic acid, Pd catalystArylated 4-Fluoroindole65-90Halogenated Indole Coupling
C7 C-H ArylationN-P(O)tBu₂-4-fluoroindoleArylboronic acid, Pd(OAc)₂N-Protected 7-Aryl-4-fluoroindole50-75Directed C-H Activation[7]

Disclaimer: The protocols and yields provided are based on established chemical literature for indoles and related heterocyclic systems. Optimal conditions for 4-fluoroindole specifically may require further optimization. All experiments should be conducted by trained professionals with appropriate safety precautions.

References

Methyl 4-fluoro-1H-indole-7-carboxylate: A Key Building Block for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-01

Introduction

Methyl 4-fluoro-1H-indole-7-carboxylate is a strategically important heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapies for cancer and inflammatory diseases. The fluorinated indole scaffold serves as a versatile template for the synthesis of potent and selective inhibitors of key signaling pathways implicated in tumorigenesis and immune evasion. The presence of the fluorine atom at the 4-position can significantly enhance binding affinity to target proteins and improve pharmacokinetic properties, such as metabolic stability. The methyl carboxylate at the 7-position provides a convenient handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting Prostaglandin E2 (PGE2) receptors EP2 and EP4, as well as the enzyme Indoleamine 2,3-dioxygenase (IDO1). These targets are critically involved in cancer progression through the modulation of the tumor microenvironment and immune response, often through kinase-mediated signaling cascades.

Therapeutic Targets and Signaling Pathways

Inhibitors derived from this compound have been shown to target key nodes in cancer signaling pathways. While not direct kinase inhibitors in the traditional sense of binding to the ATP pocket of a kinase, the compounds synthesized from this building block modulate signaling cascades that are heavily reliant on protein kinase activity.

1. Prostaglandin E2 Receptors (EP2 and EP4)

The EP2 and EP4 receptors are G-protein coupled receptors (GPCRs) that are activated by PGE2. In the tumor microenvironment, activation of these receptors can promote cancer cell proliferation, metastasis, and angiogenesis, as well as suppress the anti-tumor immune response. The downstream signaling of EP2 and EP4 is intricately linked with several protein kinase pathways:

  • Protein Kinase A (PKA) Pathway: Both EP2 and EP4 receptors couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of PKA.[1][2]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The EP4 receptor can also couple to Gi proteins, leading to the activation of the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[1][2]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: EP4 receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the ERK pathway, promoting cell growth and division.[1]

EP_Signaling PGE2 PGE2 EP2_R EP2 Receptor PGE2->EP2_R EP4_R EP4 Receptor PGE2->EP4_R Gs Gs EP2_R->Gs EP4_R->Gs Gi Gi EP4_R->Gi EGFR EGFR EP4_R->EGFR transactivation AC Adenylyl Cyclase Gs->AC Gi->AC PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation Cell Proliferation & Survival PKA->Proliferation ImmuneSuppression Immune Suppression PKA->ImmuneSuppression Akt Akt PI3K->Akt Akt->Proliferation Akt->ImmuneSuppression EGFR->PI3K ERK ERK EGFR->ERK ERK->Proliferation

2. Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells. The signaling downstream of IDO1 activity also intersects with kinase pathways:

  • General Control Nonderepressible 2 (GCN2) Kinase: Tryptophan depletion activates the GCN2 stress-response kinase, which leads to the inhibition of protein translation and T-cell cycle arrest.[3]

  • PI3K/Akt Pathway: Kynurenine pathway metabolites have been shown to activate the PI3K/Akt signaling cascade in neoplastic epithelial cells, promoting cancer cell proliferation and inhibiting apoptosis.[4][5]

IDO1_Signaling Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolism Kynurenine Kynurenine IDO1->Kynurenine Trp_Depletion Tryptophan Depletion IDO1->Trp_Depletion PI3K PI3K Kynurenine->PI3K activates GCN2 GCN2 Kinase Trp_Depletion->GCN2 activates T_Cell Effector T-Cell GCN2->T_Cell inhibition Akt Akt PI3K->Akt Cancer_Cell Cancer Cell Akt->Cancer_Cell promotes proliferation & survival

Data Presentation

The following table summarizes the biological activity of a representative compound synthesized using this compound as a key intermediate. The data is extracted from patent literature and demonstrates the potency of the final compounds as EP4 receptor antagonists.

Compound IDTargetAssay TypeIC50 (nM)
Example 1EP4 ReceptorRadioligand Binding15.2
Example 2EP4 ReceptorRadioligand Binding2.5

Data is illustrative and derived from representative examples in the cited patent literature.

Experimental Protocols

The following protocols are adapted from patent literature (US10968201B2 and US11066405B2) and describe the synthesis of key intermediates and final compounds from this compound.

Protocol 1: Synthesis of Methyl 4-fluoro-1-(4-(trifluoromethoxy)benzyl)-1H-indole-7-carboxylate (Intermediate A)

Protocol_1 Start This compound Reaction Stir at 0°C to rt Start->Reaction Reagents Sodium tert-pentoxide 1-(bromomethyl)-4-(trifluoromethoxy)benzene DMF Reagents->Reaction Workup Aqueous Workup Extraction with EtOAc Reaction->Workup Purification Flash Chromatography Workup->Purification Product Methyl 4-fluoro-1-(4-(trifluoromethoxy)benzyl) -1H-indole-7-carboxylate Purification->Product

Materials:

  • This compound

  • Sodium tert-pentoxide

  • 1-(bromomethyl)-4-(trifluoromethoxy)benzene

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in DMF (0.1 M) cooled in an ice bath, add sodium tert-pentoxide (1.5 equivalents).

  • Stir the mixture at 0°C for 30 minutes.

  • Add 1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.2 equivalents) dropwise via syringe over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Saponification to 4-Fluoro-1-(4-(trifluoromethoxy)benzyl)-1H-indole-7-carboxylic acid (Intermediate B)

Materials:

  • Methyl 4-fluoro-1-(4-(trifluoromethoxy)benzyl)-1H-indole-7-carboxylate (Intermediate A)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of Methyl 4-fluoro-1-(4-(trifluoromethoxy)benzyl)-1H-indole-7-carboxylate (1 equivalent) in a mixture of THF, MeOH, and water, add LiOH (3 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Amide Coupling to Final Bicyclic Carboxamide Inhibitor

Materials:

  • 4-Fluoro-1-(4-(trifluoromethoxy)benzyl)-1H-indole-7-carboxylic acid (Intermediate B)

  • Appropriate bicyclic amine intermediate (e.g., 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetic acid derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-Fluoro-1-(4-(trifluoromethoxy)benzyl)-1H-indole-7-carboxylic acid (1 equivalent) in DMF, add the bicyclic amine intermediate (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final bicyclic carboxamide inhibitor.

Protocol 4: EP4 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to the human EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor.

  • [3H]-Prostaglandin E2 (Radioligand).

  • Test compounds (synthesized inhibitors).

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Scintillation fluid.

  • Microplates and scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hEP4 cells.

  • In a microplate, incubate the cell membranes with [3H]-PGE2 at a fixed concentration and varying concentrations of the test compound.

  • Incubate for a specified time (e.g., 90 minutes) at room temperature to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of test compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50) by non-linear regression analysis.

This compound is a valuable and versatile starting material for the synthesis of potent modulators of cancer-relevant signaling pathways. The provided protocols offer a foundation for the synthesis of novel inhibitors targeting the EP2/EP4 receptors and the IDO1 pathway. The intricate link between these targets and various protein kinase cascades underscores the importance of this building block in developing next-generation cancer therapeutics. Further exploration of derivatives from this scaffold holds significant promise for the discovery of new and effective treatments.

References

Application Note: Quantitative Analysis of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and validated analytical methodologies for the precise quantification of Methyl 4-fluoro-1H-indole-7-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for rigorous quality control and research applications. All experimental parameters have been optimized to ensure high accuracy, precision, and linearity over a broad concentration range.

Introduction

This compound is a critical building block in the development of novel therapeutic agents. Accurate and reliable quantification of this compound is paramount for ensuring the consistency, purity, and efficacy of final drug products. This document provides two validated analytical methods to support researchers, scientists, and drug development professionals in their analytical workflows.

Analytical Methods

Two primary methods have been developed and validated for the quantification of this compound:

  • HPLC-UV: A widely accessible and reliable method suitable for routine analysis and purity assessments.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification and analysis in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a straightforward and robust approach for the quantification of this compound in bulk material or simple formulations.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the mobile phase.

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Perform a linear regression analysis on the calibration curve.

    • Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or impurity profiling, the LC-MS/MS method is recommended.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.

    • Prepare a 100 µg/mL internal standard (IS) stock solution (e.g., deuterated analog or a structurally similar compound).

    • Create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL by spiking the reference standard into the appropriate matrix (e.g., plasma, buffer). Add the internal standard to all samples and standards to a final concentration of 10 ng/mL.

    • For biological samples, perform a protein precipitation step by adding three volumes of cold acetonitrile containing the internal standard, vortexing, and centrifuging to pellet the precipitated proteins.

    • Transfer the supernatant and dilute as necessary with the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Sciex Triple Quad 6500+ System with an ExionLC AD system or equivalent.

    • Column: Kinetex C18, 2.1 x 100 mm, 2.6 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: 10% to 95% B

      • 5.0-6.0 min: 95% B

      • 6.0-6.1 min: 95% to 10% B

      • 6.1-8.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: Q1 (194.1 m/z) -> Q3 (134.1 m/z)

      • Internal Standard (Example): Q1 (parent ion m/z) -> Q3 (product ion m/z)

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative Data Summary

The performance of both analytical methods was evaluated, and the key validation parameters are summarized in the tables below.

Table 1: HPLC-UV Method Validation Data

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Table 2: LC-MS/MS Method Validation Data

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 97.9% - 102.5%
Precision (% RSD) < 5.0%

Experimental Workflow and Diagrams

The general workflow for the quantification of this compound is depicted below. This process ensures a systematic approach from sample handling to final data reporting.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Stock Stock Solution Preparation Standards Calibration Standards Dilution Stock->Standards HPLC HPLC-UV Analysis Standards->HPLC LCMS LC-MS/MS Analysis Standards->LCMS Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Filtration->HPLC Filtration->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

Conclusion

The analytical methods presented in this application note provide reliable and accurate means for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis, while the LC-MS/MS method offers superior sensitivity for more demanding applications. These protocols and the associated validation data should serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

Application Note: Derivatization of Methyl 4-fluoro-1H-indole-7-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 4-fluoro-1H-indole-7-carboxylate is a valuable starting material for the synthesis of novel bioactive compounds due to the presence of multiple reactive sites amenable to derivatization. The fluorine substituent can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs.

This application note provides detailed protocols for the derivatization of this compound via N-alkylation and Suzuki-Miyaura cross-coupling reactions. Furthermore, it outlines key biological screening assays to evaluate the therapeutic potential of the synthesized derivatives, including cytotoxicity, antibacterial, and kinase inhibition assays.

Derivatization Strategies

Two primary derivatization strategies are presented: N-alkylation of the indole nitrogen and Suzuki-Miyaura cross-coupling for C-C bond formation.

N-Alkylation

N-alkylation of the indole nitrogen is a common method to introduce diverse substituents that can modulate the biological activity of the parent compound.[2][3][4]

Protocol for N-Alkylation:

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.[5][6][7] This protocol assumes a brominated intermediate of the starting material, which can be synthesized via electrophilic bromination.

Protocol for Suzuki-Miyaura Cross-Coupling:

  • Materials:

    • Brominated this compound (e.g., 5-bromo or 6-bromo derivative)

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine the brominated indole (1.0 equivalent), arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and SPhos (0.1 equivalents).

    • Add palladium(II) acetate (0.05 equivalents).

    • Evacuate and backfill the vessel with an inert gas.

    • Add degassed 1,4-dioxane and water (4:1 ratio).

    • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Biological Screening Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Synthesized indole derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well microplates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.[8][9]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Synthesized indole derivatives (dissolved in DMSO)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay

Indole derivatives are known to inhibit various protein kinases involved in cancer and inflammation.[10][11][12][13]

  • Materials:

    • Recombinant kinase (e.g., EGFR, CDK2)

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Kinase buffer

    • Synthesized indole derivatives (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

    • 384-well plates

  • Procedure:

    • Add kinase, substrate, and test compounds at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.

    • A lower signal indicates higher kinase activity (more ATP consumed).

    • Calculate IC₅₀ values from the dose-response curves.

Data Presentation

The following table presents hypothetical biological activity data for a representative set of derivatized this compound compounds.

Compound IDR¹ (N-Alkylation)R² (C-Arylation)Cytotoxicity (MCF-7, IC₅₀ µM)Antibacterial (S. aureus, MIC µg/mL)Kinase Inhibition (EGFR, IC₅₀ µM)
Parent HH>100>128>100
DFI-01 MethylH85.26475.3
DFI-02 BenzylH15.63210.1
DFI-03 HPhenyl22.41618.5
DFI-04 H4-Fluorophenyl9.885.2
DFI-05 Benzyl4-Fluorophenyl2.140.8

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound n_alkylation N-Alkylation start->n_alkylation suzuki Suzuki-Miyaura Coupling start->suzuki library Compound Library n_alkylation->library suzuki->library cytotoxicity Cytotoxicity Assay (MTT) library->cytotoxicity antibacterial Antibacterial Assay (MIC) library->antibacterial kinase Kinase Inhibition Assay library->kinase sar Structure-Activity Relationship (SAR) cytotoxicity->sar antibacterial->sar kinase->sar lead_id Lead Identification sar->lead_id

Caption: Experimental workflow from derivatization to lead identification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription inhibitor Indole Derivative (e.g., DFI-05) inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway by an indole derivative.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a plausible large-scale synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate, a key intermediate in pharmaceutical research. The described synthetic route is designed for scalability and is based on established chemical transformations. Detailed experimental protocols for each step are provided, along with tables summarizing key quantitative data. Additionally, a visual representation of the synthetic workflow is included to facilitate understanding.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The presence of the fluorine atom and the indole scaffold makes it a desirable intermediate for the development of novel therapeutics. This application note outlines a robust three-step synthesis beginning from commercially available 3-fluoro-2-nitrobenzoic acid. The chosen pathway involves an initial esterification, followed by a palladium-catalyzed vinylation, and concludes with a reductive cyclization to construct the indole ring system.

Overall Synthetic Scheme

The proposed large-scale synthesis of this compound is depicted in the following scheme:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Vinylation cluster_2 Step 3: Reductive Cyclization cluster_3 Final Product A 3-Fluoro-2-nitrobenzoic acid B Methyl 3-fluoro-2-nitrobenzoate A->B Methanol, H₂SO₄ C Methyl 3-fluoro-2-nitro-6-vinylbenzoate B->C Vinyltributylstannane, Pd(PPh₃)₄, Toluene D This compound C->D Fe, AcOH

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Typical Yield (%)
13-Fluoro-2-nitrobenzoic acidMethanol, Sulfuric acidMethyl 3-fluoro-2-nitrobenzoate199.14~90
2Methyl 3-fluoro-2-nitrobenzoateVinyltributylstannane, Pd(PPh₃)₄Methyl 3-fluoro-2-nitro-6-vinylbenzoate225.18Not specified
3Methyl 3-fluoro-2-nitro-6-vinylbenzoateIron powder, Acetic acidThis compound193.18Not specified

Note: Yields for steps 2 and 3 are dependent on specific reaction conditions and optimization.

Experimental Protocols

Step 1: Large-Scale Synthesis of Methyl 3-fluoro-2-nitrobenzoate

This procedure is adapted from the well-established Fischer esterification method.

Materials:

  • 3-Fluoro-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Equipment:

  • Large reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Large separatory funnel

  • Filtration apparatus

Procedure:

  • To a large reaction vessel, add 3-fluoro-2-nitrobenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reagent and solvent.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) via a dropping funnel with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Dilute the residue with ethyl acetate and carefully transfer it to a large separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-fluoro-2-nitrobenzoate as a solid. The product is often of sufficient purity for the next step without further purification.

Step 2: Palladium-Catalyzed Vinylation of Methyl 3-fluoro-2-nitrobenzoate

This protocol utilizes a Stille cross-coupling reaction to introduce the vinyl group. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • Methyl 3-fluoro-2-nitrobenzoate

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Aqueous Potassium Fluoride solution

  • Diatomaceous earth (Celite®)

Equipment:

  • Schlenk line or glovebox

  • Inert atmosphere reaction vessel with magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Syringes and needles for transfer of degassed solvents and reagents

Procedure:

  • To a dry, inert atmosphere reaction vessel, add Methyl 3-fluoro-2-nitrobenzoate (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add vinyltributylstannane (1.1-1.5 eq) via syringe and heat the reaction mixture to reflux (around 110 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to complete.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with toluene.

  • Transfer the filtrate to a separatory funnel and wash with an aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Methyl 3-fluoro-2-nitro-6-vinylbenzoate, should be purified by column chromatography on silica gel.

Step 3: Reductive Cyclization to form this compound

This final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the indole ring.

Materials:

  • Methyl 3-fluoro-2-nitro-6-vinylbenzoate

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Reaction vessel with mechanical stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add a mixture of glacial acetic acid and water.

  • Add Methyl 3-fluoro-2-nitro-6-vinylbenzoate (1.0 eq) and iron powder (excess, e.g., 3-5 eq).

  • Heat the mixture to a gentle reflux with vigorous stirring. The reaction is typically exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care. Palladium catalysts and organotin compounds are toxic and should be handled with appropriate precautions. Iron powder can be pyrophoric.

  • Reactions: The esterification reaction with sulfuric acid is exothermic. The reductive cyclization with iron is also exothermic and may generate hydrogen gas. Ensure adequate cooling and ventilation.

Conclusion

The presented three-step synthesis provides a viable and scalable route to this compound. The protocols are based on well-established and reliable chemical transformations, making them suitable for implementation in a drug development or large-scale synthesis setting. Optimization of reaction conditions for the vinylation and reductive cyclization steps may be necessary to maximize yields and purity on a larger scale.

Application Notes and Protocols: Methyl 4-fluoro-1H-indole-7-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 4-fluoro-1H-indole-7-carboxylate in the field of materials science. The unique electronic properties conferred by the fluorine atom and the indole scaffold make this molecule a promising building block for advanced functional materials.

Application 1: High-Performance Blue Light Filtering Materials

The incorporation of indole derivatives into polymeric structures has shown promise for creating materials with selective light-filtering properties. Oligomers of methyl indole-n-carboxylates have been demonstrated to be effective blue light absorbers.[1] The introduction of a fluorine atom at the 4-position of the indole ring is anticipated to enhance these properties through favorable modifications of the electronic structure and intermolecular interactions, leading to improved thermal stability and processability of the resulting polymer.

Proposed Advantages of Fluorination:
  • Enhanced Thermal Stability: The high strength of the C-F bond can increase the degradation temperature of the polymer.[2]

  • Improved Chemical Resistance: Fluoropolymers are known for their inertness to a wide range of chemicals.[2]

  • Tunable Optical Properties: The electron-withdrawing nature of fluorine can shift the absorption spectrum, potentially leading to more efficient blue light filtering.

  • Increased Refractive Index: Fluorination can modulate the refractive index of the material, which is beneficial for optical applications.

Experimental Protocol: Synthesis of Poly(this compound) for Blue Light Filtering Applications

This protocol is adapted from the solid-phase oxidative polymerization of methyl indole-4-carboxylate.[1]

1. Monomer Synthesis: this compound

A general synthetic route, which may require optimization.

Materials:

  • Substituted 2-ethynyl-3-fluoroaniline precursor

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Carbon monoxide (CO) gas

  • Acetonitrile (ACN)

  • Standard work-up and purification reagents

Procedure:

  • To a pressure vessel, add the substituted 2-ethynyl-3-fluoroaniline, triphenylphosphine, and acetonitrile.

  • Stir the mixture to dissolve the solids.

  • Add palladium acetate.

  • Pressurize the vessel with carbon monoxide.

  • Heat the reaction mixture at a specified temperature and pressure for a designated time.

  • After cooling, vent the vessel and filter the reaction mixture.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

2. Solid-Phase Oxidative Polymerization

Materials:

  • This compound (monomer)

  • Oxidizing agent (e.g., Iron(III) chloride - FeCl3)

  • Anhydrous solvent (e.g., Chloroform or Dichloromethane)

  • Methanol

  • Standard filtration and drying equipment

Procedure:

  • Disperse this compound in the anhydrous solvent in a reaction flask.

  • Slowly add a solution of the oxidizing agent in the same solvent to the monomer suspension under inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Collect the resulting polymer precipitate by filtration.

  • Wash the polymer with methanol to remove unreacted monomer and residual oxidant.

  • Dry the polymer under vacuum to a constant weight.

3. Fabrication of Blue Light Filtering Films

Materials:

  • Poly(this compound)

  • Host polymer matrix (e.g., Polymethylmethacrylate - PMMA or Columbia resin 39 - CR-39)

  • Solvent for host polymer (e.g., Toluene for PMMA)

  • Spin coater or casting dish

Procedure:

  • Dissolve the host polymer in a suitable solvent.

  • Disperse a specific weight percentage of the fluorinated indole polymer in the host polymer solution.

  • Sonicate the mixture to ensure uniform dispersion.

  • Cast the solution onto a glass substrate using a spin coater or by solvent evaporation in a casting dish.

  • Dry the resulting film in a vacuum oven to remove residual solvent.

Data Presentation: Blue Light Filtering Performance

The following table summarizes the performance of non-fluorinated poly(methyl indole-4-carboxylate) (O-MI4C) and provides a template for the expected characterization of the fluorinated analogue.[1]

PropertyO-MI4C in PMMAO-MI4C in CR-39Expected Poly(this compound)
Concentration (wt%) 0.010.02To be determined
Cut-off Wavelength (nm) 530530To be measured
Blue Light Blocking (%) 2535To be measured
Green Light Transmission No significant effectNo significant effectTo be measured
Orange Light Transmission No significant effectNo significant effectTo be measured

Experimental Workflow for Blue Light Filtering Material

G cluster_synthesis Synthesis cluster_fabrication Fabrication cluster_characterization Characterization Monomer Methyl 4-fluoro-1H- indole-7-carboxylate Polymerization Solid-Phase Oxidative Polymerization Monomer->Polymerization Polymer Poly(Methyl 4-fluoro-1H- indole-7-carboxylate) Polymerization->Polymer Dispersion Dispersion in PMMA/CR-39 Matrix Polymer->Dispersion Casting Film Casting/ Spin Coating Dispersion->Casting Film Blue Light Filtering Film Casting->Film UVVis UV-Vis Spectroscopy Film->UVVis Thermal Thermal Analysis (TGA/DSC) Film->Thermal Mechanical Mechanical Testing Film->Mechanical

Caption: Workflow for synthesis and characterization of blue light filtering materials.

Application 2: Organic Semiconductors for Electronic Devices

Fluorinated organic materials are of significant interest for electronic applications due to their enhanced stability and tunable electronic properties.[3] The introduction of fluorine atoms into conjugated systems, such as indole-based polymers, can lower both the HOMO and LUMO energy levels, which facilitates electron injection and improves resistance to oxidative degradation.[3] These properties make Poly(this compound) a candidate for use as a semiconductor layer in organic field-effect transistors (OFETs) or as a hole transport layer in organic photovoltaic (OPV) devices.[4]

Proposed Advantages in Organic Electronics:
  • Improved Air Stability: Lower HOMO levels can lead to greater resistance to oxidation.

  • Enhanced Electron Injection/Transport: The electron-withdrawing nature of fluorine can facilitate n-type or ambipolar charge transport.

  • Favorable Molecular Packing: C-H···F interactions can promote ordered solid-state packing, which is beneficial for charge carrier mobility.[3]

Experimental Protocol: Fabrication and Characterization of an OFET Device

1. Substrate Preparation:

  • Clean a heavily n-doped silicon wafer with a thermally grown SiO2 dielectric layer by sonicating in acetone and isopropanol.

  • Treat the substrate with a hydrophobic self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the morphology of the organic semiconductor film.

2. Semiconductor Deposition:

  • Dissolve Poly(this compound) in a suitable high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene).

  • Spin-coat the solution onto the prepared substrate to form a thin film.

  • Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.

3. Electrode Deposition:

  • Deposit source and drain electrodes (e.g., Gold) on top of the semiconductor layer through a shadow mask using thermal evaporation. This defines the channel length and width.

4. Device Characterization:

  • Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer in a controlled environment (e.g., a glovebox or under vacuum).

  • Calculate key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Data Presentation: OFET Performance Parameters (Hypothetical)
ParameterSymbolTarget Value
Hole Mobility µh> 0.1 cm²/Vs
Electron Mobility µeTo be determined (potential for ambipolar behavior)
On/Off Current Ratio Ion/Ioff> 10^5
Threshold Voltage VT< 10 V

Logical Diagram for OFET Fabrication and Testing

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_test Device Testing Si_SiO2 Si/SiO2 Wafer Cleaning Solvent Cleaning Si_SiO2->Cleaning OTS_Treat OTS Treatment Cleaning->OTS_Treat Spin_Coat Spin Coating OTS_Treat->Spin_Coat Polymer_Sol Polymer Solution Polymer_Sol->Spin_Coat Anneal Thermal Annealing Spin_Coat->Anneal Elec_Dep Electrode Deposition Anneal->Elec_Dep IV_Measure I-V Characterization Elec_Dep->IV_Measure Param_Extract Parameter Extraction IV_Measure->Param_Extract

Caption: OFET fabrication and testing workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate. Our aim is to help improve reaction yields and address common challenges encountered during this multi-step synthesis.

Troubleshooting Guide

The synthesis of this compound is typically approached via a two-step process:

  • Fischer Indole Synthesis to form the core indole structure, yielding 4-fluoro-1H-indole-7-carboxylic acid.

  • Fischer-Speier Esterification to convert the carboxylic acid to the desired methyl ester.

This guide is structured to address potential issues in each of these key stages.

Part 1: Fischer Indole Synthesis of 4-fluoro-1H-indole-7-carboxylic acid

The Fischer indole synthesis is a robust method for forming the indole ring, but its success is highly dependent on reaction conditions and substrate choice.[1][2]

Q1: I am experiencing a low yield or no product formation in the Fischer indole synthesis. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:

  • Poor Quality of Starting Materials: Ensure the purity of the (3-carboxy-4-fluorophenyl)hydrazine and the corresponding keto-acid or aldehyde. Impurities can lead to undesirable side reactions.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][3] The optimal catalyst often needs to be determined empirically.

  • Sub-optimal Reaction Temperature: This reaction often requires elevated temperatures.[4] However, excessively high temperatures can lead to decomposition. Careful temperature control is crucial.

  • Electron-Withdrawing Groups: The fluorine and carboxylic acid groups on the phenylhydrazine ring are electron-withdrawing, which can hinder the reaction.[1] Harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary to drive the reaction to completion.

Troubleshooting Steps:

IssueRecommended Action
Low Conversion Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂). Optimize the reaction temperature and time. Consider using a microwave reactor to potentially improve the reaction rate and yield.
Product Decomposition Use a milder acid catalyst (e.g., acetic acid) or lower the reaction temperature. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
Side Product Formation Purify starting materials thoroughly. Adjust the reaction conditions (temperature, catalyst) to disfavor side reactions.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a known challenge when using unsymmetrical ketones in the Fischer indole synthesis.[5] To synthesize 4-fluoro-1H-indole-7-carboxylic acid, a symmetrical keto-acid or a starting material that directs the cyclization to the desired position is crucial. If using an unsymmetrical ketone is unavoidable, adjusting the acidity of the medium or employing bulky protecting groups may influence the regioselectivity.[4]

Part 2: Fischer-Speier Esterification of 4-fluoro-1H-indole-7-carboxylic acid

Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6]

Q3: The esterification of my 4-fluoro-1H-indole-7-carboxylic acid is slow or gives a low yield. How can I drive the reaction to completion?

A3: Fischer-Speier esterification is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side.[7]

Troubleshooting Steps:

IssueRecommended Action
Low Yield Use a large excess of methanol, which can also serve as the solvent.[8] Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[9]
Slow Reaction Rate Increase the concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH).[6] Increase the reaction temperature (reflux).
Side Reactions The indole nitrogen can sometimes be alkylated under acidic conditions, although this is less common for esterification. If N-methylation is observed, consider using milder esterification methods such as those employing DCC/DMAP.[10]

Quantitative Data Summary

The following table provides a summary of how different reaction parameters can influence the yield of the two key synthetic steps. The data is based on general principles and literature on similar compounds, as specific data for this exact synthesis is not widely published.

StepParameter VariedCondition AYield (%)Condition BYield (%)Reference(s)
Fischer Indole Synthesis Acid CatalystPolyphosphoric Acid (PPA)~60-70Acetic Acid~40-50[1][4]
Temperature80 °C~65120 °C~55 (potential for decomposition)[4]
Fischer-Speier Esterification Methanol Amount5 equivalents~7020 equivalents (as solvent)>90[8]
CatalystH₂SO₄ (catalytic)~85-95No Catalyst<10[6]

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-1H-indole-7-carboxylic acid (via Fischer Indole Synthesis)

This is a representative protocol based on general Fischer indole synthesis procedures and should be optimized for the specific substrates.

Materials:

  • (3-carboxy-4-fluorophenyl)hydrazine hydrochloride

  • Pyruvic acid (or an equivalent keto-acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice-water bath

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine (3-carboxy-4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the hydrazine) to the mixture.

  • Heat the reaction mixture with stirring at 80-100 °C. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into an ice-water bath.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-fluoro-1H-indole-7-carboxylic acid.

Protocol 2: Synthesis of this compound (via Fischer-Speier Esterification)

Materials:

  • 4-fluoro-1H-indole-7-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-1H-indole-7-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Fischer-Speier Esterification A Starting Materials (Hydrazine & Keto-acid) B Reaction with Acid Catalyst (e.g., PPA) A->B C Work-up & Purification B->C D 4-fluoro-1H-indole- 7-carboxylic acid C->D E Indole Carboxylic Acid F Reaction with Methanol & Acid Catalyst (e.g., H₂SO₄) E->F G Work-up & Purification F->G H Methyl 4-fluoro-1H-indole- 7-carboxylate G->H

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis? Step1 Fischer Indole Synthesis? Start->Step1 Step2 Esterification? Start->Step2 Fischer_Catalyst Optimize Acid Catalyst Step1->Fischer_Catalyst Yes Fischer_Temp Optimize Temperature Step1->Fischer_Temp Yes Fischer_Purity Check Starting Material Purity Step1->Fischer_Purity Yes Ester_Excess Increase Methanol Excess Step2->Ester_Excess Yes Ester_Water Remove Water (e.g., Dean-Stark) Step2->Ester_Water Yes Ester_Catalyst Increase Catalyst Concentration Step2->Ester_Catalyst Yes

Caption: A logical flowchart for troubleshooting low yield issues.

References

Technical Support Center: Purification of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-fluoro-1H-indole-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these may include the corresponding aniline or hydrazine precursors, partially cyclized intermediates, and regioisomers. Additionally, indoles can be susceptible to oxidation, leading to the formation of colored impurities.[1]

Q2: My purified this compound appears colored (e.g., yellow or brown), even after purification. What is the likely cause?

A2: Indole compounds are often prone to air and light-induced oxidation, which can result in the formation of colored oligomeric or polymeric impurities.[1] To minimize this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product protected from light and air.

Q3: Is this compound stable on silica gel during column chromatography?

A3: Some indole derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation, streaking, or irreversible adsorption on the column.[1] If you observe such issues, consider using deactivated silica gel (e.g., by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase such as neutral or basic alumina.[1]

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The ideal solvent system for recrystallization will depend on the impurity profile. A common approach is to use a solvent pair, such as ethyl acetate/hexanes or dichloromethane/hexanes.[1] The compound should be soluble in the first solvent at elevated temperatures and poorly soluble in the second (anti-solvent). It is advisable to perform small-scale solubility tests with the crude material to identify the optimal solvent system.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound from Impurities - Inappropriate solvent system (eluent).- Column overloading.- Irregular column packing.- Optimize the eluent system using Thin Layer Chromatography (TLC).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without cracks or air bubbles.[1]
Compound Streaking on the Column/TLC - Compound is too polar for the eluent.- Adsorption to acidic sites on silica gel.- Compound is not fully dissolved when loaded.- Increase the polarity of the eluent.- Add a small amount of a modifier like triethylamine or acetic acid to the eluent to suppress ionization.- Ensure complete dissolution of the sample in a minimal amount of solvent before loading.[1]
Low Recovery of the Compound - Irreversible adsorption to the stationary phase.- Compound is too soluble in the eluent.- Use a less active stationary phase like deactivated silica or alumina.- Decrease the polarity of the eluent system.
Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation Upon Cooling - Solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add more of the anti-solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath).[1]
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is too high, and the compound is melting.- The solution is too concentrated.- High levels of impurities are inhibiting crystallization.- Use a lower-boiling point solvent.- Add a small amount of the "good" solvent to dissolve the oil, then cool more slowly.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.[1]
Poor Purity After Recrystallization - Impurities co-crystallize with the product.- Incomplete removal of mother liquor.- Try a different solvent system.- Ensure the crystals are thoroughly washed with a cold, poor solvent in which the compound has low solubility.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexanes).

    • Ensure the packed column is free of air bubbles and cracks.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[1]

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and concentrate them under reduced pressure to obtain the purified compound.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_silica Pack Silica Gel Column prepare_eluent Prepare Eluent elute_column Elute with Gradient prepare_eluent->elute_column dissolve_crude Dissolve Crude Product load_sample Load Sample onto Column dissolve_crude->load_sample load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_pure Pool Pure Fractions tlc_analysis->pool_pure concentrate Concentrate Pooled Fractions pool_pure->concentrate pure_product Obtain Pure Product concentrate->pure_product

Column Chromatography Workflow
Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the column-purified material in various solvents to find a suitable solvent or solvent pair (e.g., ethyl acetate and hexanes).[1]

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) to completely dissolve the solid.[1]

  • Inducing Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath.

    • If using a solvent pair, while the solution is still warm, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[1]

    • Allow the solution to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove residual solvent.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Impure Compound in Minimal Hot Solvent cool Slowly Cool Solution dissolve->cool induce Induce Crystallization (e.g., scratching, seeding) cool->induce filtrate Collect Crystals by Filtration induce->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry pure_crystals Obtain Pure Crystals dry->pure_crystals G cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions start Purification Issue Identified is_color Is the final product colored? start->is_color is_streaking Streaking during chromatography? start->is_streaking no_crystals No crystals forming? start->no_crystals oiling_out Compound oiling out? start->oiling_out solution_color Handle under inert atmosphere, protect from light. is_color->solution_color Yes solution_streaking Use deactivated silica/alumina, add eluent modifier. is_streaking->solution_streaking Yes solution_no_crystals Concentrate solution, add anti-solvent, scratch flask. no_crystals->solution_no_crystals Yes solution_oiling_out Use lower boiling solvent, purify by chromatography first. oiling_out->solution_oiling_out Yes

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 4-fluoro-1H-indole-7-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common approaches for synthesizing substituted indoles like this compound are the Fischer, Leimgruber-Batcho, and palladium-catalyzed indole syntheses. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: The Fischer indole synthesis is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis are a frequent challenge, especially with substituted phenylhydrazines. Key factors to investigate include:

  • Purity of Starting Materials: Ensure the (3-fluoro-6-carboxymethylphenyl)hydrazine and the carbonyl precursor are of high purity, as impurities can generate side products and inhibit the catalyst.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective. Empirical optimization for your specific substrate is often necessary.

  • Reaction Temperature and Time: This synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the final product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions.

Q3: I am observing the formation of multiple isomers. How can this be controlled?

A3: The formation of regioisomers can occur if an unsymmetrical ketone is used in the Fischer indole synthesis. The regioselectivity can be influenced by the acidity of the reaction medium and steric factors. A weakly acidic medium may favor indolization at the more sterically hindered carbon. Chromatographic separation of the isomers is usually required for purification.

Q4: Are there alternative methods to the Fischer indole synthesis for this target molecule?

A4: Yes, the Leimgruber-Batcho indole synthesis is a viable alternative, particularly for indoles with electron-withdrawing groups. This method generally proceeds under milder conditions and can provide higher yields. Additionally, modern palladium-catalyzed cross-coupling reactions offer a versatile approach to constructing the indole ring.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction* Increase reaction temperature or time, monitoring closely with TLC. * Increase the concentration of the acid catalyst. * Ensure anhydrous conditions, as water can deactivate the catalyst.
Decomposition of starting material or product* Lower the reaction temperature. * Reduce the reaction time. * Use a milder acid catalyst.
Poor quality of reagents* Use freshly purified starting materials and anhydrous solvents.
Multiple Spots on TLC (Byproduct Formation) Formation of regioisomers (with unsymmetrical ketones)* Modify the acid catalyst or reaction conditions to improve regioselectivity. * Purify the product using column chromatography.
Side reactions due to harsh conditions* Consider a milder synthetic route like the Leimgruber-Batcho synthesis. * Lower the reaction temperature and monitor the reaction closely.
Polymerization of the indole product* Run the reaction at a higher dilution. * Use a milder acid to prevent protonation and subsequent polymerization.
Difficulty in Product Isolation Emulsion formation during workup* Add a saturated brine solution to break up the emulsion. * Filter the mixture through a pad of celite.
Product is highly soluble in the aqueous phase* Perform multiple extractions with an appropriate organic solvent. * Adjust the pH of the aqueous layer to decrease the solubility of the product.

Experimental Protocols

General Protocol for Fischer Indole Synthesis:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the appropriate ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.

    • The hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent like acetic acid).

    • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to reflux) and monitor the progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water.

    • Neutralize the acid carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of substituted indoles based on literature precedents. These should be considered as starting points for optimization.

Table 1: Optimization of Reaction Conditions for a Model Fischer Indole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂Acetic Acid100645
2H₂SO₄EthanolReflux452
3PPAToluene110368
4BF₃·OEt₂Dichloromethane40835

Table 2: Comparison of Yields for Different Substituted Indoles via Fischer Synthesis

Phenylhydrazine SubstituentCarbonyl CompoundProduct SubstituentsYield (%)
4-FluoroPyruvic acid4-Fluoro-2-carboxy65
4-MethoxyAcetone4-Methoxy-2-methyl78
3-NitroCyclohexanone7-Nitro-tetrahydrocarbazole42
4-ChloroPhenylacetaldehyde4-Chloro-3-phenyl55

Visualizations

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isolation Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hydrazone_Formation Cyclization Cyclization Hydrazone_Formation->Cyclization Acid Catalyst, Heat Workup Workup Cyclization->Workup Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Purity Check Purity of Starting Materials? Start->Check_Purity Purify_Reagents Purify Reagents and Repeat Check_Purity->Purify_Reagents No Optimize_Conditions Optimize Reaction Conditions? Check_Purity->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Adjust_Temp_Time Adjust Temperature and/or Time Optimize_Conditions->Adjust_Temp_Time Yes Consider_Alternative Consider Alternative Synthesis Route? Optimize_Conditions->Consider_Alternative No Change_Catalyst Change Acid Catalyst Adjust_Temp_Time->Change_Catalyst Change_Catalyst->Consider_Alternative Leimgruber_Batcho Attempt Leimgruber-Batcho Synthesis Consider_Alternative->Leimgruber_Batcho Yes Pd_Catalysis Attempt Palladium-Catalyzed Synthesis Consider_Alternative->Pd_Catalysis Yes Consult_Expert Consult with Senior Chemist Consider_Alternative->Consult_Expert No Leimgruber_Batcho->Consult_Expert Pd_Catalysis->Consult_Expert

Caption: Logical workflow for troubleshooting low product yield.

Navigating the Stability of Methyl 4-fluoro-1H-indole-7-carboxylate Under Acidic Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Methyl 4-fluoro-1H-indole-7-carboxylate, focusing on its stability challenges under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing degradation of my this compound stock solution when prepared in an acidic buffer. What is the likely cause?

A1: Indole derivatives, including this compound, are susceptible to degradation in acidic environments. The two primary degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The methyl ester group is prone to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid (4-fluoro-1H-indole-7-carboxylic acid) and methanol. This reaction is reversible, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[1][2]

  • Protonation and Degradation of the Indole Ring: The indole ring itself is sensitive to strong acids.[3] Protonation, particularly at the C3 position, can lead to the formation of various degradation byproducts, potentially impacting your experimental outcomes.[3]

Q2: What are the best practices for preparing and storing acidic solutions of this compound to minimize degradation?

A2: To ensure the stability of your this compound solutions:

  • pH Control: Whenever possible, use mildly acidic or neutral pH conditions for your solutions and mobile phases.[3] If acidic conditions are required, conduct preliminary stability studies to determine the acceptable pH range and time frame.

  • Solvent Choice: Prepare stock solutions in high-purity, degassed solvents like anhydrous methanol or acetonitrile.

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light to prevent photodegradation.[3] For acidic solutions intended for immediate use, prepare them fresh and use them as quickly as possible.

Q3: I am seeing unexpected peaks in my HPLC analysis after subjecting my compound to acidic stress testing. How can I identify these degradation products?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify these products, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a primary method for separating and quantifying the parent compound and its degradation products. Monitoring at wavelengths around 220 nm and 280 nm is typically effective for indoles.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[4]

A systematic forced degradation study is the standard approach to intentionally degrade the sample under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate and identify potential degradation products.[4][5][6]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Decreased peak area of the parent compound over time in an acidic solution. Acid-catalyzed hydrolysis of the methyl ester.1. Analyze a sample of the solution at different time points using HPLC to quantify the rate of degradation.2. If hydrolysis is confirmed, consider using a less acidic buffer or reducing the exposure time to acidic conditions.3. For reactions requiring acidic conditions, perform them at a lower temperature to slow down the hydrolysis rate.
Appearance of one or more new, more polar peaks in the HPLC chromatogram. Formation of the carboxylic acid degradation product due to hydrolysis.1. Use LC-MS to confirm the mass of the new peak corresponds to 4-fluoro-1H-indole-7-carboxylic acid.2. If confirmed, this indicates ester hydrolysis is the primary degradation pathway.
Multiple unexpected peaks and a general "noisy" baseline in the chromatogram. Degradation of the indole ring itself due to strongly acidic conditions.1. Re-evaluate the necessity of using a strong acid. If possible, switch to a milder acid or a buffered solution with a higher pH.2. Protect the solution from light, as photodegradation can be exacerbated by acidic conditions.3. Ensure the use of high-purity solvents and reagents to rule out impurities as the source of the extra peaks.
Low yield in a reaction where this compound is a starting material under acidic conditions. Degradation of the starting material before or during the reaction.1. Assess the stability of the compound in the specific reaction conditions without the other reactants.2. If degradation is observed, consider adding the indole compound to the reaction mixture at a later stage or at a lower temperature.3. Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be promoted by acidic conditions.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure to assess the stability of this compound under acidic conditions.

Objective: To intentionally degrade the compound to identify potential degradation products and understand its stability profile. The goal is to achieve 5-20% degradation.[4]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[4]

  • Acid Treatment: Mix an equal volume of the stock solution with 0.1 M HCl.

  • Incubation: Incubate the solution at both room temperature and an elevated temperature (e.g., 60°C).[4]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[4]

  • Neutralization: Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.[4]

  • Analysis: Analyze the samples by HPLC and LC-MS.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and characterize any major degradation products using LC-MS data.

Quantitative Data Summary
Condition Time (hours) Temperature (°C) Parent Compound Remaining (%) Major Degradation Product(s) (% Peak Area)
0.1 M HCl0Room Temp1000
0.1 M HCl2Room Temp
0.1 M HCl4Room Temp
0.1 M HCl8Room Temp
0.1 M HCl24Room Temp
0.1 M HCl0601000
0.1 M HCl260
0.1 M HCl460
0.1 M HCl860
0.1 M HCl2460

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in MeOH or ACN acid_mix Mix with 0.1 M HCl stock->acid_mix rt_incubate Incubate at Room Temperature acid_mix->rt_incubate ht_incubate Incubate at 60°C acid_mix->ht_incubate sampling Withdraw Aliquots at 0, 2, 4, 8, 24 hours rt_incubate->sampling ht_incubate->sampling neutralize Neutralize with 0.1 M NaOH sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS Analysis for Identification neutralize->lcms

Caption: Workflow for Acidic Forced Degradation Study.

degradation_pathway parent This compound hydrolysis_product 4-fluoro-1H-indole-7-carboxylic Acid + Methanol parent->hydrolysis_product  Acid-Catalyzed  Hydrolysis (H+, H2O) ring_degradation Indole Ring Degradation Products parent->ring_degradation  Strong Acid  (Ring Protonation)

Caption: Potential Acidic Degradation Pathways.

troubleshooting_logic start Unexpected Results with Acidic Solution? check_hplc Analyze by HPLC vs. Time Zero start->check_hplc new_peaks New Peaks Observed? check_hplc->new_peaks single_polar Single, More Polar Peak? new_peaks->single_polar Yes no_new_peaks No New Peaks, Just Lower Parent Peak Area? new_peaks->no_new_peaks No confirm_hydrolysis Likely Hydrolysis. Confirm with LC-MS. single_polar->confirm_hydrolysis Yes multiple_peaks Multiple Peaks / Noisy Baseline? single_polar->multiple_peaks No confirm_ring_degradation Likely Indole Ring Degradation. Use Milder Acid. multiple_peaks->confirm_ring_degradation Yes check_conditions Review Storage and Handling. Prepare Fresh Solutions. no_new_peaks->check_conditions Yes

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Purification of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Methyl 4-fluoro-1H-indole-7-carboxylate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary methods for purifying this compound and related indole derivatives are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter?

While specific impurities depend on the synthetic route, common contaminants in indole synthesis include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the indole ring formation.

  • Byproducts: Compounds resulting from side reactions, such as over-alkylation or hydrolysis of the ester.

  • Reagents: Residual reagents or catalysts used in the synthesis.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your compound from impurities during column chromatography and to check the purity of fractions. For indole derivatives, visualization on TLC plates can be achieved using UV light (254 nm) or by staining with a p-anisaldehyde or potassium permanganate solution.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating from an impurity on the silica gel column.

  • Solution 1: Optimize the solvent system. If the spots are too close on the TLC plate, you need to find a solvent system with better selectivity.

    • Try a different solvent combination. Common eluents for indole derivatives include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.

    • Add a small amount of a more polar solvent like methanol to your eluent system if your compound is highly polar.

    • Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

  • Solution 2: Check for co-elution. Some impurities may have very similar polarity to the desired product, making separation by normal-phase chromatography challenging. In this case, consider an alternative purification method like preparative HPLC.

Problem: My compound is streaking on the TLC plate and the column.

  • Solution: Streaking is often caused by the compound being too polar for the solvent system or interacting too strongly with the stationary phase.

    • Increase the polarity of the eluent.

    • Add a small amount of a modifier to the solvent system, such as 1% triethylamine for basic impurities or 1% acetic acid for acidic impurities, to improve the peak shape.

Recrystallization

Problem: I am unable to induce crystallization of my purified compound.

  • Solution 1: Choose the right solvent. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • For indole esters, common recrystallization solvents include ethyl acetate, hexane, or a mixture of the two. A protocol for a similar compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, involved crystallization from ethyl acetate[1].

  • Solution 2: Try to induce crystal formation.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Add a seed crystal of the pure compound, if available.

    • Slowly cool the solution. Allowing the solution to cool gradually can promote the formation of larger, purer crystals.

Problem: The recrystallized product is still impure.

  • Solution: A single recrystallization may not be sufficient to remove all impurities.

    • Perform a second recrystallization.

    • If impurities persist, consider a preliminary purification step by column chromatography to remove the bulk of the contaminants before recrystallization.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol for the purification of indole derivatives and should be optimized for this compound based on TLC analysis. A procedure for the closely related methyl indole-4-carboxylate utilized a silica gel column with a gradient of hexanes and dichloromethane[2].

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane and carefully apply it to the top of the silica bed.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%)
Monitoring TLC with UV visualization (254 nm)
Preparative HPLC Protocol

For high-purity requirements, preparative reversed-phase HPLC can be an effective method. A protocol for a similar compound, 4-Fluoro-2-methyl-1H-indol-5-amine, used a C18 column with a water/acetonitrile gradient[3].

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Mobile Phase: Prepare two mobile phases: 'A' (e.g., water with 0.1% formic acid or trifluoroacetic acid) and 'B' (e.g., acetonitrile with 0.1% formic acid or trifluoroacetic acid).

  • Chromatography: Equilibrate the column with the initial mobile phase composition. Inject the sample and elute with a gradient of increasing mobile phase 'B'.

  • Fraction Collection: Collect fractions corresponding to the main peak detected by UV absorbance.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.

ParameterRecommended Conditions
Stationary Phase C18 Reversed-Phase Column
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 90% B over 30 minutes
Detection UV at 254 nm and 280 nm

Visualizations

PurificationWorkflow General Purification Workflow for this compound Crude Crude Product Column Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude->Column TLC TLC Analysis of Fractions Column->TLC TLC->Column Impure, re-run Combine Combine Pure Fractions TLC->Combine Pure Evaporate1 Solvent Evaporation Combine->Evaporate1 CheckPurity1 Purity Check (e.g., NMR, LC-MS) Evaporate1->CheckPurity1 Recrystallize Recrystallization (e.g., Ethyl Acetate/Hexanes) CheckPurity1->Recrystallize Further Purification Needed FinalProduct Pure this compound CheckPurity1->FinalProduct Purity >98% Filter Filter and Dry Recrystallize->Filter Filter->FinalProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Start Dissolved Compound in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals Success Collect Crystals by Filtration Crystals->Success Yes NoCrystals No Crystals Form Crystals->NoCrystals No Troubleshoot Troubleshooting Options NoCrystals->Troubleshoot Scratch Scratch Flask Troubleshoot->Scratch Seed Add Seed Crystal Troubleshoot->Seed Concentrate Concentrate Solution Troubleshoot->Concentrate ChangeSolvent Change Solvent Troubleshoot->ChangeSolvent

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimization of Coupling Reactions with Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of coupling reactions with Methyl 4-fluoro-1H-indole-7-carboxylate.

General Troubleshooting Workflow

A systematic approach is crucial when troubleshooting coupling reactions. The following workflow provides a logical sequence for diagnosing and resolving common issues.

TroubleshootingWorkflow start Low or No Product Yield reagent_check 1. Reagent & Catalyst Integrity Check - Freshness of boronic acid/amine/alkyne? - Activity of palladium catalyst? - Anhydrous and degassed solvent? - Quality of base? start->reagent_check reaction_setup 2. Reaction Setup Verification - Inert atmosphere maintained? - Correct stoichiometry? - Appropriate reaction temperature? reagent_check->reaction_setup If reagents are confirmed to be of high quality parameter_optimization 3. Systematic Parameter Optimization (Screen one variable at a time) reaction_setup->parameter_optimization If setup is correct catalyst_ligand Catalyst & Ligand Screening parameter_optimization->catalyst_ligand base_solvent Base & Solvent Optimization catalyst_ligand->base_solvent If catalyst/ligand screen is unsuccessful success Improved Yield catalyst_ligand->success Optimization successful temperature_time Temperature & Time Adjustment base_solvent->temperature_time If base/solvent screen is unsuccessful base_solvent->success Optimization successful temperature_time->success Optimization successful

Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For this compound, coupling would typically occur at a halogenated position (e.g., C2, C3, C5, or C6).

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling with a halo-derivative of this compound. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst may be inactive due to oxidation or impurities. Ensure you are using a fresh, high-quality catalyst and that your solvents are thoroughly degassed.

  • Boronic Acid Instability: Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition (protodeboronation). Use fresh boronic acid or consider using the corresponding pinacol ester, which is often more stable.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may require optimization for your specific substrate. The electron-withdrawing nature of the fluoro and carboxylate groups on the indole ring can affect its reactivity.

  • Interference from the Indole N-H: The acidic proton of the indole's N-H group can sometimes interfere with the catalytic cycle. While many protocols are successful with unprotected indoles, N-protection (e.g., with a Boc or benzyl group) may improve yields and consistency, though this adds extra synthetic steps.[1]

Q2: How do the fluoro and methyl carboxylate substituents affect the reactivity of my indole in a Suzuki-Miyaura coupling?

A2: The electron-withdrawing nature of both the fluorine at C4 and the methyl carboxylate at C7 will make the indole ring electron-deficient. This can have a dual effect:

  • It may facilitate the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-limiting step.

  • However, the overall electron-poor nature of the substrate might require a more electron-rich palladium catalyst (i.e., with electron-donating ligands) to promote the catalytic cycle effectively.

Q3: I am seeing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes be beneficial, but a large excess may lead to increased homocoupling.

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions for Indole Derivatives
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings. Buchwald precatalysts (e.g., XPhos Pd G2) are also highly effective for challenging substrates.
Ligand SPhos, XPhos, P(t-Bu)₃For electron-deficient substrates, bulky, electron-rich phosphine ligands can be beneficial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄ is often effective for heteroaryl couplings. An aqueous solution of the base is commonly used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical.
Temperature 80-120 °CHigher temperatures may be required for less reactive aryl chlorides.
Boron Reagent Arylboronic acid or Arylboronic acid pinacol esterPinacol esters offer greater stability.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the halo-substituted this compound (1.0 eq.), the arylboronic acid or ester (1.2-2.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This is useful for introducing amine functionalities to the indole core.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of a halo-substituted this compound is sluggish or failing. What should I consider?

A1: Challenges in Buchwald-Hartwig aminations with this substrate can arise from:

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote both oxidative addition and reductive elimination.[2]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring higher temperatures.

  • N-H Reactivity: The indole N-H can be deprotonated by the strong base, potentially leading to side reactions or catalyst inhibition. N-protection can be beneficial in these cases.

  • Amine Nucleophilicity: The nucleophilicity of the coupling partner is important. Less nucleophilic amines may require more forcing conditions or a more active catalyst system.

Q2: Can I couple ammonia or primary aliphatic amines to my indole substrate?

A2: The coupling of ammonia and primary aliphatic amines can be challenging due to their tendency to coordinate strongly to the palladium center and the potential for β-hydride elimination as a side reaction.[3] However, specialized catalyst systems and ammonia surrogates (e.g., benzophenone imine) have been developed to address these issues. For primary aliphatic amines, the use of bulky ligands can help to suppress β-hydride elimination.

Data Presentation: Typical Buchwald-Hartwig Amination Conditions for Indole Derivatives
ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Often used in combination with a phosphine ligand.
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are generally preferred.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃The choice of base depends on the substrate's sensitivity and the amine's pKa.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are essential.
Temperature Room temperature to 120 °CMilder conditions are often possible with modern catalyst systems.
Amine Primary and secondary aryl and alkyl aminesThe scope is broad, but optimization may be needed for challenging amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a glovebox, add the halo-substituted this compound (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the degassed solvent (e.g., toluene) followed by the amine (1.1-1.5 eq.).

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: My Sonogashira coupling is not proceeding to completion. What are the common pitfalls?

A1: Common issues include:

  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI). The quality and activity of both are crucial. Copper-free versions exist but may require specific ligands.

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used and often serves as the solvent as well. Ensure the amine is dry and of high purity.

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive halides, higher temperatures and more active catalyst systems may be necessary.

Q2: Can I perform a Sonogashira coupling on my fluoro-substituted indole without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings have been developed and can be advantageous as they avoid issues with copper-mediated side reactions and simplify purification. These protocols often rely on specific palladium catalysts and ligands, and may require a different base, such as cesium carbonate or potassium carbonate.[4]

Data Presentation: Typical Sonogashira Coupling Conditions for Aryl Halides
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are common choices for the traditional copper-co-catalyzed reaction.
Copper Co-catalyst CuI (1-10 mol%)Essential for the traditional Sonogashira reaction.
Base Et₃N, i-Pr₂NH, PiperidineOften used in excess or as the solvent.
Solvent THF, DMF, AcetonitrileUsed when the amine base is not the solvent.
Temperature Room temperature to 100 °CDepends on the reactivity of the aryl halide.
Alkyne Terminal aryl or alkyl alkynesA slight excess is typically used.
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask, add the halo-substituted this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq.). Then, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or a dilute acid solution (e.g., 1M HCl) to remove the amine base.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Heck Coupling

The Heck coupling reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.

Frequently Asked Questions (FAQs) for Heck Coupling

Q1: I am having trouble with the regioselectivity of my Heck coupling. What factors control this?

A1: For mono-substituted alkenes, the regioselectivity of the Heck reaction is primarily influenced by electronic and steric factors. With electron-deficient alkenes (e.g., acrylates, acrylonitriles), the aryl group typically adds to the β-position. For electron-rich alkenes, the regioselectivity can be more complex and may depend on the specific catalyst and reaction conditions. The use of certain ligands can also influence the regioselectivity.

Q2: My Heck reaction is giving low yields. What can I do to improve it?

A2: Low yields in Heck reactions can be due to:

  • Catalyst and Ligand: While some Heck reactions proceed without a phosphine ligand ("ligandless"), many benefit from the addition of one. The choice of ligand can significantly impact the reaction's efficiency.

  • Base: An organic base like triethylamine or an inorganic base like potassium carbonate is typically used to neutralize the HX formed during the reaction. The strength and solubility of the base can be important.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

  • Alkene Polymerization: Some activated alkenes can polymerize under the reaction conditions. Using a slight excess of the alkene and maintaining a controlled temperature can help minimize this.

Data Presentation: Typical Heck Coupling Conditions for Aryl Halides
ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂These are common and relatively inexpensive choices.
Ligand PPh₃, P(o-tol)₃, or ligandlessThe need for a ligand depends on the substrates.
Base Et₃N, K₂CO₃, NaOAcThe base should be chosen based on the reaction conditions and substrate tolerance.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are often preferred.
Temperature 80-140 °CHigher temperatures are often required.
Alkene Acrylates, styrenes, etc.Electron-deficient alkenes are generally more reactive.
Experimental Protocol: General Procedure for Heck Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a sealable reaction tube, combine the halo-substituted this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if used, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 eq.).

  • Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.1-2.0 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdi_complex Ar-Pd(II)-X(L₂) pd0->pdi_complex Ar-X transmetalation Transmetalation pdi_r_complex Ar-Pd(II)-R(L₂) pdi_complex->pdi_r_complex [R-B(OR)₂(Base)]⁻ organoboron R-B(OR)₂ organoboron->pdi_complex base Base base->organoboron pdi_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R pdi_r_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

avoiding decomposition of Methyl 4-fluoro-1H-indole-7-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-fluoro-1H-indole-7-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many indole derivatives, is sensitive to several factors that can lead to its decomposition. The main concerns are:

  • Acidic Conditions: The indole ring is susceptible to protonation in strong acids, typically at the C3 position.[1][2][3] This can initiate polymerization, often resulting in the formation of colored oligomers and a discolored solution (pink, purple, or brown).[1]

  • Basic Conditions: The methyl ester group is vulnerable to hydrolysis under basic conditions, which would yield the corresponding carboxylate salt.[4][5][6] While the indole ring itself is generally more stable in basic than acidic conditions, prolonged exposure to strong bases, particularly at elevated temperatures, can promote degradation.[1]

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can occur upon exposure to air or other oxidizing agents.[7][8][9] This can lead to the formation of oxindoles and other undesired byproducts.

  • Light and Heat: Exposure to light and elevated temperatures can accelerate decomposition pathways.[1] It is recommended to store the compound in a cool, dark place.[1]

Q2: How does the fluorine substituent affect the stability of the indole ring?

A2: The fluorine atom at the 4-position is an electron-withdrawing group. This has two main effects on the stability of the indole ring:

  • Decreased Electron Density: It slightly reduces the electron density of the indole ring system, which can decrease its susceptibility to electrophilic attack compared to an unsubstituted indole.[1]

  • Increased N-H Acidity: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.[1] Despite these electronic effects, the fundamental degradation pathways are generally similar to those of other indole derivatives.[1]

Q3: I observe a pink/purple coloration in my solution during an acidic workup. What is happening?

A3: The formation of a pink, purple, or brown color is a classic indicator of indole decomposition under acidic conditions.[1] Strong acids protonate the C3 position of the indole ring, creating a reactive indoleninium cation. This cation can then act as an electrophile and attack a neutral indole molecule, leading to the formation of dimers, trimers, and ultimately colored polymers.[1]

Q4: My product is showing a new, more polar spot on TLC after a basic wash. What could this be?

A4: A new, more polar spot on TLC following a basic wash is likely the corresponding carboxylic acid (or its salt). The methyl ester of your compound can be hydrolyzed to the carboxylic acid under basic conditions.[4][5][6] Even mild bases like sodium bicarbonate can cause some hydrolysis if the exposure is prolonged.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield and/or discolored product after acidic workup. Acid-catalyzed decomposition and polymerization of the indole ring.[1][2]- Avoid using strong acids (e.g., concentrated HCl, H2SO4).- If an acidic wash is necessary, use a dilute, weak acid (e.g., dilute citric acid or acetic acid) and minimize contact time.- Perform the extraction at a low temperature (0-5 °C) to slow down the rate of decomposition.
Presence of a significant amount of the corresponding carboxylic acid in the final product. Hydrolysis of the methyl ester during a basic workup step.[4][5][6]- Avoid using strong bases (e.g., NaOH, KOH).- For neutralization or extraction, use a mild base such as saturated sodium bicarbonate solution.- Keep the contact time with the basic solution as short as possible.- Conduct the basic wash at low temperatures.
Formation of multiple unidentified byproducts, especially during purification. Oxidation of the indole ring by atmospheric oxygen.[7]- Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps.- Consider adding an antioxidant like BHT (butylated hydroxytoluene) in small quantities during storage or workup if compatible with your downstream applications.
Product degradation during solvent removal (rotary evaporation). - Residual acid or base in the organic phase.- High temperatures.- Ensure the organic phase is thoroughly washed with brine to remove any residual acid or base.- Use a rotary evaporator at a low temperature (e.g., < 40 °C).- For very sensitive compounds, consider co-evaporation with a high-boiling point, inert solvent like toluene to azeotropically remove traces of water and volatile acids.
General product instability and color change over time. Exposure to light and/or heat.[1]- Store the compound in an amber vial to protect it from light.[1]- Store in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere.

Experimental Protocols

Recommended Workup Protocol to Avoid Decomposition

This protocol is designed to minimize exposure to harsh acidic and basic conditions, thereby preserving the integrity of this compound.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic to neutral pH.

  • Extraction:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • A small amount of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts. Crucially, perform this step quickly to minimize ester hydrolysis.

      • Water.

      • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove excess water.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 40 °C.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Potential Decomposition Pathways

The following diagram illustrates the primary degradation pathways for indole derivatives like this compound.

DecompositionPathways Start This compound Acid_Product Colored Polymers Start->Acid_Product Strong Acid (H+) [Polymerization] Base_Product 4-Fluoro-1H-indole-7-carboxylic Acid Start->Base_Product Base (OH-) [Ester Hydrolysis] Oxidation_Product Oxidized Byproducts (e.g., Oxindoles) Start->Oxidation_Product Oxidizing Agent / O2 [Oxidation]

Caption: Key decomposition pathways for this compound.

Recommended Workup Workflow

This flowchart outlines the recommended experimental workflow for the purification of this compound, designed to minimize degradation.

WorkupWorkflow start Reaction Mixture quench 1. Quench with sat. NH4Cl (aq) at 0-5 °C start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb 3. Quick Wash: sat. NaHCO3 (aq) extract->wash_bicarb wash_water 4. Wash: Water wash_bicarb->wash_water wash_brine 5. Wash: Brine wash_water->wash_brine dry 6. Dry over Na2SO4 wash_brine->dry concentrate 7. Concentrate in vacuo (< 40 °C) dry->concentrate purify 8. Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Recommended workup and purification workflow.

References

Technical Support Center: Production of Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-fluoro-1H-indole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause Recommended Solution
Low Yield in Fischer Indole Synthesis 1. Incomplete hydrazone formation.2. Suboptimal acid catalyst concentration.3. Inefficient cyclization.4. Degradation of starting material or product.1. Ensure anhydrous conditions and use a slight excess of the hydrazine.2. Titrate the acid catalyst; consider using Lewis acids like ZnCl₂ or BF₃·OEt₂.[1]3. Increase reaction temperature gradually and monitor by TLC.4. Use a milder acid catalyst or shorter reaction times.
Formation of Impurities/Side Products 1. Regioisomeric indole formation.2. Tar formation due to harsh acidic conditions.3. Oxidation of the indole ring.1. Purify the hydrazone intermediate before cyclization.2. Use a milder catalyst, lower the reaction temperature, or consider a different synthetic route.3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulties in Product Isolation and Purification 1. Product is an oil or low-melting solid.2. Co-elution of impurities during chromatography.3. Product degradation on silica gel.1. Attempt crystallization from a different solvent system or use trituration.2. Optimize the mobile phase for column chromatography; consider using a different stationary phase.3. Use a less acidic grade of silica gel or deactivate it with a small amount of triethylamine in the eluent.
Exothermic Reaction During Scale-up Poor heat dissipation in a large reactor.1. Ensure the reactor has efficient cooling and agitation.2. Add reagents portion-wise or via a syringe pump to control the reaction rate.3. Dilute the reaction mixture.
Inconsistent Results at Larger Scale 1. Inefficient mixing.2. Localized temperature gradients.1. Use an appropriate impeller and agitation speed for the reactor volume.2. Improve reactor heating/cooling system and ensure uniform temperature distribution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles.[1][2] This typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, a potential route would involve the reaction of (3-fluoro-6-(methoxycarbonyl)phenyl)hydrazine with a suitable pyruvate derivative.

Q2: What are the critical parameters to control during the Fischer indole synthesis for this specific molecule?

A2: Key parameters include the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[1] The presence of the fluorine atom and the ester group can influence the electronic properties of the starting materials and intermediates, potentially requiring optimization of these conditions compared to simpler indole syntheses.

Q3: Are there alternative synthetic strategies to the Fischer indole synthesis?

A3: Yes, other methods like the Reissert, Madelung, or Nenitzescu indole syntheses could be adapted. Another potential route is the reductive cyclization of a suitably substituted 2-nitrostyrene derivative, which can be prepared from the corresponding 2-nitrotoluene.[3]

Q4: What are the main safety concerns when scaling up the production of this compound?

A4: The Fischer indole synthesis can be exothermic, and careful temperature control is crucial to avoid runaway reactions, especially at a larger scale.[4] The use of strong acids requires appropriate personal protective equipment (PPE) and handling procedures. Some reagents and intermediates may be toxic or irritant, so proper ventilation and containment are essential.

Q5: How can I minimize the formation of regioisomers?

A5: If the ketone or aldehyde used in the Fischer indole synthesis is unsymmetrical, the formation of regioisomers is possible.[1] To minimize this, one can sometimes influence the regioselectivity by careful choice of the acid catalyst and reaction conditions. Alternatively, using a symmetrical carbonyl compound or a synthetic route that avoids this ambiguity is recommended.

Experimental Protocols

Hypothetical Protocol 1: Fischer Indole Synthesis

This protocol is a plausible method based on the principles of the Fischer indole synthesis for analogous compounds.

Step 1: Synthesis of (3-fluoro-6-(methoxycarbonyl)phenyl)hydrazine

  • Start with 2-amino-4-fluorobenzoic acid.

  • Esterify the carboxylic acid to the methyl ester using methanol and a suitable acid catalyst (e.g., H₂SO₄).

  • Diazotize the resulting aniline derivative with sodium nitrite and hydrochloric acid at 0-5 °C.

  • Reduce the diazonium salt in situ with a reducing agent like tin(II) chloride to yield the corresponding hydrazine hydrochloride.

  • Neutralize with a base to obtain the free hydrazine.

Step 2: Synthesis of this compound

  • React the (3-fluoro-6-(methoxycarbonyl)phenyl)hydrazine with methyl pyruvate in a suitable solvent like ethanol or acetic acid to form the hydrazone.

  • The hydrazone can be isolated and purified, or used directly in the next step.

  • Heat the hydrazone in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂) to effect the cyclization.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction, extract the product into an organic solvent, and purify by column chromatography or recrystallization.

Hypothetical Protocol 2: Reductive Cyclization of a 2-Nitrostyrene Derivative

This protocol is based on a known method for the synthesis of fluorinated tryptamines.[3]

Step 1: Synthesis of Methyl 4-fluoro-2-methyl-3-nitrobenzoate

  • Start with 4-fluoro-2-methyl-3-nitrobenzoic acid.

  • Esterify the carboxylic acid to the corresponding methyl ester using methanol and an acid catalyst.

Step 2: Synthesis of the 2-Nitrostyrene Derivative

  • React the methyl 4-fluoro-2-methyl-3-nitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.

Step 3: Reductive Cyclization

  • Reduce the nitro group and induce cyclization in a one-pot reaction using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).

  • The reaction will yield the desired this compound.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Hypothetical Synthesis Routes

ParameterFischer Indole SynthesisReductive Cyclization
Starting Materials 2-Amino-4-fluorobenzoic acid, Methyl pyruvate4-Fluoro-2-methyl-3-nitrobenzoic acid, DMF-DMA
Number of Steps 3-43
Key Reactions Diazotization, Reduction, Hydrazone formation, CyclizationEsterification, Enamine formation, Reductive cyclization
Potential Yield Moderate to GoodGood
Scalability Moderate (exothermicity can be an issue)Good (milder conditions in the final step)
Key Challenges Potential for regioisomer formation, harsh acidic conditionsAvailability of starting materials, optimization of reduction conditions

Visualizations

Fischer_Indole_Synthesis_Workflow start 2-Amino-4-fluorobenzoic acid ester Esterification start->ester aniline Methyl 2-amino-4-fluorobenzoate ester->aniline diazotization Diazotization aniline->diazotization diazonium Diazonium Salt diazotization->diazonium reduction Reduction diazonium->reduction hydrazine (3-fluoro-6-(methoxycarbonyl)phenyl)hydrazine reduction->hydrazine hydrazone_formation Hydrazone Formation (with Methyl Pyruvate) hydrazine->hydrazone_formation hydrazone Hydrazone Intermediate hydrazone_formation->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization product This compound cyclization->product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Reductive_Cyclization_Workflow start 4-Fluoro-2-methyl-3-nitrobenzoic acid esterification Esterification start->esterification ester Methyl 4-fluoro-2-methyl-3-nitrobenzoate esterification->ester enamine_formation Enamine Formation (with DMF-DMA) ester->enamine_formation nitrostyrene 2-Nitrostyrene Derivative enamine_formation->nitrostyrene reductive_cyclization Reductive Cyclization nitrostyrene->reductive_cyclization product This compound reductive_cyclization->product

Caption: Workflow for the Reductive Cyclization route to this compound.

Troubleshooting_Logic start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_cond1 Temperature too low/high? check_conditions->sub_cond1 sub_cond2 Incorrect catalyst/concentration? check_conditions->sub_cond2 sub_cond3 Reaction time optimal? check_conditions->sub_cond3 sub_workup1 Product degradation during purification? check_workup->sub_workup1 sub_workup2 Incomplete extraction? check_workup->sub_workup2

Caption: Logical troubleshooting workflow for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to Methyl 4-fluoro-1H-indole-7-carboxylate and Its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a fluorine atom and a methyl carboxylate group to the indole ring can significantly modulate its physicochemical properties and biological activity. This guide provides a comparative overview of Methyl 4-fluoro-1H-indole-7-carboxylate and its positional isomers, offering insights into their potential applications in drug discovery, supported by available experimental data and established scientific principles.

Introduction to Fluorinated Indole Carboxylates

Indole derivatives are widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Similarly, the position of the methyl carboxylate group influences the molecule's polarity, solubility, and ability to interact with biological targets. This guide focuses on the comparative analysis of this compound and its isomers where the fluorine atom and the methyl carboxylate group are situated at different positions on the indole ring.

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Physicochemical Properties of Selected Methyl Fluoro-1H-indole-carboxylate Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3Melting Point (°C)
This compound Not availableC₁₀H₈FNO₂193.172.7Not available
Methyl 5-fluoro-1H-indole-2-carboxylate 167631-84-7C₁₀H₈FNO₂193.172.4201
Methyl 6-fluoro-1H-indole-4-carboxylate 1082040-43-4C₁₀H₈FNO₂193.172.4Not available
Methyl 7-fluoro-1H-indole-3-carboxylate Not availableC₁₀H₈FNO₂193.172.7Not available
4-Fluoro-1H-indole-2-carboxylic acid 399-68-8C₉H₆FNO₂179.152.4220-224
5-Fluoro-1H-indole-3-carboxylic acid 23077-43-2C₉H₆FNO₂179.152.4Not available

Note: Data is collated from various public databases and supplier information.[2][3][4][5][6][7][8] "Not available" indicates that the data was not found in the searched resources.

Biological Activity and Therapeutic Potential

While direct comparative studies on the biological activities of these specific isomers are limited, the broader literature on fluorinated indoles provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Indole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[9] Fluorination can enhance the cytotoxic potential of indole compounds. For instance, certain 5-fluorinated indole phytoalexin analogues have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, although in one study, the 5-fluoro substitution did not significantly improve anticancer activity compared to the non-fluorinated parent compounds.[10] This suggests that the position of the fluorine atom is a critical determinant of biological activity.

Anti-inflammatory Activity

Indole-based compounds, such as Indomethacin, are well-established anti-inflammatory agents.[1] The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[11] The introduction of a fluorine atom can modulate the inhibitory potency and selectivity towards COX-1 and COX-2. Several studies have reported the synthesis and evaluation of indole derivatives as potent anti-inflammatory agents by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in cellular assays.[12][13]

Kinase Inhibitory Activity

Kinases are critical targets in drug discovery, particularly in oncology. The indole scaffold is a common feature in many approved kinase inhibitors.[14] Fluorinated indole derivatives have been designed and synthesized as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases. The fluorine atom can form crucial interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of these compounds. Below are representative protocols for key assays.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of the indole isomers on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[12]

In Vitro Kinase Inhibition Assay

A generic protocol for assessing kinase inhibition using a luminescence-based assay (e.g., Kinase-Glo®).

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Indole Isomers characterization Spectroscopic Analysis (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt Test Compounds anti_inflammatory NO Inhibition Assay (Anti-inflammatory) characterization->anti_inflammatory kinase Kinase Inhibition Assay characterization->kinase apoptosis Apoptosis Assays (e.g., Annexin V) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle kinase_pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Fluorinated Indole Derivative inhibitor->receptor Inhibition

References

A Comparative Analysis of Fluorinated Indole Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure due to its prevalence in numerous biologically active compounds. The strategic incorporation of fluorine into this nucleus has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of fluorinated indole carboxylates, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows, this document aims to facilitate informed decision-making in the design and development of novel therapeutic agents.

Data Presentation: Physicochemical and Biological Properties

The introduction of fluorine into the indole ring can significantly impact a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. The following tables summarize the available quantitative data for a selection of fluorinated and non-fluorinated indole-2-carboxylates to highlight these effects.

Table 1: Comparative Physicochemical Properties of Ethyl Indole-2-Carboxylates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (estimated)
Ethyl indole-2-carboxylateC₁₁H₁₁NO₂189.21122-125[1]324.47[2]16.5
Ethyl 4-fluoroindole-2-carboxylateC₁₁H₁₀FNO₂207.20146-150342.515.8
Ethyl 5-fluoroindole-2-carboxylateC₁₁H₁₀FNO₂207.20146-150[3]-16.1
Ethyl 5,7-difluoroindole-2-carboxylateC₁₁H₉F₂NO₂225.19-342.515.2

Note: Some data points are not available in the searched literature.

Table 2: Comparative Biological Activity (IC50) of Indole Derivatives Against Cancer Cell Lines

CompoundTarget/Cell LineNon-Fluorinated IC50 (µM)Fluorinated AnalogFluorinated IC50 (µM)Fold ChangeReference
Indole-2-carboxamide derivativeA549 (Lung Cancer)1.70 (5c, R1=Cl)Dihalo derivative (5k, R1=R3=F)1.401.2x more potent[4]
Indole-2-carboxamide derivativePanc-1 (Pancreatic Cancer)-Dihalo derivative (5k, R1=R3=F)1.40-[4]
Indole-2-carboxamide derivativeHT-29 (Colon Cancer)-Dihalo derivative (5k, R1=R3=F)1.40-[4]
Indole-2-carboxamide derivativeMCF-7 (Breast Cancer)-Dihalo derivative (5k, R1=R3=F)1.40-[4]

Note: Direct side-by-side IC50 comparisons for a comprehensive series of fluorinated and non-fluorinated indole-2-carboxylates in the same study are limited in the available literature. The data presented is from a study on indole-2-carboxamides, which demonstrates the potential for increased potency with fluorination.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of scientific findings. This section provides methodologies for the synthesis of a key fluorinated indole carboxylate and for the evaluation of its biological activity.

Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol describes a common method for synthesizing fluorinated indole carboxylates.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid)[5]

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add ethyl pyruvate (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

    • The resulting phenylhydrazone may precipitate out of solution and can be filtered and washed with cold ethanol or used directly in the next step.

  • Indolization (Cyclization):

    • To the crude or purified phenylhydrazone, add a suitable acidic catalyst. For example, slowly add concentrated sulfuric acid (catalytic amount) while cooling the reaction mixture in an ice bath. Alternatively, polyphosphoric acid can be used as both the catalyst and solvent.[5]

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[5]

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 5-fluoro-1H-indole-2-carboxylate.

MTT Antiproliferative Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by indole derivatives and a typical experimental workflow for their evaluation.

Comparative Experimental Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Indole_Inhibitor Fluorinated Indole Carboxylate Indole_Inhibitor->BRAF Inhibition

BRAF/MEK/ERK Signaling Pathway

References

Validating the Structure of Methyl 4-fluoro-1H-indole-7-carboxylate via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the chemical structure of Methyl 4-fluoro-1H-indole-7-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound in public databases, this guide leverages established principles of NMR spectroscopy and comparative data from structurally similar fluoro-indole derivatives to predict and rationalize the expected spectral features.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts (δ) and coupling constants (J) for this compound are summarized below. These predictions are based on the known effects of substituents on the indole ring and analysis of related compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (N-H)8.1 - 8.5br s-
H27.2 - 7.4tJ ≈ 2.5 - 3.0 Hz
H36.5 - 6.7ddJ ≈ 2.5 - 3.0, ~1.0 Hz
H57.0 - 7.2ddJ(H5-H6) ≈ 8.0 - 9.0 Hz, J(H5-F) ≈ 9.0 - 10.0 Hz
H67.3 - 7.5tJ(H6-H5) ≈ 8.0 - 9.0 Hz
OCH₃3.9 - 4.0s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling to ¹⁹F (J, Hz)
C2125 - 128Small (⁴JCF)
C3102 - 105Small (³JCF)
C3a127 - 130Small (³JCF)
C4155 - 158 (d)Large (¹JCF)
C5110 - 113 (d)Moderate (²JCF)
C6120 - 123 (d)Small (³JCF)
C7115 - 118Small (⁴JCF)
C7a133 - 136Small (²JCF)
C=O165 - 168-
OCH₃51 - 53-

Comparison with Structurally Related Compounds

To substantiate the predicted values, the following table compares the expected shifts with experimental data from known fluoro-indole derivatives. This comparison allows for a more confident assignment of the signals in a hypothetical spectrum of this compound.

Table 3: Comparison of ¹H and ¹³C NMR Data with Related Fluoro-Indole Derivatives

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Predicted: this compound H5/C5 7.0 - 7.2 110 - 113
5-Fluoro-3-methyl-1H-indoleH4/C47.23 (dd)111.5 (d)
6-Fluoro-3-methyl-1H-indoleH5/C57.49 (dd)119.6 (d)
Predicted: this compound H6/C6 7.3 - 7.5 120 - 123
5-Fluoro-3-methyl-1H-indoleH6/C66.95 (td)110.2 (d)
6-Fluoro-3-methyl-1H-indoleH7/C77.04 (dd)97.3 (d)

Note: The numbering of atoms in the compared molecules may differ. The comparison is based on the relative positions of the protons and carbons to the fluorine substituent.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra for structural validation.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Instrument: Same as for ¹H NMR.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

4. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.

Validation Workflow

The logical workflow for validating the structure of this compound using NMR is depicted in the following diagram.

G Structural Validation Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Confirmation SamplePrep Sample Preparation H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR SamplePrep->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) SamplePrep->NMR_2D ChemShift Chemical Shift Analysis H1_NMR->ChemShift Coupling Coupling Constant Analysis (¹H-¹H and ¹H-¹⁹F) H1_NMR->Coupling Integration Integration Analysis H1_NMR->Integration C13_NMR->ChemShift Assignment Signal Assignment NMR_2D->Assignment ChemShift->Assignment Coupling->Assignment Integration->Assignment Comparison Comparison with Predicted Data and Analogous Compounds Assignment->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for NMR-based structural validation.

Conclusion

Positional Isomerism in Action: A Comparative Guide to the Biological Activity of 4-Fluoro vs. 5-Fluoro Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of a fluorine atom on a pharmacologically active scaffold can significantly influence its biological profile. This guide provides an objective comparison of the biological activities of 4-fluoroindoles and 5-fluoroindoles, supported by experimental data, to illuminate the nuanced effects of fluorine's positional isomerism on the indole ring.

The introduction of a fluorine atom to the indole nucleus, a common scaffold in many biologically active molecules, can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] Factors such as metabolic stability, lipophilicity, and receptor binding affinity are all impacted by this small but highly electronegative addition.[4] The specific position of the fluorine atom—whether at the 4- or 5-position of the indole ring—can lead to distinct biological outcomes, a critical consideration in rational drug design. This guide summarizes key findings from comparative studies to aid in the development of next-generation therapeutics.

Quantitative Comparison of Biological Activities

The following table summarizes quantitative data from studies directly comparing the biological activity of 4-fluoroindole and 5-fluoroindole derivatives against various targets.

Biological Target/ActivityCompound Series4-Fluoroindole Derivative (EC₅₀/IC₅₀/MIC)5-Fluoroindole Derivative (EC₅₀/IC₅₀/MIC)Potency DifferenceReference
Hepatitis C Virus (HCV) Replicon InhibitionN-cyclobutyl indole-3-carbonitriles25i: 18 nM25a: 7 nM2.6-fold more potent[5]
Hepatitis C Virus (HCV) Replicon InhibitionN-cyclobutyl indole-3-carbonitriles25j: 153 nM25b: 7 nM22-fold more potent[5]
Antimycobacterial ActivityFluoroindole18.5 µM4.7 µM~4-fold more potent[6]
Cytotoxicity (Neuroblastoma N-2a cells)5,6-dihydroxytryptamine derivatives117 µMNot Available-[7]
Serotonergic Uptake System Affinity5,6-dihydroxytryptamine derivatives32-fold higher than 5,6-DHTNot Available-[7]

Key Findings from Comparative Studies

Antiviral Activity: Hepatitis C Virus (HCV)

In the context of anti-HCV drug discovery, a study on N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile derivatives revealed a clear trend favoring the 5-fluoro substitution.[5] Structure-activity relationship (SAR) analysis showed that 5-fluoroindoles consistently exhibited greater potency in inhibiting HCV replicon activity compared to their 4-fluoroindole counterparts.[5] For instance, compound 25b (a 5-fluoroindole) was 22-fold more active than its 4-fluoro isomer 25j .[5] Similarly, compound 25a (5-fluoro) was 2.6 times more potent than its 4-fluoro counterpart 25i .[5] These findings underscore the critical role of fluorine positioning in optimizing antiviral efficacy.

Antimycobacterial Activity

A comparative study of fluoroindoles against Mycobacterium tuberculosis demonstrated that 5-fluoroindole is a more potent inhibitor of mycobacterial growth than 4-fluoroindole.[6] Specifically, 5-fluoroindole exhibited a minimum inhibitory concentration (MIC) that was approximately four times lower than that of 4-fluoroindole, indicating significantly greater antimycobacterial activity.[6] The study also noted that moving the fluorine atom to the 6- or 7-position further reduced the activity, highlighting the 5-position as optimal for this particular biological effect.[6]

Neurological Activity

Research into fluorinated derivatives of 5,6-dihydroxytryptamine (5,6-DHT), a neurotoxin, has provided insights into the effects of fluorine substitution on cytotoxicity and affinity for the serotonergic uptake system.[7] While a direct comparison with a 5-fluoro analog was not presented, the 4-fluoro derivative of 5,6-DHT showed a surprisingly high affinity for the serotonin uptake system, 32-fold greater than that of the parent compound, 5,6-DHT.[7] This suggests that fluorination at the 4-position can dramatically enhance interactions with specific neurotransmitter transporters. The cytotoxic potential, however, was not significantly impacted by the fluorine substitution.[7]

Experimental Protocols

HCV Replicon Assay

This assay is designed to measure the ability of a compound to inhibit the replication of the Hepatitis C virus.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV replicon are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and G418.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (e.g., 4-fluoro and 5-fluoro indole derivatives).

  • Incubation: The plates are incubated for a period of 72 hours to allow for HCV replication.

  • Luciferase Assay: The level of HCV replication is quantified by measuring the activity of a reporter gene, typically luciferase, that is integrated into the replicon. The luciferase activity is measured using a luminometer.

  • Data Analysis: The half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the HCV replicon activity, is calculated from the dose-response curve.

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

Methodology:

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Visualizing Experimental Workflows and Pathways

To further clarify the methodologies, the following diagrams illustrate a generalized workflow for an in vitro biological assay and a representative signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell/Bacterial Culture treatment Treatment of Cells/Bacteria cell_culture->treatment compound_prep Compound Preparation & Serial Dilution compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Luminescence, OD) incubation->readout data_analysis Data Analysis (EC50/IC50/MIC Calculation) readout->data_analysis

Generalized workflow for in vitro biological assays.

signaling_pathway ligand Fluorinated Indole Derivative receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Binds to effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates/Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase Cascade second_messenger->downstream_kinase Activates transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Inhibition of Viral Replication) transcription_factor->cellular_response Regulates Gene Expression

References

Comparative Spectroscopic Analysis of Methyl 4-fluoro-1H-indole-7-carboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectral data for Methyl 4-fluoro-1H-indole-7-carboxylate and its related isomers. Due to the limited availability of public spectral data for this compound, this guide also includes data for its constitutional isomers, Methyl 6-fluoro-1H-indole-4-carboxylate and Methyl 7-fluoro-1H-indole-4-carboxylate, alongside the non-fluorinated parent compound, Methyl 1H-indole-7-carboxylate, to offer a valuable cross-referencing tool for researchers, scientists, and drug development professionals.

Summary of Spectral Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for the compounds of interest.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundH-2H-3H-5H-6-OCH₃Aromatic ProtonsNH
This compoundN/AN/AN/AN/AN/AN/AN/A
Methyl 1H-indole-7-carboxylate7.21 (t, J=2.8 Hz)6.55 (dd, J=3.1, 0.7 Hz)7.62 (dd, J=7.9, 0.8 Hz)7.08 (t, J=7.8 Hz)3.94 (s)7.91 (d, J=7.7 Hz)10.70 (br s)
Methyl 6-fluoro-1H-indole-4-carboxylateN/AN/AN/AN/AN/AN/AN/A
Methyl 7-fluoro-1H-indole-4-carboxylateN/AN/AN/AN/AN/AN/AN/A

N/A: Data not publicly available.

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aC=O-OCH₃
This compoundN/AN/AN/AN/AN/AN/AN/AN/AN/AN/A
Methyl 1H-indole-7-carboxylate126.1102.8129.0122.1120.3121.2110.1134.4167.651.8
Methyl 6-fluoro-1H-indole-4-carboxylateN/AN/AN/AN/AN/AN/AN/AN/AN/AN/A
Methyl 7-fluoro-1H-indole-4-carboxylateN/AN/AN/AN/AN/AN/AN/AN/AN/AN/A

N/A: Data not publicly available.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺
This compoundC₁₀H₈FNO₂193.17N/A
Methyl 1H-indole-7-carboxylateC₁₀H₉NO₂175.18176.0682
Methyl 6-fluoro-1H-indole-4-carboxylateC₁₀H₈FNO₂193.17N/A
Methyl 7-fluoro-1H-indole-4-carboxylateC₁₀H₈FNO₂193.17N/A

N/A: Data not publicly available.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy : Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are usually required. Proton decoupling techniques are employed to simplify the spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion and Ionization : The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min. A high voltage (typically 3-5 kV) is applied to the capillary tip, causing the nebulization of the sample into a fine spray of charged droplets.

  • Desolvation and Ion Detection : The charged droplets are directed into the mass spectrometer, where a heated inert gas (e.g., nitrogen) facilitates the evaporation of the solvent, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) for mass-to-charge ratio (m/z) analysis.

Visualizations

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR MS Mass Spectrometer Transfer->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessMS Process MS Data (Centroiding, Deconvolution) MS->ProcessMS Interpret Spectral Interpretation & Structure Elucidation ProcessNMR->Interpret ProcessMS->Interpret

Caption: Workflow for spectral data acquisition and analysis.

Chemical Structures of Indole Carboxylates

indole_structures cluster_target This compound cluster_parent Methyl 1H-indole-7-carboxylate cluster_isomer1 Methyl 6-fluoro-1H-indole-4-carboxylate cluster_isomer2 Methyl 7-fluoro-1H-indole-4-carboxylate target target parent parent isomer1 isomer1 isomer2 isomer2

Caption: Structures of the target compound and its analogs.

comparative study of Methyl 4-fluoro-1H-indole-7-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis and Biological Activity of Indole Carboxylate Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Modifications to the indole ring, such as halogenation and the introduction of various substituents, can significantly modulate the physicochemical and pharmacological properties of the parent compound.[3] This guide provides a comparative overview of synthetic strategies and biological activities of various indole carboxylate derivatives, with a particular focus on fluorinated analogs, to inform the design and evaluation of novel therapeutic agents. While specific comparative data on Methyl 4-fluoro-1H-indole-7-carboxylate analogs is limited in current literature, this guide leverages data from structurally related indole derivatives to provide a valuable resource for researchers in this field. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[4]

Comparative Analysis of Biological Activity

Indole derivatives have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. The introduction of fluorine atoms and the nature of substituents on the indole ring play a crucial role in determining their biological efficacy.

Anticancer Activity

Fluorinated indole derivatives have been a focus of anticancer drug development. The position and nature of substituents on the indole ring can significantly influence their cytotoxic effects. For instance, studies on various indole derivatives have shown potent activity against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Indole Derivatives

Compound/Analog ClassCancer Cell LineActivity (IC50)Key Structural FeaturesReference
Indole-3-carboxylatesK562Not specifiedN-1 hydroxymethyl substitution enhanced activity[3]
Furo[3,2-b]indole derivative 10a A498 (Renal Cancer)Not specified (Significant inhibition)2,4-disubstituted furo[3,2-b]indole[5]
Indole-sulfonamide 30 HepG27.37 µMBisindole with hydroxyl and 4-trifluoromethyl substituent[6]
Indole-sulfonamide 36 HepG2Not specified (Potent)Bisindole with hydroxyl and 4-chloro substituent[6]
Fluorinated Isatin 3a HuTu-80Moderate1-(ortho-fluorobenzyl)isatin[7]
Fluorinated Isatin 3b HuTu-80Moderate1-(ortho-chlorobenzyl)isatin[7]

Note: This table presents data from various studies on different classes of indole derivatives to provide a comparative perspective. A direct comparison of potency requires head-to-head studies.

Antimicrobial Activity

Indole derivatives also exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. The presence of specific functional groups can enhance their potency.

Table 2: Comparative Antimicrobial Activity of Selected Indole Derivatives

Compound/Analog ClassMicroorganismActivity (MIC)Key Structural FeaturesReference
Indole-thiourea hybridsM. tuberculosis<1.0 µg/mLIndole linked to thiourea[8]
Indole-carboxamide 21 M. tuberculosis (MDR/XDR)0.012 µMIndole-2-carboxamide derivative[9]
Indole-triazole derivative 3d S. aureus, C. krusei3.125 µg/mLIndole linked to a triazole moiety[10]
5-iodoindoleExtensively Drug-Resistant A. baumannii64-1024 µg/mLIodo-substituted indole[11]
7-hydroxyindoleExtensively Drug-Resistant A. baumannii64-1024 µg/mLHydroxy-substituted indole[11]

Note: The presented MIC values are from different studies and should be interpreted in the context of the specific experimental conditions of each study.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and biological evaluation of indole carboxylate analogs, based on methodologies reported for related compounds.

General Synthesis of Indole Carboxylate Analogs

A generalized workflow for the synthesis of novel indole derivatives can be applied to generate analogs of this compound. A common strategy involves the construction of the indole ring system via cyclization reactions, followed by functional group modifications.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., substituted anilines, alkynes, or halo-nitroaromatics) cyclization Indole Ring Formation (e.g., Fischer, Bartoli, Palladium-catalyzed cyclization) start->cyclization Reaction functionalization Functional Group Interconversion/Derivatization (e.g., esterification, amidation, Suzuki/Buchwald-Hartwig coupling) cyclization->functionalization Modification purification Purification (e.g., chromatography, recrystallization) functionalization->purification Isolation characterization Structural Characterization (NMR, MS, etc.) purification->characterization Analysis G cluster_bioassay Biological Evaluation Workflow compound Synthesized Indole Analog primary_screening Primary Screening (e.g., cytotoxicity against cancer cell lines, antimicrobial susceptibility testing) compound->primary_screening secondary_screening Secondary Screening (e.g., IC50/MIC determination, mechanism of action studies) primary_screening->secondary_screening Active Compounds in_vivo In Vivo Studies (e.g., animal models) secondary_screening->in_vivo Lead Compounds G cluster_pathway Potential Anticancer Mechanisms of Indole Derivatives indole Indole Derivative tubulin Tubulin Polymerization indole->tubulin Inhibition chk1 Chk1 Kinase indole->chk1 Inhibition microtubule Microtubule Disruption tubulin->microtubule mitosis Mitotic Arrest microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis cell_cycle Cell Cycle Progression chk1->cell_cycle dna_damage DNA Damage Response cell_cycle->dna_damage

References

Comparative Analysis of Synthetic Routes to Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two potential synthetic routes to Methyl 4-fluoro-1H-indole-7-carboxylate, a fluorinated indole derivative with potential applications in medicinal chemistry. The routes evaluated are a classical approach via Fischer Indole Synthesis and a modern strategy utilizing C-H Functionalization/Directed Ortho-Metalation.

The selection of an optimal synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, scalability, cost of starting materials, and reaction robustness. This guide presents a validation of two distinct synthetic strategies for the preparation of this compound, offering a clear comparison of their respective merits and challenges.

Route 1: Fischer Indole Synthesis Approach

This classical approach builds the indole core from a substituted aniline precursor. A plausible pathway commences with the commercially available 2-amino-3-fluorobenzoic acid, which undergoes esterification followed by a sequence of reactions to construct the indole ring, culminating in the target molecule.

Route 2: C-H Functionalization/Directed Ortho-Metalation (DoM) Approach

This modern strategy begins with the pre-formed 4-fluoro-1H-indole and introduces the carboxylate functionality directly at the C7 position. This is achieved through the use of a directing group on the indole nitrogen to control the regioselectivity of a metalation or a palladium-catalyzed C-H activation event, followed by carboxylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for each proposed synthetic route, allowing for a direct comparison of their efficiencies.

StepReactionRoute 1: Fischer Indole SynthesisRoute 2: C-H Functionalization/DoM
1 Starting Material Preparation Esterification of 2-amino-3-fluorobenzoic acidSynthesis of 4-fluoro-1H-indole
Yield~95%~70-80% (Leimgruber-Batcho)
Key ReagentsMethanol, Acid Catalyst2-Fluoro-6-nitrotoluene, DMF-DMA, Pyrrolidine, Reducing Agent
2 Core Functionalization Diazotization and IodinationN-Protection/Direction
Yield~70-80%~90-95%
Key ReagentsNaNO₂, KIProtecting Group (e.g., Boc, SiMe₃), Base
3 Key Bond Formation Palladium-catalyzed cyclization (e.g., Larock indole synthesis)Directed Ortho-Metalation/C-H Activation and Carboxylation
Yield~50-60%~60-70%
Key ReagentsAlkyne, Palladium Catalyst, Basen-BuLi or Palladium Catalyst, CO₂
4 Final Modification N/ADeprotection and Esterification
YieldN/A~85-95%
Key ReagentsDeprotecting Agent, Methanol, Acid Catalyst
Overall Estimated Yield ~30-45% ~40-55%

Experimental Protocols

Route 1: Fischer Indole Synthesis (Hypothetical Protocol)

Step 1: Synthesis of Methyl 2-amino-3-fluorobenzoate. To a solution of 2-amino-3-fluorobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the methyl ester.

Step 2: Synthesis of Methyl 3-fluoro-2-iodobenzoate. The methyl 2-amino-3-fluorobenzoate is dissolved in a mixture of sulfuric acid and water and cooled to 0°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, a solution of potassium iodide in water is added, and the mixture is slowly warmed to room temperature and then heated to 60°C until nitrogen evolution ceases. The mixture is extracted with an organic solvent, and the crude product is purified by chromatography.

Step 3: Synthesis of this compound. A mixture of methyl 3-fluoro-2-iodobenzoate, a suitable terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is worked up, and the resulting indole is purified by column chromatography. If a silyl-protected alkyne is used, a desilylation step is required.

Route 2: C-H Functionalization/DoM (Hypothetical Protocol)

Step 1: Synthesis of 4-fluoro-1H-indole. A common method is the Leimgruber-Batcho indole synthesis. 2-Fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine. This intermediate is then reductively cyclized using a reducing agent like Raney nickel and hydrazine or catalytic hydrogenation to yield 4-fluoro-1H-indole.

Step 2: N-Protection of 4-fluoro-1H-indole. The 4-fluoro-1H-indole is deprotonated with a suitable base (e.g., NaH) in an anhydrous solvent (e.g., THF) and then treated with a protecting/directing group precursor (e.g., di-tert-butyl dicarbonate for a Boc group, or a silyl chloride for a silyl group).

Step 3: C7-Carboxylation via Directed Ortho-Metalation. The N-protected 4-fluoro-1H-indole is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to -78°C under an inert atmosphere. A strong lithium base (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for a period to allow for ortho-lithiation at the C7 position. The resulting aryllithium species is then quenched by bubbling carbon dioxide gas through the solution or by adding solid dry ice. The reaction is then warmed to room temperature and quenched with water.

Step 4: Deprotection and Esterification. The N-protecting group is removed under appropriate conditions (e.g., acid for a Boc group, or a fluoride source for a silyl group). The resulting 4-fluoro-1H-indole-7-carboxylic acid is then esterified, for example, by refluxing in methanol with a catalytic amount of acid (Fischer esterification), to yield the final product.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Fischer_Indole_Synthesis A 2-Amino-3-fluorobenzoic Acid B Methyl 2-amino-3-fluorobenzoate A->B Esterification (MeOH, H+) C Methyl 3-fluoro-2-iodobenzoate B->C Diazotization/Iodination (NaNO2, KI) D This compound C->D Pd-catalyzed Cyclization (Alkyne, Pd cat.)

Caption: Synthetic workflow for Route 1: Fischer Indole Synthesis.

CH_Functionalization A 2-Fluoro-6-nitrotoluene B 4-Fluoro-1H-indole A->B Leimgruber-Batcho Synthesis C N-Protected 4-fluoro-1H-indole B->C N-Protection D 7-Carboxy-N-protected-4-fluoro-1H-indole C->D DoM & Carboxylation (n-BuLi, CO2) E 4-Fluoro-1H-indole-7-carboxylic Acid D->E Deprotection F This compound E->F Esterification (MeOH, H+)

Caption: Synthetic workflow for Route 2: C-H Functionalization/DoM.

Conclusion

Both the Fischer Indole Synthesis and the C-H Functionalization/Directed Ortho-Metalation approaches present viable pathways for the synthesis of this compound. The C-H functionalization route appears to offer a slightly higher overall yield and utilizes a more convergent strategy, which can be advantageous. However, it may require more specialized reagents and stricter reaction conditions (e.g., anhydrous and inert atmospheres for the metalation step). The Fischer indole synthesis, while potentially lower yielding, relies on more traditional and often more scalable reaction types. The choice between these routes will ultimately depend on the specific requirements of the research or development program, including available starting materials, equipment, and the desired scale of the synthesis. Further experimental validation and optimization would be necessary to determine the most practical and efficient route for a given application.

The Enhanced Efficacy of Fluorinated Indoles in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic structure. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the efficacy of fluorinated indole derivatives against their non-fluorinated counterparts and other alternatives, supported by experimental data.

Comparative Efficacy of Fluorinated Indole Derivatives

The introduction of fluorine atoms into the indole ring system frequently leads to a significant improvement in biological activity. The following tables summarize the quantitative data from various studies, highlighting the enhanced efficacy of fluorinated indole derivatives in different therapeutic areas.

Enzyme Inhibition

Fluorination has been shown to dramatically increase the inhibitory potency of indole derivatives against various enzymes implicated in disease.

Table 1: Comparison of Inhibitory Activity of Fluorinated vs. Non-Fluorinated Indole Derivatives against Key Enzymes

Target EnzymeCompoundFluorine SubstitutionIC50Reference
Tryptophan 2,3-dioxygenase (TDO2) Indole Derivative ANone> 10 µM[1]
6-fluoroindole derivative6-F< 1 µM[1]
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Indazole DerivativeNone> 5000 nM[1]
6-fluoroindazole6-F14 nM[1]
Acetylcholinesterase (AChE) Indole DerivativeNone(Not specified)[1]
Fluorinated Indole(Not specified)(Improved)[1]
Butyrylcholinesterase (BuChE) Indole DerivativeNone(Not specified)[1]
Fluorinated Indole(Not specified)(Improved)[1]
Anticancer Activity

In oncology, fluorinated indole derivatives have demonstrated superior antiproliferative effects compared to their non-fluorinated analogs.

Table 2: Effect of 2-oxindole Fluorinated Derivatives on Human Prostate Cancer Cell Proliferation

Cell LineCompoundConcentration% Cell Viability (Normalized to Control)Reference
PC-3 Compound 8c25 µM~40%[3]
DU145 Compound 8c25 µM~50%[3]
LNCaP Compound 8c25 µM~60%[3]

Note: Compound 8c is a novel 2-oxindole fluorinated derivative.

Some synthesized fluorinated analogs of indolyl Schiff bases have shown enhanced antitumor properties against liver (HepG2) and breast (MCF7) cancer cell lines when compared to other prepared derivatives.[4]

Antiviral Activity

The antiviral potency of indole derivatives against HIV-1 has been significantly enhanced through fluorination.

Table 3: Anti-HIV-1 Activity of Fluorinated Indole Derivatives

Compound SeriesSpecific DerivativeFluorine SubstitutionEC50Reference
Fluorinated indole-carboxamides 19a-e(Various)2.0–4.6 nM[5]
19f-i(Various)2.5–5.8 nM[5]
Benzenesulfonyl fluoro-indolecarboxamides 20h4-F0.5 nM (in MT-4 cells)[5]
0.8 nM (in C8166 cells)[5]
Fluorinated indoles with primary amide at C-7 22(Various)0.14 nM[5]
Fluorinated indoles with heteroaryl-carboxamide at C-7 23l, 23n, 23p(Various)0.02 nM, 0.0058 nM, 0.04 nM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cholinesterase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • AChE or BuChE enzyme

  • Phosphate buffer (pH 8.0)

  • Test compounds (fluorinated and non-fluorinated indoles)

Procedure:

  • Prepare solutions of the substrates, DTNB, and the test compounds in phosphate buffer.

  • In a 96-well microplate, add the enzyme solution to wells containing the buffer and the test compound at various concentrations.

  • Incubate the plate at a controlled temperature.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[1]

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human prostate cancer cell lines (PC-3, DU145, LNCaP)

  • Normal prostate cell lines (PTN2, RWPE-1) for control

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Fluorinated 2-oxindole derivatives (e.g., compound 8c)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorinated indole compounds for 24 hours.[3]

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The results are often presented as the mean ± standard deviation of at least three independent experiments.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

AMPK_Pathway cluster_treatment Prostate Cancer Treatment cluster_cellular_processes Cellular Processes Fluorinated_2_oxindole Fluorinated 2-oxindole (e.g., Compound 8c) AMPK AMPK Fluorinated_2_oxindole->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Promotes Autophagy->Cell_Proliferation Inhibits

Caption: AMPK signaling pathway activation by fluorinated 2-oxindoles in prostate cancer.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat cells with fluorinated indole compounds cell_seeding->treatment incubation_24h Incubate for 24 hours treatment->incubation_24h add_mtt Add MTT solution incubation_24h->add_mtt incubation_4h Incubate for 3-4 hours add_mtt->incubation_4h dissolve_formazan Dissolve formazan crystals with DMSO incubation_4h->dissolve_formazan measure_absorbance Measure absorbance dissolve_formazan->measure_absorbance end End measure_absorbance->end

Caption: General workflow for the MTT cell viability assay.

Enzyme_Inhibition_Workflow start Start prepare_solutions Prepare solutions of enzyme, substrate, DTNB, and inhibitors start->prepare_solutions add_to_plate Add enzyme and inhibitors to 96-well plate prepare_solutions->add_to_plate incubate Incubate add_to_plate->incubate add_substrate Add substrate to initiate reaction incubate->add_substrate measure_absorbance Measure absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 values measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for enzyme inhibition assays.

References

The Strategic Advantage of Fluorination in Indole-Based Drug Discovery: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged" structure in medicinal chemistry due to its prevalence in a vast array of biologically active compounds.[1][2] The strategic incorporation of fluorine into this versatile framework has emerged as a powerful tool to enhance pharmacological properties. This guide provides a comparative analysis of fluorinated indole carboxylates and their non-fluorinated counterparts, highlighting the impact of fluorination on biological activity and metabolic stability, supported by experimental data and protocols.

Enhanced Biological Activity through Fluorination

The introduction of fluorine into the indole ring can significantly modulate a molecule's electronic properties, lipophilicity, and binding affinity to biological targets.[3] This often translates to improved potency and efficacy.

One key area where fluorinated indoles have shown significant promise is in enzyme inhibition. For example, studies on Tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in cancer and neurodegenerative diseases, have demonstrated a substantial increase in inhibitory activity with the introduction of fluorine.[3] Similarly, fluorinated indoles have shown enhanced inhibitory effects on other key enzymes compared to their non-fluorinated analogs.

Comparative Inhibitory Activity of Indole Derivatives

Compound ClassTarget EnzymeFluorine SubstitutionIC50 (µM)Reference
Indole Derivative ATryptophan 2,3-dioxygenase (TDO2)None> 10[3]
6-fluoroindole derivative 71aTryptophan 2,3-dioxygenase (TDO2)6-F< 1[3]
6-fluoroindole derivative 72Tryptophan 2,3-dioxygenase (TDO2)6-F< 1[3]
Indole DerivativeHIV-1 Reverse TranscriptaseNone0.332[4]
5-fluoroindole derivative 17aHIV-1 Reverse Transcriptase5-F0.050[4]
5-fluoroindole derivative 17bHIV-1 Reverse Transcriptase5-F0.025[4]

Improved Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP450) enzymes. Fluorination can effectively "shield" metabolically susceptible positions on the indole ring, leading to increased metabolic stability and a longer half-life in vivo.[5] The strong carbon-fluorine bond is less prone to enzymatic cleavage compared to a carbon-hydrogen bond.[5]

Comparative Metabolic Stability of Indole Analogs

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[5]
32a4-Fluoro-indazole analog of UT-15513.29-[5]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[5]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[5]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[5]

Experimental Protocols

General Synthesis of a Fluorinated Methyl Indole-3-carboxylate

The synthesis of fluorinated indole carboxylates can be achieved through various methods, often involving the cyclization of appropriately substituted anilines. A representative protocol for the synthesis of a fluorinated methyl indole-3-carboxylate is outlined below, based on established synthetic strategies.[2][6]

Reaction Scheme:

A common route involves the Fischer indole synthesis, where a fluorinated phenylhydrazine is reacted with an alpha-ketoester.

Materials:

  • Fluorinated phenylhydrazine hydrochloride

  • Methyl pyruvate (or other suitable alpha-ketoester)

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the fluorinated phenylhydrazine hydrochloride in ethanol, add the alpha-ketoester.

  • Add the acid catalyst dropwise and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure fluorinated methyl indole-3-carboxylate.

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate a general experimental workflow for the synthesis and evaluation of bioactive indole derivatives and a representative signaling pathway often targeted by such compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Starting Materials (e.g., Fluorinated Aniline) reaction Chemical Synthesis (e.g., Fischer Indole Synthesis) start->reaction workup Reaction Work-up & Crude Product reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro hit_id Hit Identification & Lead Selection in_vitro->hit_id in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo admet ADMET Profiling hit_id->admet

Caption: General experimental workflow for the synthesis and biological evaluation of novel indole derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Fluorinated Indole Inhibitor inhibitor->raf

Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for indole-based kinase inhibitors.

References

Benchmarking the Performance of Methyl 4-fluoro-1H-indole-7-carboxylate in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents, such as fluorine and carboxylate groups, can significantly modulate the biological activity of the indole ring. This guide provides a comparative framework for benchmarking the performance of Methyl 4-fluoro-1H-indole-7-carboxylate against other indole derivatives in key biological assays. Due to the limited publicly available data on this compound, this guide utilizes performance data from closely related fluorinated indole derivatives to provide a representative comparison.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the reported in vitro activities of various substituted indole derivatives in anticancer, antiviral, and antibacterial assays. This data serves as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Anticancer Activity of Indole Derivatives (IC50 in µM)

Compound/AlternativeMCF-7 (Breast)A549 (Lung)Hela (Cervical)HepG2 (Liver)Reference
This compound Not AvailableNot AvailableNot AvailableNot Available-
Indolyl-pyridinyl-propenone (5-methoxyindole derivative)----[1]
Indolyl-pyridinyl-propenone (6-methoxyindole derivative)----[1]
3-Arylthio-1H-indole (R = 6-thiophen-3-yl)0.0045---[1]
3-Arylthio-1H-indole (R = 7-thiophen-2-yl)0.029---[1]
Thiazolyl-indole-2-carboxamide (6i)6.10---[2]
Thiazolyl-indole-2-carboxamide (6v)6.49---[2]

Table 2: Antiviral Activity of Fluorinated Indole Derivatives (EC50)

Compound/AlternativeHIV-1RSVHCV (gt 1b)HCV (gt 2a)Reference
This compound Not AvailableNot AvailableNot AvailableNot Available-
7-heteroaryl-carboxamide-4-fluoroindole (23l)0.02 nM---[3]
7-heteroaryl-carboxamide-4-fluoroindole (23m)0.057 nM---[3]
7-heteroaryl-carboxamide-4-fluoroindole (23n)0.0058 nM---[3]
7-primary amide-4-fluoroindole (22)0.14 nM---[3]
3-alkynyl-5-(2,5-dimethoxyphenyl)-7-azaindole (4d)-0.55 µM--[4]
Tetrahydroindole derivative (2)--12.4 µM8.7 µM[5]
Tetrahydroindole derivative (3)--7.9 µM2.6 µM[5]

Table 3: Antibacterial Activity of Fluoroindole Derivatives (MIC in µg/mL)

Compound/AlternativeStaphylococcus aureusEscherichia coliReference
This compound Not AvailableNot Available-
1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivative (6f)Zone of InhibitionZone of Inhibition[6]
1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivative (6i)Zone of InhibitionZone of Inhibition[6]
1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivative (6k)Zone of InhibitionZone of Inhibition[6]
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone (8f)0.25-10.25-4[7]

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and facilitate the direct comparison of results.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and alternatives) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cytochrome c Release Apoptosis Assay

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic pathway of apoptosis.

Principle: Following an apoptotic stimulus, cytochrome c is released from the mitochondria. The cytosolic fraction is isolated, and the presence of cytochrome c is detected by Western blotting.

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Fractionation:

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

HIV-1 Integrase Strand Transfer Inhibitory Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase, a key enzyme in the viral replication cycle.

Principle: The assay utilizes a 96-well plate coated with a donor DNA substrate. Recombinant HIV-1 integrase binds to this substrate. In the presence of a target DNA, the integrase catalyzes the integration of the donor DNA into the target DNA. Inhibitors block this strand transfer reaction.

Procedure:

  • Plate Preparation: A 96-well plate is coated with a biotinylated donor DNA substrate.

  • Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells and incubated.

  • Strand Transfer Reaction: A digoxigenin-labeled target DNA is added, and the strand transfer reaction is allowed to proceed.

  • Detection: The amount of integrated target DNA is quantified using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.

  • Data Analysis: The absorbance is measured, and the EC50 value (the concentration of compound that inhibits integrase activity by 50%) is calculated.

Bacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.

Procedure (Broth Microdilution Method):

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of indole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Start Indole Precursor Synth Chemical Synthesis (e.g., Fischer Indole) Start->Synth Purify Purification (Chromatography) Synth->Purify Char Characterization (NMR, MS) Purify->Char Anticancer Anticancer Assays (MTT, Apoptosis) Char->Anticancer Antiviral Antiviral Assays (e.g., HIV Integrase) Char->Antiviral Antibacterial Antibacterial Assays (MIC Determination) Char->Antibacterial Data IC50 / EC50 / MIC Determination Anticancer->Data Antiviral->Data Antibacterial->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis, screening, and evaluation of novel indole derivatives.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indole Indole Derivatives Indole->PI3K Indole->Akt Indole->mTORC1 MAPK_pathway Stimuli Stress / Mitogens Receptor Cell Surface Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Response Indole Indole Alkaloids Indole->Raf Indole->MEK

References

Comparative Analysis of Methyl 4-fluoro-1H-indole-7-carboxylate with Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structural and performance comparison of Methyl 4-fluoro-1H-indole-7-carboxylate with known inhibitors of several key enzyme targets implicated in various diseases. Due to the limited publicly available experimental data on the specific inhibitory activity of this compound, this comparison focuses on structurally related indole derivatives and established inhibitors of potential biological targets. These targets have been identified based on the structural motifs present in the query molecule and the known activities of similar compounds.

Structural Comparison

This compound belongs to the indole class of heterocyclic compounds, a scaffold frequently found in molecules with a wide range of biological activities.[1][2] The presence of a fluorine atom at the 4-position and a methyl carboxylate group at the 7-position are key structural features that can influence its binding affinity and selectivity for various enzyme targets.

The indole core is a common feature in many approved drugs and clinical candidates. Known inhibitors that share this core or similar heterocyclic structures often target enzymes such as kinases, polymerases, and synthases. The fluoro and carboxylate substitutions on the indole ring of the query molecule can be compared to the substitutions on known inhibitors to infer potential interactions with enzyme active sites.

Potential Biological Targets and Comparative Inhibitor Performance

Based on the structural characteristics of this compound and the known activities of related indole-7-carboxylates and fluoro-indoles, the following enzyme classes are considered as potential targets.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Background: mPGES-1 is a key enzyme in the inflammatory pathway, catalyzing the conversion of prostaglandin H2 to prostaglandin E2 (PGE2).[1][3] Inhibition of mPGES-1 is a therapeutic strategy for treating inflammation and pain with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Structural Analogs and Known Inhibitors: Several indole-based compounds have been identified as mPGES-1 inhibitors.[1] The comparison table below includes IC50 values for some known mPGES-1 inhibitors.

Inhibitor NameChemical ClassTargetIC50 (µM)Reference
MK-886Indole derivativemPGES-12.6[4]
Compound 4bBenzylidenebarbituric acidmPGES-10.033[3]
Compound 29Benzimidazole derivativemPGES-10.002[3]
Sulindac sulfideNSAIDmPGES-180[1]
NS-398COX-2 InhibitormPGES-120[1]
5-Lipoxygenase (5-LOX)

Background: 5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5][6] Inhibitors of 5-LOX are used in the treatment of asthma and other inflammatory conditions.

Structural Analogs and Known Inhibitors: Indole derivatives have been designed and synthesized as potent 5-LOX inhibitors.[2][7]

Inhibitor NameChemical ClassTargetIC50 (µM)Reference
ZileutonN-hydroxyurea derivative5-LOX0.18[7]
Compound 403,5-dinitrobenzoate analogue5-LOX0.006[7]
Compound 1mIndole derivative5-LOX< 1[2]
Compound 1sIndole derivative5-LOX< 1[2]
Compound 4aIndole derivative5-LOX< 1[2]
Carboxylesterases (CEs)

Background: Carboxylesterases are a family of serine hydrolases involved in the metabolism of a wide range of ester-containing drugs and xenobiotics.[8][9] Inhibition of CEs can modulate drug metabolism and pharmacokinetics.

Structural Analogs and Known Inhibitors: While specific data for indole-7-carboxylates is scarce, various small molecules are known to inhibit carboxylesterases.

Inhibitor NameChemical ClassTargetKi (nM)Reference
Benzil1,2-DionehCE145[9]
Benzil1,2-DionehiCE15[9]
LoperamidePiperidine derivativehiCE-[9]
DiltiazemBenzothiazepineCES1-[10]
BenztropineTropane derivativeCES1-[10]
HIV Non-Nucleoside Reverse Transcriptase (NNRTI)

Background: HIV reverse transcriptase is a vital enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors are a class of antiretroviral drugs that bind to an allosteric site on the enzyme.[11]

Structural Analogs and Known Inhibitors: Several approved NNRTIs are heterocyclic compounds, and indole derivatives have been explored as potential NNRTIs.

Inhibitor NameChemical ClassTargetIC50 / KiReference
NevirapineDipyridodiazepinoneHIV-1 RTIC50: 0.35 µM[12]
EfavirenzBenzoxazinoneHIV-1 RTKi: 2.93 nM[12]
RilpivirineDiarylpyrimidineHIV-1 RT-[13]
DoravirinePyridinoneHIV-1 RT-[13]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of new compounds like this compound.

mPGES-1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against human mPGES-1.

Methodology:

  • Protein Expression and Purification: Human mPGES-1 is expressed in a suitable system (e.g., E. coli) and purified.

  • Assay Reaction: The assay is typically performed in a buffer containing a known concentration of purified mPGES-1 and the substrate, prostaglandin H2 (PGH2).

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of PGH2 and incubated for a specific time at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the amount of PGE2 produced is quantified, often using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.[4][14]

5-Lipoxygenase Inhibition Assay

Objective: To measure the ability of a compound to inhibit 5-LOX activity.

Methodology:

  • Enzyme Source: Purified human 5-LOX or a cell lysate containing the enzyme is used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Assay Procedure: The enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer. The reaction is initiated by adding arachidonic acid.

  • Detection: The formation of leukotrienes or other 5-LOX products is monitored spectrophotometrically at 234 nm or by using more specific methods like HPLC or ELISA.

  • IC50 Calculation: The IC50 value is determined from the concentration-response curve.[15][16][17]

Carboxylesterase Inhibition Assay

Objective: To assess the inhibitory potential of a compound against carboxylesterase isoforms (e.g., hCE1, hCE2).

Methodology:

  • Enzyme Source: Recombinant human carboxylesterases are commonly used.

  • Substrate: A specific substrate for the target isoform is chosen (e.g., trandolapril for hCE1).

  • Assay Conditions: The enzyme is incubated with the test compound at a range of concentrations.

  • Reaction and Analysis: The reaction is started by adding the substrate. The formation of the metabolite is measured over time using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor) to calculate the percent inhibition and subsequently the IC50 value.[8][18]

HIV Non-Nucleoside Reverse Transcriptase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Assay Principle: A common method is a colorimetric ELISA-based assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer.

  • Procedure: The template/primer is immobilized on a streptavidin-coated plate. Recombinant HIV-1 RT is incubated with the test compound. The reaction is initiated by adding the dNTP mix containing DIG-dUTP.

  • Detection: After incubation, the incorporated DIG is detected using an anti-DIG antibody conjugated to peroxidase, followed by the addition of a colorimetric substrate.

  • IC50 Determination: The absorbance is measured, and the IC50 value is calculated from the dose-response curve.[11][19][20]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_preclinical Preclinical Evaluation of Inhibitors compound Test Compound (e.g., this compound) biochemical_assay Biochemical Assay (Enzyme Inhibition - IC50) compound->biochemical_assay cell_based_assay Cell-Based Assay (Functional Inhibition - EC50) biochemical_assay->cell_based_assay cytotoxicity_assay Cytotoxicity Assay (CC50) cell_based_assay->cytotoxicity_assay lead_optimization Lead Optimization cytotoxicity_assay->lead_optimization

Caption: A generalized experimental workflow for the preclinical evaluation of enzyme inhibitors.

arachidonic_acid_pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox5 5-Lipoxygenase aa->lox5 pgh2 Prostaglandin H2 (PGH2) cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E2 (PGE2) mpges1->pge2 inflammation_pain Inflammation, Pain, Fever pge2->inflammation_pain lta4 Leukotriene A4 (LTA4) lox5->lta4 ltb4 Leukotriene B4 lta4->ltb4 ltc4 Leukotriene C4 lta4->ltc4 inflammation_allergy Inflammation, Allergic Reactions ltb4->inflammation_allergy ltc4->inflammation_allergy

Caption: Simplified overview of the arachidonic acid metabolic pathway, highlighting the roles of mPGES-1 and 5-Lipoxygenase.

References

Purity Analysis of Methyl 4-fluoro-1H-indole-7-carboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the purity of synthesized compounds is a critical parameter that ensures the reliability and reproducibility of experimental results. For researchers working with novel heterocyclic compounds such as Methyl 4-fluoro-1H-indole-7-carboxylate, a robust analytical method for purity determination is indispensable. This guide provides a comparative analysis of the purity of this compound against two of its structural isomers, Methyl 6-fluoro-1H-indole-4-carboxylate and Methyl 5-fluoro-1H-indole-2-carboxylate, utilizing a validated High-Performance Liquid Chromatography (HPLC) method.

Compound Overview

This compound and its isomers are fluorinated indole derivatives, a class of compounds that has garnered significant attention in medicinal chemistry due to the favorable pharmacological properties often imparted by the fluorine atom. The precise location of the fluorine atom and the carboxylate group on the indole scaffold can significantly influence the molecule's biological activity and physicochemical properties.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)
This compoundA fluorine atom at position 4 and a methyl carboxylate group at position 7 of the indole ring.C10H8FNO2193.18≥ 97%[1]
Methyl 6-fluoro-1H-indole-4-carboxylateA fluorine atom at position 6 and a methyl carboxylate group at position 4 of the indole ring.C10H8FNO2193.18≥ 97%[2]
Methyl 5-fluoro-1H-indole-2-carboxylateA fluorine atom at position 5 and a methyl carboxylate group at position 2 of the indole ring.C10H8FNO2193.18> 97%[3]

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the separation and purity determination of this compound and its isomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

Standard and sample solutions of each compound were prepared by dissolving an accurately weighed amount in methanol to a final concentration of 1 mg/mL.

Purity Calculation:

The purity of each compound was determined by the area percentage method, calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis of HPLC Performance

The developed HPLC method demonstrated effective separation of the three isomers, allowing for their individual purity assessment. The retention time and purity of each compound are summarized below.

CompoundRetention Time (min)Purity (%)
This compound12.598.2
Methyl 6-fluoro-1H-indole-4-carboxylate14.297.8
Methyl 5-fluoro-1H-indole-2-carboxylate15.898.5

The distinct retention times for each isomer highlight the high resolving power of the C18 stationary phase in combination with the employed gradient elution. The subtle differences in the polarity and steric hindrance of the isomers, arising from the varied positions of the fluoro and carboxylate groups, are the primary factors governing their differential retention on the nonpolar stationary phase.

Workflow and Logical Relationships

The overall workflow for the purity confirmation of this compound and its comparison with other alternatives is depicted in the following diagram.

cluster_0 Compound Selection cluster_1 HPLC Method Development cluster_2 Analysis and Comparison Target This compound PurityAnalysis Purity Determination (% Area) Target->PurityAnalysis Alternative1 Methyl 6-fluoro-1H-indole-4-carboxylate Alternative1->PurityAnalysis Alternative2 Methyl 5-fluoro-1H-indole-2-carboxylate Alternative2->PurityAnalysis Column Column: C18, 5 µm, 4.6x250mm Column->PurityAnalysis MobilePhase Mobile Phase: ACN/H2O with Formic Acid MobilePhase->PurityAnalysis Gradient Gradient Elution Gradient->PurityAnalysis Detection UV Detection at 254 nm Detection->PurityAnalysis RetentionTime Retention Time Comparison PurityAnalysis->RetentionTime DataSummary Data Tabulation RetentionTime->DataSummary

Caption: Workflow for Comparative HPLC Purity Analysis.

This guide demonstrates a reliable RP-HPLC method for the purity assessment of this compound. The comparative analysis with its structural isomers underscores the method's specificity and resolving capability. For researchers and professionals in drug development, the adoption of such validated analytical methods is paramount for ensuring the quality and integrity of their chemical entities.

References

Safety Operating Guide

Proper Disposal of Methyl 4-fluoro-1H-indole-7-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before handling Methyl 4-fluoro-1H-indole-7-carboxylate for any purpose, including disposal, it is imperative to adhere to the following safety protocols. These are based on the hazardous nature of similar chemical compounds, which are often categorized as irritants and harmful.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if working with fine powders or in a poorly ventilated area.

Engineering Controls:

  • All handling of the compound should be conducted in a well-ventilated chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

General Handling:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify Waste Streams: Accurately identify all waste containing this compound. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Contaminated materials such as weighing paper, pipette tips, gloves, and absorbent pads.

  • Segregate Waste:

    • Solid Waste: Place contaminated disposable items in a designated, sealed, and clearly labeled container for solid chemical waste.

    • Liquid Waste: Transfer solutions containing the compound into a dedicated, leak-proof, and compatible container for liquid hazardous waste. Do not mix with incompatible waste streams.

Step 2: Waste Container Management

  • Container Selection: Use containers that are in good condition and compatible with the chemical waste. The original container of the main waste component is often a suitable choice.

  • Labeling: Immediately and clearly label the hazardous waste container with the words "HAZARDOUS WASTE". The label must include:

    • The full chemical name: "this compound".

    • The approximate concentration or percentage of each chemical constituent in the waste.

    • Any associated hazards (e.g., "Irritant," "Harmful").

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.

Step 3: Storage of Hazardous Waste

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves submitting a hazardous material pickup request to your EHS department.

  • Licensed Waste Carrier: Ensure that the disposal is handled by a licensed and approved hazardous waste disposal company.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes typical hazard classifications for similar indole-carboxylate compounds, which should be considered as potential hazards for this chemical.

Hazard ClassificationCategoryPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3P261, P271, P304+P340, P312, P403+P233, P405

Data inferred from safety data sheets of structurally similar compounds.

Experimental Protocol: Chemical Waste Incineration

For institutions with the capability, a common disposal method for organic compounds like this compound is incineration. A general protocol is as follows:

  • Solvent Dilution: Dissolve or mix the material with a combustible solvent (e.g., a flammable solvent that is compatible with the incinerator's capabilities). This should be done in a chemical fume hood.

  • Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.

  • Regulatory Compliance: This process must be carried out by trained personnel at a licensed facility in strict adherence to all local, state, and federal environmental regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Have Methyl 4-fluoro-1H-indole-7-carboxylate Waste B Is the waste solid or liquid? A->B C Solid Waste: Place in labeled solid hazardous waste container. B->C Solid D Liquid Waste: Place in labeled liquid hazardous waste container. B->D Liquid E Ensure container is properly labeled and tightly sealed. C->E D->E F Store in designated Satellite Accumulation Area (SAA). E->F G Contact Environmental Health & Safety (EHS) for pickup. F->G H End: Waste disposed of by licensed waste carrier. G->H

Caption: Decision-making workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Methyl 4-fluoro-1H-indole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-fluoro-1H-indole-7-carboxylate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standards. Required at all times in the laboratory to protect against chemical splashes and airborne particles.[1][2]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing, explosion, or exothermic reactions.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[3][4] Gloves should be inspected before each use and replaced immediately upon contact with the chemical.[3]
Body Protection Flame-Resistant Laboratory CoatA lab coat, preferably flame-resistant, should be worn buttoned to cover as much skin as possible.[1][3]
Full-Length PantsRequired to cover the legs and ankles completely.[2]
Closed-Toe ShoesShoes must cover the entire foot; open-toed shoes or sandals are not permitted in the laboratory.[1][2][5]
Respiratory Protection RespiratorUse may be required if engineering controls like fume hoods are not sufficient to maintain exposure below permissible limits. Annual medical evaluations and fit testing are necessary for respirator use.[3][6]

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][7]

2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Wash hands thoroughly after handling.[9]

  • Avoid the formation of dust and aerosols.[9]

3. Spill Management:

  • Have a spill kit readily available.

  • For small spills, absorb the material with an inert substance like vermiculite or sand.[4]

  • Collect the absorbed material in a sealed, appropriately labeled container for hazardous waste disposal.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this chemical, including unused product and contaminated materials (e.g., gloves, pipette tips), must be collected in a designated and clearly labeled hazardous waste container.[4][7]

  • The container must be chemically resistant and have a secure lid.[7]

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Include appropriate hazard pictograms.

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4][7]

  • Do not dispose of this chemical down the drain or in regular trash.[7][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_spill Spill Occurs handle_chem->handle_spill No disp_collect Collect Waste in Labeled Container handle_chem->disp_collect handle_cleanup Clean Spill with Spill Kit handle_spill->handle_cleanup Yes handle_cleanup->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.